Evodia fruit
Description
Propriétés
IUPAC Name |
19-(furan-3-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O8/c1-22(2)15-9-16(27)24(4)14(25(15)12-31-18(28)10-17(25)33-22)5-7-23(3)19(13-6-8-30-11-13)32-21(29)20-26(23,24)34-20/h6,8,11,14-15,17,19-20H,5,7,9-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDSLGBFQAGHBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859591 | |
| Record name | 12-(Furan-3-yl)-6,6,8a,12a-tetramethyldecahydro-1H,3H-oxireno[c]pyrano[4'',3'':2',3']furo[3',4':5,6]naphtho[1,2-d]pyran-3,8,10(6H,9aH)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Limonin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035921 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1180-71-8 | |
| Record name | Limonin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035921 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
298 °C | |
| Record name | Limonin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035921 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Phytochemical Profile of Evodia rutaecarpa Fruit Extract
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evodia rutaecarpa, commonly known as Wu-Zhu-Yu, is a plant that has been a cornerstone of traditional Chinese medicine for centuries. The fruit extract of this plant is a complex mixture of bioactive compounds, which have garnered significant interest in the scientific community for their wide range of pharmacological activities. These activities include anti-inflammatory, analgesic, anti-tumor, and cardiovascular-protective effects. This technical guide provides a comprehensive overview of the phytochemical profile of Evodia rutaecarpa fruit extract, with a focus on quantitative data, detailed experimental protocols for analysis, and the key signaling pathways modulated by its constituents.
Phytochemical Composition: A Quantitative Overview
The fruit of Evodia rutaecarpa is a rich source of various classes of phytochemicals, primarily alkaloids, limonoids, and flavonoids. The concentrations of these compounds can vary depending on the geographical origin, harvest time, and processing methods of the fruit.
Alkaloids
Alkaloids are the most prominent and pharmacologically significant constituents of Evodia rutaecarpa fruit extract.[1][2] They are broadly categorized into two main types: indolequinazoline alkaloids and quinolone alkaloids.[3]
Table 1: Quantitative Analysis of Major Indolequinazoline Alkaloids in Evodia rutaecarpa Fruit
| Compound | Concentration Range (%) | Analytical Method | Reference |
| Evodiamine (B1670323) | 0.07 - 1.56 | HPLC-DAD-MS | [4] |
| Rutaecarpine (B1680285) | 0.10 - 0.69 | HPLC-DAD-MS | [4] |
| Dehydroevodiamine | 0.10 - 0.51 | HPLC-DAD-MS | [4] |
Table 2: Other Identified Alkaloids in Evodia rutaecarpa Fruit
| Compound Class | Representative Compounds | Reference |
| Quinolone Alkaloids | Dihydroevocarpine, N-formyldihydrorutaecarpine, 1-methyl-2-undecyl-4(1H)-quinolone | [2][3][5] |
| Indole Alkaloids | Wuchuyuamide I and II, Evodianinine | [3][6] |
Limonoids
Limonoids are highly oxygenated triterpenoids that contribute to the bitter taste of the fruit and possess a range of biological activities, including anti-inflammatory and anti-tumor effects.[7][8][9]
Table 3: Prominent Limonoids Identified in Evodia rutaecarpa Fruit
| Compound | Variety/Part | Reference |
| Limonin | Fruits | [7][10] |
| Evodol | Unripe Fruits | [7] |
| Shihulimonin A | Unripe Fruits | [7] |
| Rutaevine | Fruits | [5] |
| Evodirutaenin | Unripe Fruits | [7] |
| Evorubodinin | Nearly Ripe Fruits | [8] |
Flavonoids and Other Compounds
The fruit extract also contains flavonoids and other phenolic compounds, which are known for their antioxidant properties. Essential oils are also present, contributing to the aromatic properties of the fruit.
Table 4: Other Phytochemicals in Evodia rutaecarpa Fruit
| Compound Class | Representative Compounds | Reference |
| Flavonoid Glycosides | Evodin | [4] |
| Acylgluconic Acids | - | [11] |
| Sterols | β-sitosterol, Daucosterol | [6][12] |
| Essential Oils | - | [2] |
Experimental Protocols for Phytochemical Analysis
The accurate identification and quantification of the phytochemicals in Evodia rutaecarpa fruit extract are crucial for quality control and pharmacological studies. High-performance liquid chromatography (HPLC) coupled with various detectors is the most common and reliable method.
Sample Preparation: Acid-Base Extraction for Alkaloids
A common method for the enrichment of total alkaloids from the crude plant material involves an acid-base extraction procedure.
-
Defatting: The powdered fruit material is first defatted with a non-polar solvent like petroleum ether to remove lipids.
-
Acid Extraction: The defatted material is then extracted with an acidic solution (e.g., 0.5% HCl) to protonate the alkaloids, rendering them soluble in the aqueous phase.
-
Basification and Liquid-Liquid Extraction: The acidic extract is filtered, and the pH of the filtrate is adjusted to alkaline (e.g., pH 9-10) with a base like ammonia. This deprotonates the alkaloids, making them less water-soluble. The alkaloids are then extracted into an organic solvent such as chloroform (B151607) or ethyl acetate.
-
Concentration: The organic solvent is evaporated under reduced pressure to yield the crude alkaloid extract.[6]
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
The following protocol is a representative example for the simultaneous determination of major bioactive compounds.
-
Instrumentation: Agilent 1260 Series HPLC system or equivalent, equipped with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).[13]
-
Column: Agilent Eclipse C18 column (4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: A gradient elution is typically used. For example, a binary system of:
-
A: Acetonitrile
-
B: Water with 0.1% formic acid
-
-
Gradient Program: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased over the run to elute compounds with increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection:
-
Quantification: External standard method using certified reference standards for evodiamine, rutaecarpine, etc.
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS)
For rapid and sensitive analysis, UPLC-Q-TOF-MS is employed. This technique provides high-resolution mass data, enabling the identification of known compounds and the characterization of novel constituents based on their fragmentation patterns.[1][14]
-
Workflow:
-
Preparation of a methanolic extract of the fruit powder.[13]
-
Injection of the extract into the UPLC system for separation.
-
Analysis of the eluent by the Q-TOF-MS to acquire high-resolution mass spectra and tandem mass spectra (MS/MS) of the parent ions.
-
Data processing to identify compounds by comparing their retention times and mass spectral data with reference standards and literature data.[14]
-
Signaling Pathways Modulated by Evodia rutaecarpa Phytochemicals
The diverse pharmacological effects of Evodia rutaecarpa fruit extract are attributed to the modulation of multiple signaling pathways by its bioactive components.
Anti-inflammatory Pathways
Several key inflammatory pathways are targeted by the extract's constituents, particularly the alkaloids and limonoids.[15][16][17]
-
Inhibition of Pro-inflammatory Mediators: Compounds like dehydroevodiamine, evodiamine, and rutaecarpine inhibit the production of nitric oxide (NO) and prostaglandins (B1171923) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[18]
-
NF-κB Pathway Inhibition: The activation of the transcription factor NF-κB, a master regulator of inflammation, is suppressed by these alkaloids. This leads to a reduction in the expression of various pro-inflammatory genes.[18][19]
-
NADPH Oxidase Inhibition: The ethanol (B145695) extract and its bioactive components have been shown to inhibit NADPH oxidase activity, a key enzyme responsible for producing reactive oxygen species (ROS) in inflammatory cells like neutrophils.[15][16]
Caption: Anti-inflammatory mechanism of Evodia rutaecarpa extract.
Analgesic and Cardiovascular Pathways via TRPV1 Activation
Evodiamine and rutaecarpine are agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor involved in pain sensation and cardiovascular regulation.[18][20]
-
TRPV1 Activation: These alkaloids bind to and activate TRPV1 channels on sensory neurons.[20][21]
-
CGRP Release: Activation of TRPV1 leads to an influx of calcium ions, which in turn stimulates the release of Calcitonin Gene-Related Peptide (CGRP).[18][21]
-
Pharmacological Effects:
Caption: TRPV1-mediated effects of Evodia alkaloids.
Anti-tumor Signaling Pathways
The anti-proliferative and pro-apoptotic effects of evodiamine and other constituents are mediated through the modulation of several critical cancer-related signaling pathways.[22][23][24]
-
PI3K/Akt Pathway: Evodiamine has been shown to inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation.[22][23]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis, is also a target.[25][26]
-
STAT3 Pathway: Evodiamine can inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that plays a key role in tumor cell proliferation, survival, and invasion.[24]
-
Topoisomerase Inhibition: Evodiamine has been identified as a dual inhibitor of topoisomerase I and II, enzymes that are essential for DNA replication and repair in cancer cells.[19][22]
Caption: Anti-tumor mechanisms of Evodiamine.
Conclusion
The fruit extract of Evodia rutaecarpa presents a complex and pharmacologically rich phytochemical profile. The major bioactive constituents, particularly the indolequinazoline alkaloids and limonoids, exert their effects through the modulation of multiple, interconnected signaling pathways. This guide provides a foundational understanding for researchers and drug development professionals, highlighting the quantitative aspects of the extract's composition, standardized analytical methodologies, and the molecular mechanisms underlying its therapeutic potential. Further research into the synergistic effects of these compounds and the development of standardized extracts will be crucial for translating the traditional use of Evodia rutaecarpa into modern therapeutic applications.
References
- 1. Analysis of E. rutaecarpa Alkaloids Constituents In Vitro and In Vivo by UPLC-Q-TOF-MS Combined with Diagnostic Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Traditional Chinese medicine Euodiae Fructus: botany, traditional use, phytochemistry, pharmacology, toxicity and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caod.oriprobe.com [caod.oriprobe.com]
- 5. scispace.com [scispace.com]
- 6. [Studies on the chemical constituents of Evodia rutaecarpa (Juss.) Benth] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new limonoid from the fruits of Evodia rutaecarpa (Juss.) Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Limonoid constituents of Euodia rutaecarpa var. bodinieri and their inhibition on NO production in lipopolysaccharide-activated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel nortriterpenoids with new skeletons and limonoids from the fruits of Evodia rutaecarpa and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Euodiae Fructus: a review of botany, application, processing, phytochemistry, quality control, pharmacology, and toxicology [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Analysis of E. rutaecarpa Alkaloids Constituents In Vitro and In Vivo by UPLC-Q-TOF-MS Combined with Diagnostic Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory effects and mechanisms of the ethanol extract of Evodia rutaecarpa and its bioactive components on neutrophils and microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. scilit.com [scilit.com]
- 18. Anti-inflammatory and anti-infectious effects of Evodia rutaecarpa (Wuzhuyu) and its major bioactive components - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evodia Rutaecarpa - NutraPedia [nutrahacker.com]
- 20. Partial Activation and Inhibition of TRPV1 Channels by Evodiamine and Rutaecarpine, Two Major Components of the Fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. dovepress.com [dovepress.com]
- 25. Potential active compounds and common mechanisms of Evodia rutaecarpa for Alzheimer's disease comorbid pain by network pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Integrating network pharmacology and experimental verification to explore the protective effects of Evodia rutaecarpa in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Bioactive Compounds in Evodiae Fructus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Evodiae Fructus, the dried, nearly ripe fruit of Evodia rutaecarpa and related species, is a cornerstone of traditional Chinese medicine with a rich history of use for a multitude of ailments.[1][2][3] Modern phytochemical and pharmacological research has begun to unravel the complex chemical composition and mechanisms of action underlying its therapeutic effects. This technical guide provides an in-depth overview of the core bioactive compounds found in Evodiae Fructus, their quantitative analysis, detailed experimental protocols for assessing their biological activities, and a visual representation of the key signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Core Bioactive Compounds: Classification and Pharmacological Activities
The therapeutic efficacy of Evodiae Fructus is attributed to a diverse array of bioactive compounds, primarily categorized as alkaloids, terpenoids, flavonoids, and volatile oils.[1][2] To date, over 300 metabolites have been isolated and identified from this medicinal plant.[1]
Alkaloids: The most prominent and pharmacologically significant constituents are the alkaloids, which are further divided into indolequinazoline and quinolone alkaloids.[1][2]
-
Indolequinazoline Alkaloids: Evodiamine (B1670323) and rutaecarpine (B1680285) are the principal indolequinazoline alkaloids and are often used as chemical markers for the quality control of Evodiae Fructus.[1][3] These compounds are renowned for their broad spectrum of biological activities, including anti-tumor, anti-inflammatory, analgesic, and cardiovascular protective effects.[1][4]
-
Quinolone Alkaloids: This class of alkaloids also contributes to the overall pharmacological profile of Evodiae Fructus.
Terpenoids: Limonin, a characteristic terpenoid in Evodiae Fructus, has demonstrated significant anti-inflammatory and neuroprotective properties.[1]
Flavonoids and Volatile Oils: These classes of compounds also contribute to the therapeutic effects of Evodiae Fructus, although they are less extensively studied than the alkaloids and terpenoids.
The primary pharmacological activities associated with the bioactive compounds in Evodiae Fructus include:
-
Anti-inflammatory effects: Modulation of key inflammatory signaling pathways such as JAK-STAT, MAPK, and NF-κB.[1]
-
Anti-tumor activity: Inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest in various cancer cell lines.[1][4]
-
Cardiovascular protection: Including positive inotropic and chronotropic effects.
-
Gastrointestinal protection: Alleviation of gastric mucosal injury and inhibition of gastritis.[1]
-
Neuroprotective effects: Potential therapeutic applications in neurodegenerative diseases.[1]
-
Analgesic properties: Attenuation of pain through various mechanisms.[1]
Quantitative Analysis of Key Bioactive Compounds
The concentration of bioactive compounds in Evodiae Fructus can vary depending on the geographical source, harvest time, and processing methods.[1] High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS) is the most common and reliable method for the simultaneous quantitative analysis of these compounds.[1][5][6][7]
Below is a summary of the quantitative data for key bioactive compounds from various studies.
| Bioactive Compound | Concentration Range (% w/w) | Analytical Method | Reference |
| Evodiamine | 0.017 - 1.522 | HPLC-DAD | [8] |
| Rutaecarpine | 0.050 - 1.470 | HPLC-DAD | [8] |
| Limonin | 0.073 - 1.77 | HPLC-DAD | [5][7] |
| Rutaevine | > 0.10 (in most samples) | HPLC-DAD | [5][7] |
| N-formyldihydrorutaecarpine | 0.0038 - 0.35 | HPLC-DAD | [5][7] |
| Dihydroevocarpine | 0.027 - 0.47 | HPLC-DAD | [5][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the extraction, isolation, and biological evaluation of bioactive compounds from Evodiae Fructus.
Extraction and Isolation of Bioactive Compounds
A general workflow for the extraction and isolation of bioactive compounds from Evodiae Fructus is depicted below.
Detailed Protocol for Extraction:
-
Sample Preparation: The dried fruits of Evodiae Fructus are ground into a fine powder.
-
Extraction: The powdered material is extracted with 70% ethanol (e.g., 1 kg of powder in 10 L of 70% ethanol) using either reflux for 1-2 hours or ultrasonic extraction at room temperature for 1 hour.[9]
-
Filtration and Concentration: The extract is filtered through a standard sieve, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude ethanol extract.[9]
-
Fractionation (Optional): The crude extract can be further fractionated by solvent-solvent partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Isolation: Individual compounds are isolated from the fractions using column chromatography (e.g., silica (B1680970) gel or Sephadex LH-20) followed by preparative HPLC.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
This protocol describes the determination of nitric oxide production, an indicator of inflammatory response, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Detailed Protocol:
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded in 24-well plates at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours.[10]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Evodiae Fructus extract or isolated compounds like rutaecarpine) for 1 hour.
-
Stimulation: Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[10]
-
Nitrite Measurement: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[10]
-
Absorbance Reading: The mixture is incubated at room temperature for 10 minutes, and the absorbance at 540 nm is measured using a microplate reader.[10]
-
Quantification: The concentration of nitrite, a stable metabolite of NO, is determined from a sodium nitrite standard curve.
Anti-Cancer Activity Assessment
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability and proliferation.
Detailed Protocol:
-
Cell Seeding: Cancer cells (e.g., HeLa or SGC-7901) are seeded in 96-well plates at a density of approximately 5000 cells/well in 100 µL of culture medium. The plates are pre-incubated for 24 hours in a humidified incubator (37°C, 5% CO2).[2]
-
Treatment: 10 µL of various concentrations of the test compound (e.g., evodiamine) are added to the wells.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: 10 µL of CCK-8 solution is added to each well.
-
Final Incubation: The plates are incubated for 1-4 hours in the incubator.
-
Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells.[2]
This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with a bioactive compound.
Detailed Protocol:
-
Cell Treatment: Cancer cells are seeded in 6-well plates and treated with the desired concentrations of the test compound (e.g., evodiamine) for a specific duration (e.g., 12, 24, or 36 hours).[11]
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at 4°C.[11]
-
Staining: The fixed cells are washed with PBS and treated with RNase A (100 µg/mL) at 37°C for 30 minutes to remove RNA. The cells are then stained with propidium (B1200493) iodide (PI) (50 µg/mL) at 4°C for 30 minutes in the dark.[11]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]
This assay is used to quantify the percentage of apoptotic and necrotic cells.
Detailed Protocol:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound for the desired time.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within 1 hour.
Western Blot Analysis of Signaling Pathways
This protocol is used to detect the expression levels of key proteins in signaling pathways like MAPK, NF-κB, and JAK-STAT.
Detailed Protocol:
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38, p-JAK, p-STAT) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Key Signaling Pathways Modulated by Bioactive Compounds
The bioactive compounds in Evodiae Fructus, particularly evodiamine and rutaecarpine, exert their pharmacological effects by modulating several key intracellular signaling pathways.
Anti-inflammatory Signaling: MAPK and NF-κB Pathways
Rutaecarpine has been shown to inhibit the inflammatory response in macrophages by targeting the MAPK and NF-κB signaling pathways.[12][13]
Anti-inflammatory Signaling: JAK-STAT Pathway
The 70% ethanol extract of Evodiae Fructus has been demonstrated to exert anti-inflammatory effects by modulating the JAK-STAT signaling pathway in HaCaT cells.[1]
Conclusion
Evodiae Fructus is a rich source of bioactive compounds with significant therapeutic potential. The alkaloids evodiamine and rutaecarpine, along with the terpenoid limonin, are key players in its diverse pharmacological activities, including anti-inflammatory and anti-cancer effects. This guide has provided a comprehensive overview of these compounds, their quantitative analysis, detailed experimental protocols for their evaluation, and the signaling pathways through which they exert their effects. Further research into the synergistic effects of these compounds and the development of novel drug delivery systems will be crucial for translating the therapeutic potential of Evodiae Fructus into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Evodiamine Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evodiamine exerts anti-cancer activity including growth inhibition, cell cycle arrest, and apoptosis induction in human follicular thyroid cancers - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Properties of Evodiamine and Rutaecarpine: A Technical Guide
Abstract
Evodiamine (B1670323) and rutaecarpine (B1680285), two quinazolinone alkaloids derived from the traditional Chinese medicinal herb Evodia rutaecarpa, have attracted considerable scientific attention for their broad-spectrum pharmacological activities. This technical guide provides a comprehensive analysis of the pharmacological properties of these compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation. The content is structured to serve as an in-depth resource for researchers, scientists, and professionals in drug development, featuring clearly organized data tables and detailed signaling pathway diagrams.
Introduction
For centuries, Evodia rutaecarpa has been a staple in traditional Chinese medicine for treating a range of conditions, including headaches, gastrointestinal issues, and inflammation. Scientific investigations have identified evodiamine and rutaecarpine as key bioactive constituents responsible for these therapeutic effects. These alkaloids exhibit a diverse array of pharmacological actions, including anti-tumor, anti-inflammatory, analgesic, and cardiovascular effects. This guide synthesizes the current knowledge on their pharmacological profiles to facilitate ongoing and future research and development.
Pharmacological Activities and Mechanisms of Action
Anti-Tumor Effects
Both evodiamine and rutaecarpine demonstrate potent anti-cancer activities through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis.[1][2][3][4]
Evodiamine:
-
Apoptosis Induction: Evodiamine triggers apoptosis through both caspase-dependent and -independent pathways.[5] It modulates the expression of Bcl-2 family proteins, downregulating anti-apoptotic members like Bcl-2 and Bcl-xL while upregulating pro-apoptotic ones such as Bax and Bid.[6][7] This leads to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[6][8] Evodiamine can also induce apoptosis by activating the Raf/MEK/ERK signaling pathway.[8]
-
Cell Cycle Arrest: It effectively induces cell cycle arrest at the G2/M phase in various cancer cell lines, a process often associated with the altered expression of key cell cycle regulatory proteins.[8][9]
-
Inhibition of Invasion and Metastasis: Evodiamine has been shown to suppress the invasion and metastasis of cancer cells, a critical aspect of its anti-tumor efficacy.[3]
Rutaecarpine:
-
Inhibition of Proliferation and Apoptosis: Rutaecarpine inhibits the growth of various cancer cells and induces apoptosis.[10][11] Its anti-proliferative effects have been observed in breast cancer and esophageal squamous cell carcinoma, where it can cause cell cycle arrest at the G0/G1 or G2/M phase and trigger apoptosis through the regulation of p53, Bax, Bcl-2, and caspases.[10][11]
-
Reversal of Multidrug Resistance (MDR): A significant property of rutaecarpine is its ability to reverse multidrug resistance in cancer cells. It achieves this by downregulating the protein level of ABCB1 (P-glycoprotein), a key drug efflux pump, through a mechanism involving the E3 ubiquitin ligase MARCH8.[12][13] This action enhances the sensitivity of resistant cells to conventional chemotherapeutic agents.[12][14]
-
Induction of Differentiation: In triple-negative breast cancer models, rutaecarpine has been shown to induce luminal differentiation by targeting fumarate (B1241708) hydratase, leading to metabolic stress and elevated reactive oxygen species (ROS).[15]
Anti-Inflammatory Effects
Evodiamine and rutaecarpine exhibit potent anti-inflammatory properties by targeting key inflammatory pathways and mediators.[16][17]
-
Inhibition of Inflammatory Mediators: Both compounds can suppress the production of pro-inflammatory molecules such as nitric oxide (NO) and prostaglandins, as well as cytokines like TNF-α and IL-1β.[18]
-
Modulation of Signaling Pathways: The anti-inflammatory actions are largely mediated through the inhibition of the NF-κB and MAPK signaling pathways.[19][20][21][22] Evodiamine has been shown to inhibit NF-κB activation, which is a critical step in the inflammatory response.[5][23] Rutaecarpine also demonstrates inhibitory effects on these pathways, leading to a reduction in inflammatory gene expression.[21][22]
Cardiovascular Effects
The cardiovascular effects of evodiamine and rutaecarpine are multifaceted and include vasodilation and potential cardioprotection.[24][25]
-
Vasodilation: The vasodilatory effect of rutaecarpine is partly attributed to its activation of transient receptor potential vanilloid 1 (TRPV1) channels, which stimulates the release of the potent vasodilator calcitonin gene-related peptide (CGRP).[25][26] Evodiamine also interacts with TRPV1 channels, acting as a partial agonist.[27][28][29][30]
-
Inotropic and Chronotropic Effects: Both compounds have been reported to have positive inotropic (contractility) and chronotropic (heart rate) effects.[24]
-
Cardiotoxicity: While possessing beneficial cardiovascular properties, some studies suggest potential cardiotoxicity, particularly at higher doses, which may involve oxidative stress.[31][32][33]
Pharmacokinetics
The bioavailability of both evodiamine and rutaecarpine can be influenced by the purity of the extract administered.[34][35] Studies in rats have shown that the absorption of both compounds is improved when administered as part of a Wu-Chu-Yu extract compared to the pure compounds.[34][35] The bioavailability of both alkaloids increased with the increasing purity of the extract.[34]
Quantitative Data on Pharmacological Activities
The following tables provide a summary of quantitative data on the efficacy of evodiamine and rutaecarpine from various studies.
Table 1: Anti-Tumor Activity (IC50 values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Evodiamine | U87 | Glioblastoma | 12 | [36] |
| H9c2 cardiomyocytes | (for cytotoxicity) | 42.82 ± 7.55 | [31] | |
| Rutaecarpine | H9c2 cardiomyocytes | (for cytotoxicity) | 117.97 ± 9.69 | [31] |
| Various | Various | >50 - 12.06 | [37] |
Table 2: Reversal of Multidrug Resistance by Rutaecarpine
| Cell Line | Anticancer Drug | IC50 (nM) - Drug Alone | IC50 (nM) - Drug + Rutaecarpine (2.5 µM) |
| MCF-7/ADR | Adriamycin | 16050.0 ± 1201.0 | 128.8 ± 12.3 |
| Paclitaxel | 1452.0 ± 109.0 | 10.3 ± 1.1 | |
| Colchicine | 1067.0 ± 98.7 | 15.6 ± 1.8 | |
| A549/ADR | Adriamycin | 11020.0 ± 987.0 | 101.2 ± 9.8 |
| Paclitaxel | 987.0 ± 87.6 | 8.9 ± 0.9 | |
| Colchicine | 876.0 ± 76.5 | 12.3 ± 1.3 | |
| Data derived from Figure 1 of reference[38]. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of evodiamine and rutaecarpine on cell lines and calculate the IC50 values.
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.[39]
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[36][39]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for several hours.[39][40]
-
Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution, typically DMSO.[40][41]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader, usually at a wavelength of 570 nm.[40][41]
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined from the dose-response curve.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To measure the inhibitory effect of evodiamine and rutaecarpine on NO production in stimulated macrophage cells.
Methodology:
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are treated with an inflammatory stimulus (e.g., LPS or LTA) in the presence or absence of the test compounds.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent, which reacts with nitrite (B80452) (a stable product of NO) to form a colored azo dye.
-
Absorbance Measurement: The absorbance of the colored solution is measured spectrophotometrically at approximately 540 nm.
-
Quantification: The amount of nitrite is determined by comparison with a standard curve of sodium nitrite.
Signaling Pathway and Workflow Diagrams
Caption: Evodiamine-induced apoptosis signaling pathways.
Caption: Mechanism of rutaecarpine-mediated MDR reversal.
Caption: Experimental workflow for the MTT assay.
Conclusion
Evodiamine and rutaecarpine stand out as natural compounds with significant therapeutic potential, particularly in the realms of oncology and inflammatory diseases. Their ability to modulate multiple key signaling pathways underscores their promise as lead compounds for drug development. The comprehensive data and detailed protocols presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further research to fully elucidate and harness the pharmacological properties of these potent alkaloids. Future work should focus on optimizing their pharmacokinetic profiles and advancing the most promising applications into preclinical and clinical trials.
References
- 1. mdpi.com [mdpi.com]
- 2. Evodiamine and Rutaecarpine as Potential Anticancer Compounds: A Combined Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Evodiamine Induces Apoptosis and Enhances TRAIL-Induced Apoptosis in Human Bladder Cancer Cells through mTOR/S6K1-Mediated Downregulation of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway [jcancer.org]
- 8. Evodiamine Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evodiamine induces tumor cell death through different pathways: apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Anti-Proliferative and Apoptotic Effects of Rutaecarpine on Human Esophageal Squamous Cell Carcinoma Cell Line CE81T/VGH In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the effects of rutaecarpine on molecular subtypes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rutaecarpine Increases Anticancer Drug Sensitivity in Drug-Resistant Cells through MARCH8-Dependent ABCB1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rutaecarpine Increases Anticancer Drug Sensitivity in Drug-Resistant Cells through MARCH8-Dependent ABCB1 Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rutaecarpine induces the differentiation of triple-negative breast cancer cells through inhibiting fumarate hydratase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Low-Cytotoxic Synthetic Bromorutaecarpine Exhibits Anti-Inflammation and Activation of Transient Receptor Potential Vanilloid Type 1 Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evodiae Fructus extract suppresses inflammatory response in HaCaT cells and improves house dust mite-induced atopic dermatitis in NC/Nga mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Mig… [ouci.dntb.gov.ua]
- 22. mdpi.com [mdpi.com]
- 23. Evodiamine inactivates NF-κB and potentiates the antitumor effects of gemcitabine on tongue cancer both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Pharmacological Effects of Rutaecarpine as a Cardiovascular Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 26. caringsunshine.com [caringsunshine.com]
- 27. Partial Activation and Inhibition of TRPV1 Channels by Evodiamine and Rutaecarpine, Two Major Components of the Fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Frontiers | Potential cardiotoxicity induced by Euodiae Fructus: In vivo and in vitro experiments and untargeted metabolomics research [frontiersin.org]
- 32. researchgate.net [researchgate.net]
- 33. Evaluation of the Cardiotoxicity of Evodiamine In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Pharmacokinetic comparisons of rutaecarpine and evodiamine after oral administration of Wu-Chu-Yu extracts with different purities to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. Progress in Studies on Rutaecarpine. II.—Synthesis and Structure-Biological Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 38. mdpi.com [mdpi.com]
- 39. creative-bioarray.com [creative-bioarray.com]
- 40. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 41. benchchem.com [benchchem.com]
The Alkaloids of Evodia Fruit: A Deep Dive into Their Mechanisms of Action
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The fruit of Evodia rutaecarpa (syn. Tetradium ruticarpum), a plant long utilized in traditional Chinese medicine, is a rich source of bioactive quinazoline (B50416) alkaloids, primarily evodiamine (B1670323) and rutaecarpine (B1680285).[1][2] Modern pharmacological research has uncovered a broad spectrum of activities for these compounds, positioning them as promising candidates for drug development.[3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the diverse pharmacological effects of Evodia fruit alkaloids, with a focus on their anti-cancer, anti-inflammatory, and cardiovascular properties. The information is presented to aid researchers, scientists, and drug development professionals in their understanding and potential application of these natural compounds.
Evodiamine: A Multi-Targeted Anti-Cancer Agent
Evodiamine has demonstrated significant anti-tumor activity across a variety of cancer cell lines, including those of the breast, prostate, lung, colon, and cervix, as well as melanoma and leukemia.[4] Its efficacy stems from a multi-pronged approach that includes the induction of apoptosis, inhibition of proliferation and metastasis, and modulation of key signaling pathways.
Induction of Apoptosis
Evodiamine triggers programmed cell death in cancer cells through both caspase-dependent and caspase-independent pathways.[1]
-
Caspase-Dependent Apoptosis: Evodiamine has been shown to activate initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3).[1] This activation is often linked to an altered balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[5] In some cell lines, such as human cervical cancer HeLa cells, the apoptotic effect of evodiamine can be completely blocked by pan-caspase inhibitors, indicating a primary reliance on this pathway.[1]
-
Caspase-Independent Apoptosis: In other cellular contexts, evodiamine can induce apoptosis through mechanisms that do not rely on caspases. This can involve the translocation of apoptosis-inducing factor (AIF) into the nucleus.[1] The partial suppression of evodiamine-induced apoptosis by caspase inhibitors in some cancer cell lines suggests the involvement of a caspase-independent cell death mechanism.[1]
Inhibition of Tumor Growth and Metastasis
Evodiamine can effectively halt the proliferation of cancer cells by inducing cell cycle arrest, typically at the G2/M phase.[6][7] Furthermore, it has been shown to inhibit the invasion and metastasis of cancer cells. For instance, evodiamine inhibits the invasion of B16-F10 melanoma and Lewis lung carcinoma cells in a concentration-dependent manner.[1]
Modulation of Key Signaling Pathways
The anti-cancer effects of evodiamine are mediated by its influence on several critical signaling pathways:
-
NF-κB Pathway: Evodiamine can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in cancer cell proliferation, survival, and inflammation.[4] By suppressing NF-κB, evodiamine can downregulate the expression of downstream targets like cyclin D1 and Bcl-2.[8]
-
PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a key regulator of cell survival and proliferation. Evodiamine has been reported to inhibit this pathway, contributing to its pro-apoptotic effects.[5]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another important signaling cascade involved in cell growth and survival. Evodiamine can modulate the activity of MAPK family members, such as ERK, to induce apoptosis or necrosis in cancer cells.[7][9]
Quantitative Data on Evodiamine's Anti-Cancer Activity
| Cell Line | Activity | IC50 Value | Reference |
| B16-F10 melanoma | Invasion Inhibition | 2.4 µM | [1] |
| Lewis lung carcinoma (LLC) | Invasion Inhibition | 4.8 µM | [1] |
| 253J bladder cancer | Decreased Cell Viability (24h) | 1.90 ± 0.31 µM | [10] |
| T24 bladder cancer | Decreased Cell Viability (24h) | 2.14 ± 0.26 µM | [10] |
| H9c2 cardiomyocytes | Cytotoxicity (24h) | 28.44 µg/mL | [2] |
Experimental Protocols for Assessing Anti-Cancer Activity
-
Cell Viability Assay (MTT Assay):
-
Seed cells (e.g., A549 and LLC) in 96-well plates at a density of 1x10^4 cells/well and culture for 24 hours.[11]
-
Treat cells with varying concentrations of evodiamine (e.g., 0, 1, 2, 5, 10, 20, 50, and 100 µM) for 24 or 48 hours.[11]
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate at 37°C for 4 hours.[11]
-
Remove the medium and dissolve the formazan (B1609692) crystals in 200 µL of DMSO.[11]
-
Measure the absorbance at a specific wavelength using a microplate reader.[7]
-
-
Apoptosis Analysis (Flow Cytometry):
-
Treat cells with evodiamine for a specified time.
-
Harvest and wash the cells with phosphate-buffered saline (PBS).
-
Resuspend the cells in binding buffer.
-
Stain the cells with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.[10]
-
-
Western Blot Analysis:
-
Treat cells with evodiamine and lyse the cells to extract total protein.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with non-fat milk or bovine serum albumin (BSA).
-
Incubate the membrane with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, proteins from signaling pathways) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]
-
Signaling Pathway Diagrams
Caption: Evodiamine-induced apoptotic pathways.
Caption: Inhibition of the NF-κB signaling pathway by evodiamine.
Rutaecarpine: A Cardiovascular Protective Agent
Rutaecarpine exhibits significant protective effects on the cardiovascular system, primarily through its vasodilatory, anti-platelet, and anti-inflammatory activities.[13]
Vasodilatory Effects
Rutaecarpine induces vasodilation through an endothelium-dependent mechanism.[14] This effect is primarily mediated by the activation of transient receptor potential vanilloid 1 (TRPV1) channels, which leads to the release of calcitonin gene-related peptide (CGRP), a potent vasodilator.[15][16] The activation of TRPV1 by rutaecarpine increases intracellular calcium levels, leading to the phosphorylation of endothelial nitric oxide synthase (eNOS) and subsequent production of nitric oxide (NO).[17] NO then activates guanylyl cyclase in vascular smooth muscle cells, resulting in relaxation and vasodilation.[18]
Anti-Platelet Aggregation
Rutaecarpine has been shown to inhibit platelet activation and aggregation.[19] Its mechanism of action involves the inhibition of the PLCγ2/PKC and PI3K/Akt/GSK3β signaling pathways in platelets.[19] This anti-thrombotic effect suggests its potential in preventing and treating thromboembolic disorders.[19]
Anti-Inflammatory Effects
Rutaecarpine possesses anti-inflammatory properties, which contribute to its cardiovascular protective effects. It can inhibit the production of pro-inflammatory mediators and cytokines.[20] For example, it has been identified as a new class of COX-2 inhibitor.[20]
Quantitative Data on Rutaecarpine's Cardiovascular Activity
| Preparation | Effect | Concentration Range | Reference |
| Isolated rat mesenteric arterial ring segments | Dose-dependent vasorelaxation | 0.1 µM to 0.1 mM | [14] |
| Isolated rat aorta | Concentration-dependent relaxation | 10⁻⁷ to 10⁻⁴ M | [18] |
| Isolated rat superior mesenteric arterial and thoracic aorta segments | Concentration-dependent relaxation | 0.1–10 µM | [13] |
Experimental Protocols for Assessing Cardiovascular Activity
-
Isolated Blood Vessel Studies:
-
Isolate rat mesenteric arteries or aorta and cut them into ring segments.[14][18]
-
Mount the arterial rings in an organ bath containing Krebs solution and maintain at 37°C, gassed with 95% O2 and 5% CO2.
-
Pre-contract the arterial rings with an agonist such as phenylephrine.[14]
-
Add cumulative concentrations of rutaecarpine to the organ bath and record the relaxation response.
-
To investigate the mechanism, experiments can be repeated in the presence of inhibitors of NOS (e.g., L-NG-nitro-arginine), guanylyl cyclase (e.g., methylene (B1212753) blue), or after removal of the endothelium.[14]
-
-
Platelet Aggregation Assay:
-
Prepare washed human platelets from whole blood.
-
Pre-incubate the platelets with different concentrations of rutaecarpine.
-
Induce platelet aggregation with an agonist like collagen or thrombin.
-
Measure the change in light transmission using a platelet aggregometer to quantify the extent of aggregation.[19]
-
Signaling Pathway Diagram
Caption: Rutaecarpine-induced vasodilation pathway.
Anti-inflammatory Mechanisms of Evodia Alkaloids
Both evodiamine and rutaecarpine exhibit potent anti-inflammatory effects through the modulation of various inflammatory mediators and signaling pathways.
Inhibition of Inflammatory Enzymes and Mediators
Evodia alkaloids can suppress the expression and activity of key enzymes involved in the inflammatory process, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4][20] This leads to a reduction in the production of pro-inflammatory mediators like prostaglandins (B1171923) and nitric oxide.[4]
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of these alkaloids are also attributed to their ability to interfere with pro-inflammatory signaling cascades, including the NF-κB and MAPK pathways.[6][20] By inhibiting these pathways, evodiamine and rutaecarpine can decrease the production of various inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6.[6][21]
Experimental Protocol for Assessing Anti-inflammatory Activity
-
Measurement of Nitric Oxide Production:
-
Culture macrophage-like cells (e.g., RAW 264.7) in 96-well plates.
-
Pre-treat the cells with different concentrations of the Evodia alkaloid for 1 hour.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.
-
Measure the accumulation of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant using the Griess reagent.[4]
-
Conclusion and Future Directions
The alkaloids from this compound, particularly evodiamine and rutaecarpine, possess a remarkable array of pharmacological activities, making them highly attractive for further investigation and drug development. Their multi-targeted mechanisms of action, especially in the realms of oncology and cardiovascular disease, offer the potential for novel therapeutic strategies.
Future research should focus on several key areas:
-
In-depth Mechanistic Studies: Further elucidation of the molecular targets and signaling pathways of these alkaloids will provide a more comprehensive understanding of their bioactivity.
-
Pharmacokinetic and Toxicological Profiling: Rigorous studies are needed to assess the absorption, distribution, metabolism, excretion, and potential toxicity of these compounds to ensure their safety and efficacy in preclinical and clinical settings.[2][3]
-
Lead Optimization and Analogue Synthesis: The chemical structures of evodiamine and rutaecarpine can be modified to improve their pharmacological properties, such as potency, selectivity, and bioavailability.[16]
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Actions of Multi-Target-Directed Evodiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evodiamine induces tumor cell death through different pathways: apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Evodiamine Induces Apoptosis and Enhances TRAIL-Induced Apoptosis in Human Bladder Cancer Cells through mTOR/S6K1-Mediated Downregulation of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evodiamine suppresses the progression of non-small cell lung carcinoma via endoplasmic reticulum stress-mediated apoptosis pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. Pharmacological Effects of Rutaecarpine as a Cardiovascular Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The mechanism of the vasodilator effect of rutaecarpine, an alkaloid isolated from Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caringsunshine.com [caringsunshine.com]
- 16. Rutaecarpine: A promising cardiovascular protective alkaloid from Evodia rutaecarpa (Wu Zhu Yu) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Studies of the cellular mechanisms underlying the vasorelaxant effects of rutaecarpine, a bioactive component extracted from an herbal drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rutaecarpine, an Alkaloid from Evodia rutaecarpa, Can Prevent Platelet Activation in Humans and Reduce Microvascular Thrombosis in Mice: Crucial Role of the PI3K/Akt/GSK3β Signal Axis through a Cyclic Nucleotides/VASP—Independent Mechanism [mdpi.com]
- 20. Anti-inflammatory and anti-infectious effects of Evodia rutaecarpa (Wuzhuyu) and its major bioactive components - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protective effects of evodiamine in experimental paradigm of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Ethnobotanical Uses of Wu-Chu-Yu (Euodia rutaecarpa) in Traditional Medicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wu-Chu-Yu (Euodia rutaecarpa), a cornerstone of Traditional Chinese Medicine (TCM) for over two millennia, is a potent therapeutic agent with a rich history of ethnobotanical use.[1][2] First documented in the Shen Nong's Herbal Classic, this herb, known as "Goshuyu" in Japan and "Osuyu" in Korea, has been traditionally employed to dispel cold, alleviate pain, suppress nausea, and control diarrhea.[1][3] Modern pharmacological investigations have begun to unravel the scientific basis for these traditional applications, revealing a complex interplay of bioactive compounds that modulate various physiological pathways. This technical guide provides an in-depth analysis of the ethnobotanical applications of Wu-Chu-Yu, its key chemical constituents, and their mechanisms of action, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant signaling pathways to support further research and drug development.
Traditional and Ethnobotanical Applications
In the framework of Traditional Chinese Medicine, Wu-Chu-Yu is characterized as pungent, bitter, and hot in nature, influencing the Liver, Spleen, Stomach, and Kidney meridians.[4] Its primary traditional functions include warming the middle burner (spleen and stomach), dispersing cold, relieving pain, and redirecting rebellious Qi downwards.[5]
These principles translate into a wide array of clinical applications in TCM, including the treatment of:
-
Gastrointestinal Disorders: Wu-Chu-Yu is frequently used for conditions such as abdominal pain, vomiting, diarrhea (particularly early morning diarrhea), and acid reflux.[3][6][7] It is a key component in classic formulas like Wu-Zhu-Yu Tang for vomiting and gastric discomfort and Si Shen Wan for diarrhea.[8][9]
-
Pain and Inflammation: The herb is a well-known analgesic in TCM, employed for headaches (especially migraines), menstrual pain (dysmenorrhea), and abdominal pain.[3][8][10][11] Its warming nature is believed to alleviate pain associated with "cold" syndromes.[10]
-
Cardiovascular Conditions: Traditional texts and modern research suggest its use in managing hypertension.[3][12]
-
Gynecological Issues: In combination with other herbs, it is used to address menstrual pain and irregular menstruation.[1]
-
Topical Applications: A powdered form of the herb, mixed with a liquid like vinegar, is applied topically to the soles of the feet to "lead fire downward" for conditions such as mouth sores and hypertension.[13]
Bioactive Compounds
Over 300 metabolites have been isolated from Wu-Chu-Yu, with alkaloids, terpenoids, and flavonoids being the most significant.[3] The primary bioactive constituents responsible for its therapeutic effects are the indole (B1671886) quinazoline (B50416) alkaloids, evodiamine (B1670323) and rutaecarpine (B1680285) , and the terpenoid, limonin .[1][3]
Quantitative Data
Table 1: Bioactive Compound Content in Euodia rutaecarpa
| Compound | Content Range ( g/100g of dry fruit) | Reference |
| Evodiamine | 0.017–1.522 | [9] |
| Rutaecarpine | 0.050–1.470 | [9] |
Table 2: In Vitro Anti-Inflammatory Activity
| Extract/Compound | Assay | Cell Line | IC₅₀ Value | Reference |
| Ethanol (B145695) Extract | PMA-induced ROS production | Neutrophils | 2.7 µg/mL | [10][14] |
| Ethanol Extract | fMLP-induced ROS production | Neutrophils | 3.3 µg/mL | [10][14] |
| Ethanol Extract | LPS-induced NO production | Microglial cells | 0.8 µg/mL | [10][14] |
| Evodiamine | PGE₂ synthesis inhibition | RAW 264.7 cells | 1-10 µM | [1] |
| Rutaecarpine | PGE₂ synthesis inhibition | RAW 264.7 cells | 1-10 µM | [1] |
| Goshuyuamide II | 5-lipoxygenase inhibition | RBL-1 cells | 6.6 µM | [1] |
| Ethanol Extract | RANTES suppression | HaCaT cells | 6.53 µg/mL | [6] |
| Ethanol Extract | TARC suppression | HaCaT cells | 8.84 µg/mL | [6] |
| Evodiamine | Cell viability (MTT assay) | U87 glioblastoma cells | 12 µM | [15] |
Table 3: Pharmacokinetic Parameters of Evodiamine and Rutaecarpine in Rats
| Compound | Dose | Administration | Cₘₐₓ | AUC | Reference |
| Evodiamine | 100 mg/kg | Intragastric | 5.3 ng/mL | - | [12] |
| Evodiamine | 2 mg/kg | Intravenous | - | 21 µg·mL·min⁻¹ | [12] |
| Rutaecarpine | 40 mg/kg (in extract) | Oral | - | - | [3][16] |
| Evodiamine | 31 mg/kg (in extract) | Oral | - | - | [3][16] |
Note: Cₘₐₓ (Maximum Concentration) and AUC (Area Under the Curve) values can vary depending on the formulation and purity of the extract.[3]
Experimental Protocols
Preparation of Traditional Wu-Chu-Yu Decoction
This protocol is based on traditional preparation methods for use in experimental settings.
-
Herbal Composition: A common formulation, Wu-Zhu-Yu Tang, consists of Euodiae Fructus, Zingiberis Rhizoma Recens (fresh ginger), Ginseng Radix et Rhizoma (ginseng), and Jujubae Fructus (jujube).[2] A specific ratio described is 5.6 g of Euodiae Fructus, 7.6 g of Zingiberis Rhizoma Recens, 3.8 g of Ginseng Radix et Rhizoma, and 3.0 g of Jujubae Fructus.[2]
-
Decoction Process:
-
Combine the herbs in a ceramic pot with 200 mL of water.[2]
-
Bring the mixture to a boil over high heat.
-
Reduce the heat and simmer for approximately 1 hour.[2]
-
Strain the liquid through filter paper to collect the first decoction.
-
Return the herbs to the pot, add fresh water, and repeat the boiling process.
-
Combine the first and second decoctions.
-
-
Concentration and Sterilization:
-
Concentrate the combined decoction under reduced pressure to a desired concentration (e.g., 0.8 g crude drug per milliliter).[2]
-
Dilute the concentrate to the final working concentration (e.g., 0.1 g crude drug per milliliter).[2]
-
Filter the final decoction through a 0.22 µm syringe filter for sterilization before use in cell culture or animal studies.[2]
-
High-Performance Liquid Chromatography (HPLC) for Alkaloid Quantification
This protocol provides a general method for the quantification of evodiamine and rutaecarpine.
-
Instrumentation: An HPLC system equipped with a photodiode-array detector (PDA) and an autosampler.[17]
-
Column: A C18 column (e.g., Diamonsil C18, 150 × 4.6 mm, 5 µm) with a compatible guard column.[17]
-
Mobile Phase: A gradient or isocratic system can be used. An example of an isocratic system is a mixture of water (containing 0.3% formic acid) and acetonitrile (B52724) (30:70, v/v).[17]
-
Flow Rate: A typical flow rate is 0.45 mL/min.[17]
-
Detection Wavelength: Set the detector to 225 nm for optimal detection of evodiamine and rutaecarpine.
-
Sample Preparation:
-
Prepare a standard stock solution of evodiamine and rutaecarpine in a suitable solvent like methanol.
-
For herbal samples, perform a solid-phase extraction (SPE) to isolate the alkaloids.
-
Prepare a series of dilutions of the standard stock solution to create a calibration curve.
-
-
Analysis: Inject the prepared standards and samples into the HPLC system. The concentration of the alkaloids in the samples is determined by comparing their peak areas to the calibration curve.
MTT Assay for Cell Viability
This protocol outlines the steps for assessing the cytotoxicity of Wu-Chu-Yu extracts or its compounds on cell lines.
-
Cell Seeding:
-
Harvest and count cells (e.g., U87 glioblastoma cells).[15]
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight in a humidified atmosphere (37°C, 5% CO₂).
-
-
Treatment:
-
Prepare serial dilutions of the test compound (e.g., evodiamine) in serum-free media.
-
Remove the old media from the wells and add the media containing the different concentrations of the test compound. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[15]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10-50 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[18]
-
-
Solubilization and Absorbance Reading:
-
Add 150 µL of a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[18]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[19]
-
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC₅₀ value can be calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Wu-Chu-Yu and its active compounds are mediated through the modulation of several key signaling pathways.
Anti-inflammatory Pathways
Evodiamine and rutaecarpine exert their anti-inflammatory effects by targeting pathways involved in the production of inflammatory mediators. Evodiamine has been shown to inhibit the activation of NF-κB , a crucial transcription factor that regulates the expression of pro-inflammatory genes like cyclooxygenase-2 (COX-2).[1] Both compounds can suppress the synthesis of prostaglandin (B15479496) E2 (PGE₂).[1] Furthermore, the ethanol extract of Wu-Chu-Yu can inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), key mediators of inflammation.[10][14]
PI3K/AKT Signaling Pathway
The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a critical regulator of cell proliferation, survival, and apoptosis. Dysregulation of this pathway is common in cancer. Evodiamine has been shown to inhibit the PI3K/AKT pathway in various cancer cell lines, leading to decreased cell proliferation and induction of apoptosis.[20][21] It can reduce the phosphorylation of both PI3K and AKT, thereby downregulating downstream anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax.[20]
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and immune responses.[22][23] The extract of Wu-Chu-Yu and its components, including rutaecarpine, evodiamine, and limonin, have been found to down-regulate the activation of the JAK-STAT pathway in keratinocytes, thereby inhibiting the production of inflammatory mediators.[6] This provides a mechanism for its use in inflammatory skin conditions.
Experimental Workflow Example
The following diagram illustrates a typical workflow for investigating the analgesic effects of a Wu-Chu-Yu extract in a preclinical model.
Conclusion and Future Directions
Wu-Chu-Yu stands as a compelling example of a traditional medicine with significant potential for modern therapeutic development. Its rich ethnobotanical history is now being substantiated by rigorous scientific investigation, revealing a complex pharmacology centered around key bioactive compounds like evodiamine and rutaecarpine. The modulation of critical signaling pathways such as NF-κB, PI3K/AKT, and JAK/STAT provides a molecular basis for its traditional uses in treating inflammatory conditions, pain, and gastrointestinal disorders.
For researchers and drug development professionals, Wu-Chu-Yu offers a promising source of lead compounds. Future research should focus on:
-
Standardization of Extracts: Developing standardized extracts with consistent concentrations of key bioactive compounds is crucial for reproducible research and clinical application.
-
Clinical Trials: Well-designed, placebo-controlled clinical trials are needed to validate the efficacy and safety of Wu-Chu-Yu and its derivatives for specific indications like migraine and inflammatory bowel disease.
-
Pharmacokinetic and Toxicological Studies: A deeper understanding of the absorption, distribution, metabolism, excretion, and potential toxicity of Wu-Chu-Yu's components is essential for its safe and effective use.
-
Synergistic Effects: Investigating the synergistic interactions between the various compounds within Wu-Chu-Yu may reveal enhanced therapeutic effects compared to isolated constituents.
By integrating traditional knowledge with modern scientific methodologies, the full therapeutic potential of Wu-Chu-Yu can be explored and harnessed for the development of novel and effective treatments for a range of human ailments.
References
- 1. Anti-inflammatory principles from the fruits of Evodia rutaecarpa and their cellular action mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetic comparisons of rutaecarpine and evodiamine after oral administration of Wu-Chu-Yu extracts with different purities to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 5. mdpi.com [mdpi.com]
- 6. Evodiae Fructus extract suppresses inflammatory response in HaCaT cells and improves house dust mite-induced atopic dermatitis in NC/Nga mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Euodiae Fructus: a review of botany, application, processing, phytochemistry, quality control, pharmacology, and toxicology [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. Anti-inflammatory effects and mechanisms of the ethanol extract of Evodia rutaecarpa and its bioactive components on neutrophils and microglial cells [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Characterization and Determination of the Alkaloid Metabolites of Evodiae fructus in Rat Urine by Liquid Chromatography-Tandem Mass Spectrometry Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cyrusbio.com.tw [cyrusbio.com.tw]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Evodiamine activates cellular apoptosis through suppressing PI3K/AKT and activating MAPK in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Upregulation of SIRT1 by Evodiamine activates PI3K/AKT pathway and blocks intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 23. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of Evodia rutaecarpa: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Evodia rutaecarpa, a plant utilized in Traditional Chinese Medicine, possesses a range of bioactive compounds, primarily alkaloids, with recognized therapeutic potential. However, a growing body of scientific evidence highlights its toxicological risks, particularly concerning hepatotoxicity and cardiotoxicity. This technical guide provides a comprehensive overview of the toxicological profile of Evodia rutaecarpa and its key constituents, including evodiamine (B1670323) and rutaecarpine (B1680285). It summarizes quantitative toxicological data, details experimental methodologies from key studies, and elucidates the molecular mechanisms and signaling pathways implicated in its toxicity. This document aims to serve as a critical resource for researchers, scientists, and drug development professionals in evaluating the safety and therapeutic window of Evodia rutaecarpa and its derivatives.
Introduction
Evodia rutaecarpa, commonly known as Wu-Chu-Yu, has a long history of use in traditional medicine for treating conditions such as gastrointestinal disorders, headaches, and inflammation.[1] Its pharmacological effects are largely attributed to its rich alkaloid content, including evodiamine, rutaecarpine, and dehydroevodiamine.[2] Despite its therapeutic applications, concerns regarding its toxicity have been raised, with the Chinese Pharmacopoeia classifying it as a "small toxic" traditional Chinese medicine.[3][4] This guide focuses on the scientific evaluation of its toxicological properties to inform safe and effective drug development.
Key Toxic Constituents
The primary toxic components of Evodia rutaecarpa are its alkaloids.[5] Studies have identified several specific compounds responsible for its adverse effects:
-
Evodiamine (EVO): A major bioactive alkaloid, EVO has been linked to hepatotoxicity, cardiotoxicity, and nephrotoxicity.[4][6] It is often considered the most acutely toxic of the main alkaloids.[4]
-
Rutaecarpine: Another significant alkaloid, rutaecarpine has also been implicated in cardiac and liver toxicity.[7][8]
-
Dehydroevodiamine (DHE) and Hortiamine: These alkaloids have been identified as potent inhibitors of potassium channels in the heart muscle, which can lead to cardiac arrhythmia.[9]
-
Other Quinolone Alkaloids: Compounds such as 1-methyl-2-[(Z)-5-undecenyl]-4(1H)-quinolone and evocarpine (B92090) have been tentatively identified as primary hepatotoxic components.[10]
Organ-Specific Toxicity
Hepatotoxicity
Liver injury is the most frequently reported toxic effect of Evodia rutaecarpa.[11] Excessive doses often lead to significant increases in serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[4][6]
Mechanisms of Hepatotoxicity:
-
Oxidative Stress: Evodia rutaecarpa extracts and evodiamine can induce oxidative damage in liver mitochondria, leading to ATP depletion and the release of cytochrome c, which triggers cell death signaling pathways.[5][12]
-
Mitochondrial Dysfunction: Evodiamine can cause mitochondrial swelling, vacuolation, and the opening of the mitochondrial permeability transition (MPT) pore, resulting in a decrease in mitochondrial potential and subsequent cell death.[4][6]
-
Inflammation: The hepatotoxicity of rutaecarpine has been linked to the induction of CYP1A2, which accelerates the metabolism of certain drugs into toxic intermediates, leading to severe liver inflammation.[13]
-
Signaling Pathway Modulation: The molecular mechanism of hepatotoxicity may be correlated with the upregulation of Erk1/2, CDK8, and CK1e expression, and the downregulation of Stat3 and Src.[14] The MAPK signaling pathway (p38) is also likely involved in evodiamine-induced liver injury.[4][6]
Cardiotoxicity
Recent studies have highlighted the potential for Evodia rutaecarpa and its constituents to induce cardiotoxicity.
Mechanisms of Cardiotoxicity:
-
Oxidative Stress: Evodiamine has been shown to increase lactate (B86563) dehydrogenase (LDH) release and malondialdehyde (MDA) levels, while reducing superoxide (B77818) dismutase (SOD) activity in cardiomyocytes, indicating oxidative stress-induced damage.[6][12]
-
Ion Channel Inhibition: Dehydroevodiamine and hortiamine act as IKr (hERG) blockers, inhibiting potassium channels in the heart muscle. This can alter the heart's electrical excitation process, potentially leading to severe arrhythmias like Torsade de pointes (TdP) and ventricular fibrillation.[7][9][15]
-
Signaling Pathway Involvement: The cGMP-PKG signaling pathway has been implicated in the cardiotoxic effects of evodiamine and rutaecarpine.[7]
Other Toxicities
-
Nephrotoxicity: Evodiamine has been identified as potentially nephrotoxic, showing an ability to significantly inhibit the activity of HEK293 cells in vitro.[4][6]
-
Genotoxicity: Studies on water and 70% ethanol (B145695) extracts of the nearly ripe fruit of Evodia rutaecarpa showed no mutagenic risk in the Ames test, mouse marrow cell micronucleus test, or mouse sperm aberration test.[16]
Quantitative Toxicological Data
The following tables summarize the available quantitative data on the toxicity of Evodia rutaecarpa extracts and its isolated compounds.
Table 1: In Vivo Toxicity Data
| Substance | Test Animal | Route of Administration | Toxicity Metric | Value | Reference |
| Evodiamine | Mouse | Not Specified | LD50 | 77.8 mg/kg | [4][6] |
| Evodiamine | Zebrafish | Immersion | LC10 | 354 ng/mL | [6][12] |
| Water Extract (ERWE) | Mouse | Intragastric | LD50 | > 10.0 g/kg | [16] |
| 70% Ethanol Extract (EREE) | Mouse | Intragastric | LD50 | > 10.0 g/kg | [16] |
Table 2: In Vitro Cytotoxicity Data
| Substance | Cell Line | Time (h) | Toxicity Metric | Value | Reference |
| Evodiamine | Neonatal Rat Cardiomyocytes | 24 | IC50 | 28.44 µg/mL | [6][12] |
| Evodiamine | H9c2 Cardiomyocytes | Not Specified | IC50 | 42.82 ± 7.55 µmol/L | [7] |
| Rutaecarpine | H9c2 Cardiomyocytes | Not Specified | IC50 | 117.97 ± 9.69 µmol/L | [7] |
Experimental Protocols
Hepatotoxicity Assessment in Mice
-
Animal Model: Kunming strain male and female mice are commonly used.
-
Test Substance Administration: 50% ethanol extracts of E. rutaecarpa from various sources are administered orally (intragastrically) to mice at a specified dose (e.g., 35 g/kg crude medicine weight/mouse weight) once daily for a set period (e.g., 14 days).[10]
-
Toxicity Evaluation: Serum levels of alanine transaminase (ALT) and aspartate aminotransferase (AST) are measured as primary indices of liver injury. The liver coefficient (liver weight/body weight) is also assessed.[10]
-
Component Identification: Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOFMS) is used to establish chemical fingerprints of the extracts.[10]
-
Data Analysis: The relationship between the chemical fingerprints and the hepatotoxicity indicators is analyzed using methods like bivariate correlation analysis to identify the primary hepatotoxic components.[10]
In Vitro Cardiotoxicity Assessment
-
Cell Model: Primary cultured neonatal rat cardiomyocytes or H9c2 cells are utilized.[7][12]
-
Test Substance Application: Evodiamine or other purified compounds are applied to the cell cultures at varying concentrations.
-
Cell Viability Assay: Cell viability is assessed using methods like the MTT assay to determine the 50% inhibitory concentration (IC50).[12]
-
Cytotoxicity Markers: The release of lactate dehydrogenase (LDH) into the culture medium is measured as an indicator of cell membrane damage.[12]
-
Oxidative Stress Markers: Levels of malondialdehyde (MDA) and the activity of superoxide dismutase (SOD) are measured to evaluate oxidative stress.[12]
Genotoxicity Assays
-
Ames Test: The mutagenic potential is evaluated using various strains of Salmonella typhimurium (e.g., TA97, TA98, TA100, TA102).[16]
-
Mouse Marrow Cell Micronucleus Test: This in vivo test assesses chromosomal damage by examining the formation of micronuclei in polychromatic erythrocytes from the bone marrow of treated mice.[16]
-
Mouse Sperm Abnormality Test: This assay evaluates the potential for germ cell mutations by examining morphological abnormalities in sperm from treated male mice.[16]
Signaling Pathways and Mechanisms of Toxicity
The toxicity of Evodia rutaecarpa is mediated by complex cellular and molecular mechanisms. The following diagrams illustrate some of the key signaling pathways involved.
Caption: Evodiamine-induced hepatotoxicity signaling pathway.
Caption: Mechanisms of Evodia rutaecarpa-induced cardiotoxicity.
Caption: Workflow for identifying hepatotoxic components.
Conclusion and Future Directions
The available evidence clearly indicates that Evodia rutaecarpa and its constituent alkaloids, particularly evodiamine, possess significant toxic potential, primarily targeting the liver and heart. The mechanisms underlying this toxicity involve oxidative stress, mitochondrial dysfunction, and the modulation of critical signaling pathways. For drug development professionals, these findings underscore the importance of careful dose selection and safety monitoring. The development of derivatives with improved safety profiles and the use of advanced drug delivery systems could be viable strategies to mitigate the toxicity of these otherwise pharmacologically active compounds.[4][6] Further research is warranted to fully elucidate the toxicological pathways and to establish clear safety guidelines for the clinical use of Evodia rutaecarpa and its isolated compounds. A deeper understanding of the structure-toxicity relationship of its alkaloids will be crucial for the rational design of safer therapeutic agents.
References
- 1. Evodia Rutaecarpa - NutraPedia [nutrahacker.com]
- 2. Major Indole Alkaloids in Evodia Rutaecarpa: The Latest Insights and Review of Their Impact on Gastrointestinal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Potential cardiotoxicity induced by Euodiae Fructus: In vivo and in vitro experiments and untargeted metabolomics research [frontiersin.org]
- 8. Rutaecarpine Protects against Acetaminophen-Induced Acute Liver Injury in Mice by Activating Antioxidant Enzymes [mdpi.com]
- 9. Substance in Chinese Medicine can cause cardiac arrhythmia | University of Basel [unibas.ch]
- 10. Screening and identification of hepatotoxic component in Evodia rutaecarpa based on spectrum-effect relationship and UPLC-Q-TOFMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Euodiae Fructus: a review of botany, application, processing, phytochemistry, quality control, pharmacology, and toxicology [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. [Study on molecular mechanism of Euodiae Fructus on liver toxicity in MICE] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potential cardiotoxicity induced by Euodiae Fructus: In vivo and in vitro experiments and untargeted metabolomics research | Semantic Scholar [semanticscholar.org]
- 16. [Toxicological assessment on safety of water and 70% ethanolic extracts of nearly ripe fruit of Evodia rutaecarpa] - PubMed [pubmed.ncbi.nlm.nih.gov]
Evodia Fruit Constituents: A Technical Guide to Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fruit of Evodia rutaecarpa, a plant with a long history of use in traditional medicine, is a rich source of bioactive compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the primary chemical constituents of Evodia fruit, their mechanisms of action, and their potential applications in modern drug discovery and development. The guide focuses on the alkaloids evodiamine (B1670323), rutaecarpine (B1680285), and dehydroevodiamine, as well as the limonoid limonin, which have demonstrated a range of pharmacological activities, including anti-inflammatory, anti-cancer, neuroprotective, cardiovascular, and gastrointestinal protective effects. Detailed experimental protocols for the isolation and bioactivity assessment of these compounds are provided, along with a quantitative summary of their therapeutic efficacy. Furthermore, this guide illustrates the key signaling pathways modulated by these constituents, offering insights into their molecular targets and potential for therapeutic intervention.
Core Bioactive Constituents of this compound
The therapeutic effects of this compound are primarily attributed to its diverse array of chemical constituents. The most extensively studied of these are the indolequinazoline alkaloids and limonoids.
-
Indolequinazoline Alkaloids :
-
Evodiamine : A major alkaloid in this compound, known for its potent anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2]
-
Rutaecarpine : Another key alkaloid with significant cardiovascular protective, anti-inflammatory, and analgesic effects.[1][2]
-
Dehydroevodiamine : Recognized for its vasorelaxant and hypotensive activities.[1][2]
-
-
Limonoids :
-
Limonin : A bitter compound that has demonstrated analgesic and anti-inflammatory activities.
-
Therapeutic Potential and Quantitative Bioactivity
The bioactive compounds from this compound have been evaluated in numerous preclinical studies, demonstrating a broad spectrum of therapeutic activities. The following tables summarize the quantitative data from these investigations, providing a comparative overview of their potency.
Table 1: Anti-inflammatory Activity of this compound Constituents
| Compound/Extract | Assay | Cell Line/Model | Target | IC50/EC50/Inhibition | Reference |
| Evodiamine | Prostaglandin E2 (PGE2) Synthesis Inhibition | LPS-stimulated RAW 264.7 macrophages | COX-2 | Strong inhibition at 1-10 µM | [3] |
| Rutaecarpine | Prostaglandin E2 (PGE2) Synthesis Inhibition | LPS-stimulated RAW 264.7 macrophages | COX-2 | Strong inhibition at 1-10 µM | [3] |
| Goshuyuamide II | 5-Lipoxygenase (5-LO) Inhibition | RBL-1 cells | 5-LO | IC50 = 6.6 µM | [3] |
| Ethanol (B145695) Extract | Reactive Oxygen Species (ROS) Production Inhibition | PMA- and fMLP-induced neutrophils | NADPH oxidase | IC50 ≈ 2.7–3.3 µg/mL | [4] |
| Ethanol Extract | Nitric Oxide (NO) Production Inhibition | LPS-induced microglial cells | iNOS | IC50 ≈ 0.8 µg/mL | [4] |
| 3-hydroxyrutaecarpine | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | iNOS | EC50 = 27 µM | [5] |
Table 2: Anticancer Activity of Evodiamine
| Cell Line | Cancer Type | IC50 | Reference |
| U87 | Glioblastoma | 12 µM | [6] |
| U2OS | Osteosarcoma | 6 µM | [7] |
| WRO | Follicular Thyroid Cancer | 9.34 µM (24h), 4.35 µM (48h), 4.19 µM (72h) | [5] |
| Ca9-22 | Oral Squamous Carcinoma | 0.75 ± 0.04 µg/mL | [8] |
| MCF-7 | Breast Cancer | 18.1 µM (48h) | [9] |
| SMMC-7721 | Hepatocellular Carcinoma | 27.4 µM (48h) | [9] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and biological evaluation of the key bioactive constituents from this compound.
Extraction and Isolation of Evodiamine and Rutaecarpine
This protocol describes a general procedure for the extraction and chromatographic separation of evodiamine and rutaecarpine from this compound.
3.1.1. Materials and Reagents
-
Dried and powdered Evodia rutaecarpa fruit
-
Ethanol (70% and 95%) or Methanol (B129727)
-
Soxhlet extractor
-
Rotary evaporator
-
Silica (B1680970) gel (200-300 mesh) for column chromatography
-
Glass column
-
Methanol
-
Analytical balance
-
Filtration apparatus
3.1.2. Extraction Procedure (Soxhlet Extraction)
-
Accurately weigh a desired amount of powdered this compound (e.g., 100 g).
-
Place the powder into a cellulose (B213188) thimble.
-
Position the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 95% ethanol or methanol (e.g., 1 L).
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for a sufficient duration (e.g., 6-8 hours) until the solvent in the siphon tube becomes colorless.
-
After extraction, concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
3.1.3. Isolation by Column Chromatography
-
Prepare a silica gel slurry in chloroform.
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Load the dissolved extract onto the top of the silica gel column.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Collect fractions of the eluate.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing evodiamine and rutaecarpine.
-
Combine the fractions containing the desired compounds and concentrate them to yield purified evodiamine and rutaecarpine.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This protocol details the procedure for evaluating the anti-inflammatory activity of this compound constituents by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
3.2.1. Materials and Reagents
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound constituents) dissolved in DMSO
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
-
Microplate reader
3.2.2. Procedure
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS alone).
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a standard curve prepared with sodium nitrite.
-
Determine the percentage of NO inhibition for each compound concentration compared to the LPS-only control.
In Vitro Anticancer Assay: MTT Cell Viability Assay
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound constituents on cancer cell lines.
3.3.1. Materials and Reagents
-
Cancer cell line of interest (e.g., U87, U2OS, WRO)
-
Appropriate cell culture medium with supplements
-
Test compounds (this compound constituents) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
96-well cell culture plates
-
Microplate reader
3.3.2. Procedure
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO or solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound constituents are mediated through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Inhibition of the NF-κB Signaling Pathway by Evodiamine
Evodiamine has been shown to exert its anti-inflammatory and anti-cancer effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. It can block the activation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[10]
Caption: Evodiamine inhibits the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway by Rutaecarpine
Rutaecarpine has been demonstrated to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes such as inflammation, proliferation, and apoptosis. Rutaecarpine can inhibit the phosphorylation of key MAPK members like ERK, JNK, and p38, thereby suppressing downstream inflammatory responses.
Caption: Rutaecarpine modulates the MAPK signaling pathway.
Conclusion and Future Directions
The constituents of this compound, particularly evodiamine and rutaecarpine, represent a promising source of lead compounds for the development of novel therapeutics. Their multifaceted pharmacological activities, coupled with well-defined mechanisms of action, provide a strong foundation for further investigation. Future research should focus on optimizing the bioavailability and safety profiles of these compounds through medicinal chemistry approaches and exploring their efficacy in well-designed clinical trials. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate these efforts and accelerate the translation of these natural products into clinically effective drugs.
References
- 1. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. researchgate.net [researchgate.net]
- 4. manu41.magtech.com.cn [manu41.magtech.com.cn]
- 5. nricm.edu.tw [nricm.edu.tw]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. thaiscience.info [thaiscience.info]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evodiamine inactivates NF-κB and potentiates the antitumor effects of gemcitabine on tongue cancer both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Studies of Evodia rutaecarpa Extracts: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evodia rutaecarpa, a plant with a long history in traditional Chinese medicine, has garnered significant interest in the scientific community for its diverse pharmacological activities. The extracts of its fruit, rich in bioactive alkaloids such as evodiamine (B1670323) and rutaecarpine (B1680285), have been the subject of numerous in vitro studies. This technical guide provides a comprehensive overview of the key in vitro findings, focusing on the anti-inflammatory, anti-cancer, anti-obesity, and neuroprotective effects of Evodia rutaecarpa extracts and its principal components. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the underlying molecular mechanisms.
Anti-Inflammatory Effects
Evodia rutaecarpa extracts and its bioactive compounds, notably evodiamine and rutaecarpine, have demonstrated potent anti-inflammatory properties in various in vitro models. These effects are primarily attributed to the inhibition of key inflammatory mediators and the modulation of associated signaling pathways.
Quantitative Data Summary
The following table summarizes the quantitative data from in vitro studies on the anti-inflammatory effects of Evodia rutaecarpa extracts and its components.
| Compound/Extract | Cell Line | Assay | Target | IC₅₀ / Effect | Reference(s) |
| Ethanol (B145695) Extract | Neutrophils | ROS Production (PMA-induced) | Reactive Oxygen Species | ~2.7-3.3 µg/mL | [1] |
| Ethanol Extract | Neutrophils | ROS Production (fMLP-induced) | Reactive Oxygen Species | ~2.7-3.3 µg/mL | [1] |
| Ethanol Extract | Microglial Cells | NO Production (LPS-induced) | Nitric Oxide | ~0.8 µg/mL | [1] |
| Evodiamine | RAW 264.7 | PGE₂ Synthesis (LPS-induced) | Prostaglandin E₂ | Strong inhibition at 1-10 µM | |
| Rutaecarpine | BMMC | PGD₂ Generation (COX-2 dependent) | Prostaglandin D₂ | 0.28 µM | [2] |
| Rutaecarpine | BMMC | PGD₂ Generation (COX-1 dependent) | Prostaglandin D₂ | 8.7 µM | [2] |
Key Experimental Protocols
This protocol is used to quantify nitrite (B80452), a stable and soluble product of NO, in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of Evodia rutaecarpa extract or its components for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in the cell culture medium.
-
Add 50 µL of Griess Reagent Component A to each well containing the supernatant or standard.
-
Incubate at room temperature for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate at room temperature for another 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by interpolating from the standard curve.
This protocol is used to assess the effect of Evodia rutaecarpa extracts on the activation of the NF-κB signaling pathway by measuring the protein levels of p65 and IκBα.
Materials:
-
RAW 264.7 macrophage cells
-
LPS
-
Evodia rutaecarpa extract or its components
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with the test compounds for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathways
Evodia rutaecarpa extracts exert their anti-inflammatory effects by modulating several key signaling pathways, most notably the NF-κB and MAPK pathways.
// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; Evodia [label="Evodia rutaecarpa\nExtracts/Components", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; IKK [label="IKK", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_nucleus [label="NF-κB\n(p65/p50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(p38, JNK, ERK)", fillcolor="#F1F3F4", fontcolor="#202124"]; iNOS_COX2 [label="iNOS, COX-2\n(Gene Expression)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-1β)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4 [color="#5F6368"]; TLR4 -> IKK [color="#5F6368"]; TLR4 -> MAPK [color="#5F6368"]; IKK -> IkB [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; IkB -> NFkB [label=" releases", fontsize=8, fontcolor="#5F6368", style=dashed, color="#5F6368"]; NFkB -> NFkB_nucleus [label=" translocation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; NFkB_nucleus -> iNOS_COX2 [color="#5F6368"]; NFkB_nucleus -> Cytokines [color="#5F6368"]; MAPK -> NFkB_nucleus [label=" activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Evodia -> IKK [label=" inhibits", fontsize=8, fontcolor="#34A853", color="#34A853", arrowhead=tee]; Evodia -> MAPK [label=" inhibits", fontsize=8, fontcolor="#34A853", color="#34A853", arrowhead=tee]; } .
Anti-Cancer Effects
The anti-cancer properties of Evodia rutaecarpa extracts, particularly evodiamine, have been extensively studied in vitro. These compounds have been shown to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer cell lines.
Quantitative Data Summary
The following table presents a summary of the cytotoxic and anti-proliferative effects of Evodia rutaecarpa and its components on different cancer cell lines.
| Compound/Extract | Cell Line | Assay | IC₅₀ / Effect | Reference(s) |
| Evodiamine | HCT116 (Colon Cancer) | Cell Proliferation | Effective inhibition | [3] |
| Evodiamine | HepG2 (Liver Cancer) | Cell Viability | Dose-dependent increase in WWOX expression | [3] |
| Evodiamine | A549 (Lung Cancer) | Cell Proliferation | Significant inhibition | |
| Limonin | SKOV-3 (Ovarian Cancer) | Cell Viability | IC₅₀ values reported | |
| Limonin | A2780 (Ovarian Cancer) | Cell Viability | IC₅₀ values reported | |
| Limonin | RMUG-S (Ovarian Cancer) | Cell Viability | IC₅₀ values reported | |
| Rutaecarpine | HepG2 (Liver Cancer) | Cell Viability | IC₅₀ value reported |
Key Experimental Protocols
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Evodia rutaecarpa extract or its components
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well microplate
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) using Annexin V and the loss of membrane integrity using propidium (B1200493) iodide (PI).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Evodia rutaecarpa extract or its components
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Signaling Pathways
The anti-cancer effects of Evodia rutaecarpa are mediated through the induction of apoptosis via both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as well as the inhibition of pro-survival signaling.
// Nodes Evodia [label="Evodiamine/\nRutaecarpine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K/Akt Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#FBBC05", fontcolor="#202124"]; Bax [label="Bax (Pro-apoptotic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CytochromeC [label="Cytochrome c", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase8 [label="Caspase-8", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase3 [label="Caspase-3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=egg, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Evodia -> PI3K_AKT [label=" inhibits", fontsize=8, fontcolor="#34A853", color="#34A853", arrowhead=tee]; PI3K_AKT -> NFkB [label=" activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; NFkB -> Bcl2 [label=" upregulates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Evodia -> Bcl2 [label=" inhibits", fontsize=8, fontcolor="#34A853", color="#34A853", arrowhead=tee]; Evodia -> Bax [label=" activates", fontsize=8, fontcolor="#34A853", color="#34A853"]; Bax -> Mitochondrion [label=" permeabilizes", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Bcl2 -> Mitochondrion [label=" inhibits", fontsize=8, fontcolor="#5F6368", color="#5F6368", arrowhead=tee]; Mitochondrion -> CytochromeC [label=" releases", fontsize=8, fontcolor="#5F6368", style=dashed, color="#5F6368"]; CytochromeC -> Caspase9 [label=" activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Caspase9 -> Caspase3 [label=" activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Evodia -> Caspase8 [label=" activates", fontsize=8, fontcolor="#34A853", color="#34A853"]; Caspase8 -> Caspase3 [label=" activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Caspase3 -> Apoptosis [color="#5F6368"]; } .
Anti-Obesity Effects
In vitro studies suggest that Evodia rutaecarpa extracts and their components, particularly evodiamine, can inhibit adipogenesis, the process of preadipocyte differentiation into mature adipocytes.
Quantitative Data Summary
The following table provides quantitative data on the anti-adipogenic effects of Evodia rutaecarpa and its constituents.
| Compound/Extract | Cell Line | Assay | Effect | Reference(s) |
| Evodiamine | 3T3-L1 | Adipocyte Differentiation | Strong inhibition | |
| Evodiamine | 3T3-L1 | Adiponectin Multimerization | Promotes HMW adiponectin | [4] |
| Rutaecarpine | - | Adipocyte Browning | Promotes browning in vitro | [5] |
| Evodiamine | 3T3-L1 | Glucose Uptake | No significant effect |
Key Experimental Protocols
This protocol is used to induce the differentiation of preadipocytes into adipocytes and to visualize and quantify lipid accumulation.
Materials:
-
3T3-L1 preadipocyte cells
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
Maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin)
-
Evodia rutaecarpa extract or its components
-
Oil Red O staining solution
Procedure:
-
Culture 3T3-L1 preadipocytes to full confluency in a 6-well plate.
-
Two days post-confluency, induce differentiation by replacing the medium with differentiation medium containing the test compounds.
-
After 2 days, replace the medium with maintenance medium containing the test compounds.
-
Replenish the maintenance medium every 2 days for a total of 8-10 days.
-
Wash the differentiated adipocytes with PBS and fix with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 20 minutes at room temperature.
-
Wash the cells with water to remove excess stain.
-
Visually assess lipid droplet formation under a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.
Signaling Pathways
The anti-adipogenic effects of Evodia rutaecarpa are linked to the modulation of key transcription factors and signaling pathways that govern adipocyte differentiation.
// Nodes Evodia [label="Evodiamine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Preadipocyte [label="Preadipocyte", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Adipocyte [label="Adipocyte", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PPARg [label="PPARγ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CEBPa [label="C/EBPα", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adipogenesis [label="Adipogenesis &\nLipid Accumulation", shape=egg, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Preadipocyte -> Adipocyte [label=" differentiation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PPARg -> Adipogenesis [color="#5F6368"]; CEBPa -> Adipogenesis [color="#5F6368"]; Adipocyte -> Adipogenesis [style=invis]; Evodia -> PPARg [label=" inhibits", fontsize=8, fontcolor="#34A853", color="#34A853", arrowhead=tee]; Evodia -> CEBPa [label=" inhibits", fontsize=8, fontcolor="#34A853", color="#34A853", arrowhead=tee]; Evodia -> AMPK [label=" activates", fontsize=8, fontcolor="#34A853", color="#34A853"]; AMPK -> Adipogenesis [label=" inhibits", fontsize=8, fontcolor="#5F6368", color="#5F6368", arrowhead=tee]; } .
Neuroprotective Effects
In vitro studies have highlighted the potential of Evodia rutaecarpa extracts and its components to protect neuronal cells from various insults, suggesting a therapeutic role in neurodegenerative diseases.
Quantitative Data Summary
The following table summarizes the quantitative findings related to the neuroprotective effects of Evodia rutaecarpa.
| Compound/Extract | Cell Line | Assay | Effect | Reference(s) |
| Rutaecarpine | HT22 | OGD-induced cytotoxicity | Reversed cytotoxicity, reduced ROS | [6] |
| Rutaecarpine | PC12 | H₂O₂-induced oxidative stress | Reduced apoptosis, increased cell viability | [7] |
| Dehydroevodiamine HCl | - | Acetylcholinesterase inhibition | Strong inhibitory effect | [8] |
| Evodiamine | SH-SY5Y | Okadaic acid-induced tauopathy | Reduced tau phosphorylation and aggregation |
Key Experimental Protocols
This protocol is adapted to assess the viability of neuronal cells following exposure to neurotoxins and treatment with neuroprotective agents.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Neurotoxin (e.g., H₂O₂, 6-OHDA, Aβ peptide)
-
Evodia rutaecarpa extract or its components
-
MTT solution and DMSO
-
96-well microplate
Procedure:
-
Seed neuronal cells in a 96-well plate and differentiate if necessary (e.g., with retinoic acid for SH-SY5Y cells).
-
Pre-treat the cells with the test compounds for a specified duration.
-
Expose the cells to the neurotoxin to induce cell death.
-
Perform the MTT assay as described in section 2.2.1.
-
Calculate the percentage of cell viability to determine the neuroprotective effect of the test compounds.
This assay is used to evaluate the effect of compounds on the growth and extension of neurites, a marker of neuronal differentiation and health.
Materials:
-
Neuronal cell line (e.g., PC12, SH-SY5Y)
-
Nerve Growth Factor (NGF) for PC12 cells or Retinoic Acid for SH-SY5Y cells
-
Evodia rutaecarpa extract or its components
-
Microscope with a camera and image analysis software
Procedure:
-
Seed cells on a coated surface (e.g., collagen or poly-L-lysine) in a multi-well plate.
-
Treat the cells with the test compounds in the presence or absence of a differentiating agent (e.g., low concentration of NGF).
-
Incubate for 24-72 hours.
-
Capture images of the cells using a phase-contrast microscope.
-
Measure the length of the longest neurite for a significant number of cells in each treatment group using image analysis software.
-
A neurite is typically defined as a process that is at least twice the length of the cell body diameter.
-
Compare the average neurite length between treated and control groups.
Signaling Pathways
The neuroprotective effects of Evodia rutaecarpa involve the modulation of pathways related to oxidative stress, apoptosis, and neuroinflammation.
// Nodes Neurotoxins [label="Neurotoxins\n(Oxidative Stress, Aβ)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Evodia [label="Evodiamine/\nRutaecarpine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="ROS Production", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis_path [label="Apoptotic Pathway\n(Caspase activation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuronal_Cell_Death [label="Neuronal Cell Death", shape=egg, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2 Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Antioxidant_Enzymes [label="Antioxidant Enzymes\n(HO-1, NQO1)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Neurotoxins -> ROS [color="#5F6368"]; Neurotoxins -> MAPK [color="#5F6368"]; ROS -> Apoptosis_path [color="#5F6368"]; MAPK -> Apoptosis_path [color="#5F6368"]; Apoptosis_path -> Neuronal_Cell_Death [color="#5F6368"]; Evodia -> ROS [label=" inhibits", fontsize=8, fontcolor="#34A853", color="#34A853", arrowhead=tee]; Evodia -> MAPK [label=" inhibits", fontsize=8, fontcolor="#34A853", color="#34A853", arrowhead=tee]; Evodia -> Nrf2 [label=" activates", fontsize=8, fontcolor="#34A853", color="#34A853"]; Nrf2 -> Antioxidant_Enzymes [label=" upregulates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Antioxidant_Enzymes -> ROS [label=" neutralizes", fontsize=8, fontcolor="#5F6368", color="#5F6368", arrowhead=tee]; } .
Conclusion
The in vitro evidence strongly supports the therapeutic potential of Evodia rutaecarpa extracts and its principal bioactive components. The anti-inflammatory, anti-cancer, anti-obesity, and neuroprotective effects are well-documented in a variety of cell-based models. The modulation of key signaling pathways such as NF-κB, MAPK, and those involved in apoptosis and cellular metabolism underscores the multifaceted mechanisms of action of these natural products. This technical guide provides a foundational resource for further research and development aimed at harnessing the pharmacological properties of Evodia rutaecarpa for the treatment of a range of human diseases. Future in vivo studies and clinical trials are warranted to validate these promising in vitro findings.
References
- 1. Anti-inflammatory effects and mechanisms of the ethanol extract of Evodia rutaecarpa and its bioactive components on neutrophils and microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new class of COX-2 inhibitor, rutaecarpine from Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evodiamine activates AMPK and promotes adiponectin multimerization in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The natural compound rutaecarpine promotes white adipocyte browning through activation of the AMPK-PRDM16 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrating network pharmacology and experimental verification to explore the protective effects of Evodia rutaecarpa in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rutaecarpine Attenuates Oxidative Stress-Induced Traumatic Brain Injury and Reduces Secondary Injury via the PGK1/KEAP1/NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and anti-infectious effects of Evodia rutaecarpa (Wuzhuyu) and its major bioactive components - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of Evodia Fruit: A Technical Guide to Animal Models for Preclinical Research
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the established and emerging animal models used to investigate the multifaceted pharmacological effects of Evodia fruit (Evodia rutaecarpa) and its primary bioactive alkaloids, evodiamine (B1670323) and rutaecarpine (B1680285). This document summarizes key quantitative data, details experimental protocols, and visualizes complex biological interactions to facilitate the design and execution of future preclinical studies.
Introduction
This compound, a cornerstone of traditional Chinese medicine, is gaining significant attention in modern pharmacology for its diverse therapeutic potential. Its bioactive components, particularly evodiamine and rutaecarpine, have demonstrated a wide array of effects, including anti-inflammatory, neuroprotective, cardiovascular, and metabolic regulatory activities. This guide serves as a technical resource for researchers aiming to explore these effects in well-defined animal models.
Data Summary: Quantitative Effects of this compound and its Bioactive Compounds in Animal Models
The following tables summarize the key quantitative findings from various preclinical studies, offering a comparative overview of dosages, administration routes, and observed effects.
Table 1: Neuroprotective and Anti-inflammatory Effects of Evodiamine in Rodent Models
| Animal Model | Compound & Dosage | Administration Route | Key Findings | Reference |
| Alzheimer's Disease Mouse Model (ICV-STZ) | Evodiamine (50 or 100 mg/kg/day) | Oral | Improved cognitive deficits; Significantly decreased acetylcholinesterase activity and malondialdehyde levels; Increased glutathione (B108866) and superoxide (B77818) dismutase activities; Inhibited glial cell activation and neuroinflammation (reduced TNF-α, IL-1β, IL-6).[1][2][3] | [1][2][3] |
| Nerve Injury and Inflammation Mouse Model | Evodiamine (0.3 mg/kg) | Intraperitoneal | Increased paw withdrawal thresholds, indicating reduced peripheral hypersensitivity.[4] | [4] |
| Atopic Dermatitis-like Mouse Model (DNCB-induced) | Evodiamine (10 or 20 mg/kg) | Not Specified | Suppressed ear thickening, mast cell accumulation, and lymph node enlargement; Reduced serum IgE levels and pro-inflammatory cytokines (IL-4, IL-13, IFN-γ, IL-12A, IL-17A, IL-22, IL-6, IL-8).[5] | [5] |
Table 2: Cardiovascular Effects of Rutaecarpine in Rodent Models
| Animal Model | Compound & Dosage | Administration Route | Key Findings | Reference |
| Pressure Overload-Induced Cardiac Hypertrophy Rat Model | Rutaecarpine (20 or 40 mg/kg/day) | Intragastric | Improved cardiac hypertrophy; Decreased angiotensin II levels; Reduced calcineurin expression and activity.[6] | [6] |
| Hypoxia-Induced Right Ventricular Remodeling Rat Model | Rutaecarpine (20 or 40 mg/kg) | Intragastric | Attenuated right ventricular remodeling; Decreased plasma TGF-β1 and increased CGRP levels.[7] | [7] |
| Monocrotaline-Induced Pulmonary Arterial Hypertension Rat Model | Rutaecarpine (40 mg/kg/day) | Intragastric | Attenuated pulmonary hypertension; Reduced expression of Beclin1 and LC3-II/β-actin ratio.[8] | [8] |
Table 3: Metabolic Effects of Evodiamine in Rodent Models
| Animal Model | Compound & Dosage | Administration Route | Key Findings | Reference |
| High-Fat Diet-Induced Obesity Rat Model | Evodiamine (0.02% of diet) | Oral (in diet) | Significantly reduced body weight, perirenal and epididymal fat weight, serum free fatty acids, and liver lipids.[9] | [9] |
| High-Fat Diet-Induced Obesity Mouse Model | Evodiamine (0.03% of diet) | Oral (in diet) | Significantly lower perirenal fat weight.[9] | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a practical framework for researchers.
Neuroprotective Effects of Evodiamine in an Alzheimer's Disease Mouse Model
1. Animal Model Induction (Intracerebroventricular Streptozotocin - ICV-STZ):
-
Animals: Male mice are used.
-
Procedure: Streptozotocin (STZ) is dissolved in a suitable vehicle. Mice are anesthetized, and STZ (e.g., 3 mg/kg) is injected directly into the cerebral ventricles (intracerebroventricularly) on two separate days (e.g., day 1 and day 3) to induce a model of sporadic Alzheimer's disease.[1][2][3]
2. Drug Administration:
-
Compound: Evodiamine is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosage and Route: Administer evodiamine orally (e.g., 50 or 100 mg/kg/day) for a specified period (e.g., 21 days), starting from the first day of STZ injection.[1][2][3]
3. Behavioral Assessments:
-
Novel Object Recognition Test: To assess learning and memory.
-
Morris Water Maze Test: To evaluate spatial learning and memory.
4. Biochemical and Molecular Analysis:
-
Tissue Collection: Following behavioral tests, mice are euthanized, and brain tissues (specifically the hippocampus) are collected.
-
Assays:
-
Measure acetylcholinesterase activity.
-
Quantify markers of oxidative stress (malondialdehyde, glutathione, superoxide dismutase).
-
Assess neuroinflammation by measuring levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and markers of glial cell activation (GFAP, Iba-1).
-
Analyze signaling pathways (e.g., AKT/GSK-3β, NF-κB) via Western blotting.[3]
-
Cardiovascular Protective Effects of Rutaecarpine in a Cardiac Hypertrophy Rat Model
1. Animal Model Induction (Abdominal Aortic Constriction - AAC):
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Procedure: Rats are anesthetized, and a surgical procedure is performed to constrict the abdominal aorta, inducing pressure overload and subsequent cardiac hypertrophy. A sham operation (without constriction) is performed on the control group.[6]
2. Drug Administration:
-
Compound: Rutaecarpine is prepared for administration.
-
Dosage and Route: Following the recovery period after surgery (e.g., 4 weeks), administer rutaecarpine via intragastric gavage (e.g., 20 or 40 mg/kg/day) for a specified duration (e.g., 4 weeks).[6]
3. Physiological and Pathological Assessments:
-
Echocardiography: To assess cardiac function and dimensions.
-
Hemodynamic Measurements: To measure blood pressure and other cardiovascular parameters.
-
Histological Analysis: After euthanasia, the heart is excised, weighed, and sections are prepared for histological staining (e.g., H&E, Masson's trichrome) to assess cardiomyocyte size and fibrosis.
4. Biochemical and Molecular Analysis:
-
Tissue and Blood Collection: Heart tissue and blood samples are collected.
-
Assays:
-
Measure levels of angiotensin II in the left ventricular tissue.
-
Determine the mRNA expression and activity of calcineurin.[6]
-
Anti-Obesity Effects of Evodiamine in a High-Fat Diet Mouse Model
1. Animal Model Induction (High-Fat Diet):
-
Animals: Male C57BL/6J mice are a common choice as they are prone to diet-induced obesity.
-
Procedure: Mice are fed a high-fat diet (HFD), typically with 40-60% of calories from fat, for an extended period (e.g., 8-12 weeks) to induce obesity and metabolic syndrome-like characteristics. A control group is fed a standard chow diet.[9]
2. Drug Administration:
-
Compound: Evodiamine is incorporated into the high-fat diet.
-
Dosage: The diet is formulated to provide a specific percentage of evodiamine (e.g., 0.03%).[9]
3. Metabolic Phenotyping:
-
Body Weight and Food Intake: Monitored regularly.
-
Glucose and Insulin (B600854) Tolerance Tests (GTT and ITT): To assess glucose metabolism and insulin sensitivity.
-
Body Composition Analysis: To measure fat and lean mass.
4. Biochemical and Tissue Analysis:
-
Blood and Tissue Collection: At the end of the study, blood and various tissues (e.g., liver, adipose tissue) are collected.
-
Assays:
-
Measure serum levels of glucose, insulin, lipids (triglycerides, cholesterol), and free fatty acids.
-
Analyze liver for lipid accumulation (steatosis).
-
Assess gene and protein expression related to metabolism and inflammation in relevant tissues.[9]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound components and a typical experimental workflow.
Caption: Evodiamine's Anti-Inflammatory Mechanism via NF-κB Pathway Inhibition.
Caption: Neuroprotective Effect of Evodiamine through the PI3K/AKT/GSK-3β Pathway.
Caption: General Experimental Workflow for Studying this compound Effects in Animal Models.
Conclusion
The animal models and experimental protocols outlined in this guide provide a solid foundation for the continued investigation of this compound and its bioactive constituents. The presented data highlights the significant potential of these natural compounds in addressing a range of pathological conditions. Future research should focus on further elucidating the molecular mechanisms of action, exploring potential synergistic effects with other compounds, and ultimately translating these promising preclinical findings into clinical applications. This technical guide is intended to be a living document and will be updated as new research emerges in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. Protective effects of evodiamine in experimental paradigm of Alzheimer’s disease | springerprofessional.de [springerprofessional.de]
- 3. Protective effects of evodiamine in experimental paradigm of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evodiamine reduced peripheral hypersensitivity on the mouse with nerve injury or inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evodiamine Alleviates 2,4-Dinitro-1-Chloro-Benzene-Induced Atopic Dermatitis-like Symptoms in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rutaecarpine Ameliorates Pressure Overload Cardiac Hypertrophy by Suppression of Calcineurin and Angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rutaecarpine attenuates hypoxia-induced right ventricular remodeling in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tmrjournals.com [tmrjournals.com]
- 9. Capsaicin-like anti-obese activities of evodiamine from fruits of Evodia rutaecarpa, a vanilloid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of Limonin from Evodia Fruit
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Limonin is a highly oxidized, tetracyclic triterpenoid (B12794562) compound predominantly found in plants of the Rutaceae and Meliaceae families, including the fruits of Evodia rutaecarpa (also known as Tetradium ruticarpum).[1] As a major limonoid, it has garnered significant scientific interest due to its broad spectrum of pharmacological effects.[1] Extensive research has demonstrated that limonin possesses potent anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for further investigation in drug discovery and development.[1][2][3] This technical guide provides a comprehensive overview of the core biological activities of limonin, summarizing quantitative data, detailing key experimental protocols, and visualizing the underlying molecular pathways.
Anti-Cancer Activity
Limonin demonstrates significant cytotoxic and anti-proliferative effects across a range of cancer cell lines.[1][2] The primary mechanism of action is the induction of apoptosis, often mediated through the activation of key tumor suppressor pathways.[1][2]
Mechanism of Action: Ovarian Cancer Model
In-depth studies on ovarian cancer have revealed that limonin effectively reduces the viability of both serous-type (SKOV-3, A2780) and mucinous-type (RMUG-S) cancer cells in a concentration- and time-dependent manner.[2][4] The core mechanism is the induction of apoptosis through the activation of the p53 signaling pathway.[2][4][5] Activation of p53 by limonin leads to a downstream cascade that includes the upregulation of pro-apoptotic proteins like Bax, cleaved caspase-3, and PARP1, alongside a concurrent decrease in anti-apoptotic proteins such as Bcl-2 and survivin.[2]
Furthermore, limonin has shown remarkable efficacy in overcoming chemoresistance. It successfully reversed cisplatin (B142131) resistance in a cisplatin-resistant ovarian cancer cell line (CisR SKOV-3) by reactivating the p53-mediated apoptosis pathway.[2][4][5]
Data Presentation: Cytotoxic Effects of Limonin
| Cell Line | Cancer Type | Assay | Quantitative Effect (IC₅₀) | Reference |
| SW480 | Colon Cancer | Cell Viability | 54.74 µM | [1] |
| A549 | Lung Cancer | Cell Viability | 82.5 µM | [1] |
| SKOV-3, A2780 | Serous Ovarian Cancer | Cell Viability | Concentration-dependent reduction | [2] |
| RMUG-S | Mucinous Ovarian Cancer | Cell Viability | Concentration-dependent reduction | [2] |
| HepG2 | Hepatoma | Apoptosis Assay | Increased pro-apoptotic proteins | [1][2] |
| MCF-7 | Breast Cancer | Cytotoxicity Assay | Activation of caspase-7 | [2] |
Signaling Pathway: p53-Mediated Apoptosis
Experimental Protocols
2.4.1 Cell Viability Assessment (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., SKOV-3, A549) in a 96-well plate at a density of 5 x 10⁴ cells/mL and incubate for 24 hours to allow for adherence.
-
Treatment: Treat the cells with various concentrations of limonin (e.g., 0, 10, 25, 50, 100 µM) dissolved in DMSO (final DMSO concentration <0.1%) and incubate for specified time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 490-570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the IC₅₀ value using non-linear regression analysis of the dose-response curve.
2.4.2 Protein Expression Analysis (Western Blot)
This protocol is used to detect changes in specific proteins involved in apoptosis.
-
Cell Lysis: After treatment with limonin, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, Caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Anti-Inflammatory Activity
Limonin exerts potent anti-inflammatory effects in various in vivo and in vitro models. Its mechanisms involve the suppression of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.
Mechanism of Action
Limonin has been shown to significantly inhibit carrageenan-induced paw edema and acetic acid-induced vascular permeability in rodent models.[6] The molecular mechanisms underlying these effects include the inhibition of the NF-κB pathway. In a model of colitis, limonin alleviated inflammation by inhibiting the activation of NF-κB p65.[1] This leads to a reduction in the expression and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] More recent studies in a psoriasis model show that limonin can also suppress the mTOR signaling pathway via AMPK activation, which helps mitigate the inflammatory response and reduce mitochondrial reactive oxygen species (ROS).[7][8]
Data Presentation: Anti-Inflammatory Effects of Limonin
| Model / System | Biomarker / Endpoint | Observed Effect | Reference |
| Carrageenan-induced rat paw edema | Paw volume | Significant inhibition of edema | [6] |
| Bradykinin-induced rat paw edema | Paw volume | Inhibitory effects observed | [6] |
| Acetic acid-induced vascular permeability (rats) | Dye leakage | Inhibition of permeability increase | [6] |
| LPS-induced acute lung injury (mice) | TNF-α, IL-1β, IL-6 levels | Significant decrease in cytokine levels | [1] |
| DSS-induced colitis (mice) | NF-κB p65 activation | Inhibition of activation | [1] |
| Psoriasis-like mouse model | mTOR signaling, mitochondrial ROS | Suppression of mTOR, inhibition of ROS | [7][8] |
Signaling Pathway: NF-κB Inhibition
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a standard in vivo model for evaluating the activity of anti-inflammatory agents.
-
Animals: Use male Wistar rats (150-200g). Acclimatize animals for at least one week.
-
Grouping: Divide animals into groups: Control (vehicle), Positive Control (e.g., Indomethacin 10 mg/kg), and Limonin-treated groups (e.g., 30 and 100 mg/kg).
-
Drug Administration: Administer limonin or vehicle orally (p.o.) 60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer at time 0 (immediately before injection) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Analysis: Calculate the percentage inhibition of edema for each group compared to the control group at each time point.
Neuroprotective Activity
Limonin demonstrates significant neuroprotective potential in models of neurodegenerative diseases like Parkinson's disease.
Mechanism of Action
In a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease, oral administration of limonin was found to ameliorate motor deficits and reduce pathological damage.[3] The underlying neuroprotective mechanisms include the inhibition of excessive neuron autophagy and the suppression of microglial activation.[3] In vitro experiments using PC12 cells confirmed that limonin protects against 6-OHDA-induced apoptosis.[3] Furthermore, limonin and its derivatives are being investigated for their ability to modulate key neuroinflammatory and survival pathways, such as PI3K/AKT and TLR4/NF-κB, which are implicated in both Alzheimer's and Parkinson's disease.[9]
Data Presentation: Neuroprotective Effects of Limonin
| Model / System | Observed Effect | Proposed Mechanism | Reference |
| 6-OHDA-injected rats (Parkinson's Model) | Ameliorated motor deficits and pathological damage | Inhibition of excessive neuron autophagy and microglial activation | [3] |
| 6-OHDA-treated PC12 cells | Inhibition of apoptosis | Inhibition of excessive autophagy | [3] |
| General Neuroinflammation Models | Downregulation of TLR4/NF-κB; Stimulation of PI3K/AKT | Attenuation of neuroinflammation; Promotion of neuronal survival | [9] |
Logical Relationship: Neuroprotective Action
General Experimental Workflow
The investigation of limonin's biological activity follows a standard drug discovery pipeline, from isolation to mechanistic studies.
References
- 1. Limonin: A Review of Its Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of limonin in anticancer effects of Evodia rutaecarpa on ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral administration of Limonin (LM) exerts neuroprotective effects by inhibiting neuron autophagy and microglial activation in 6-OHDA-injected rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of limonin in anticancer effects of Evodia rutaecarpa on ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antinociceptive and anti-inflammatory activities of limonin isolated from the fruits of Evodia rutaecarpa var. bodinieri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Limonin Exhibits Anti-Inflammatory Effects by Inhibiting mTORC1 and Mitochondrial Reactive Oxygen Species in Psoriatic-like Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Limonin (LM) and its derivatives: Unveiling the neuroprotective and anti-inflammatory potential of LM and V-A-4 in the management of Alzheimer's disease and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Evodia rutaecarpa: An In-depth Guide to its Modulation of Gene Expression
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Evodia rutaecarpa, a plant with a long history in traditional Chinese medicine, is gaining significant attention in modern pharmacology for the diverse biological activities of its constituent compounds. This technical guide provides a comprehensive overview of the mechanisms by which Evodia rutaecarpa and its primary alkaloids—evodiamine (B1670323), rutaecarpine (B1680285), and dehydroevodiamine (B150072)—modulate gene expression. It is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic applications of this botanical. This document synthesizes current research, presenting quantitative data on gene expression changes, detailed experimental protocols for key assays, and visual representations of the core signaling pathways affected. The evidence presented herein underscores the potential of Evodia rutaecarpa derivatives as novel therapeutic agents for a range of diseases, including cancer and inflammatory disorders.
Introduction
The fruit of Evodia rutaecarpa, known as Wu-Chu-Yu, has been utilized for centuries in traditional medicine to treat a variety of ailments.[1] Modern scientific inquiry has identified several bioactive alkaloids as the primary drivers of its pharmacological effects, with evodiamine, rutaecarpine, and dehydroevodiamine being the most extensively studied. These compounds exert their therapeutic effects by modulating a complex network of cellular signaling pathways and, consequently, altering the expression of numerous genes. This guide delves into the molecular mechanisms underlying these effects, providing a technical resource for the scientific community.
Key Bioactive Compounds and Their Impact on Gene Expression
The primary alkaloids isolated from Evodia rutaecarpa have been shown to influence a wide array of genes involved in critical cellular processes such as apoptosis, cell cycle regulation, inflammation, and metabolism.
Evodiamine
Evodiamine is a potent anti-cancer agent that has been demonstrated to induce apoptosis and inhibit proliferation in various cancer cell lines. Its mechanisms of action are multifaceted, involving the regulation of key genes in apoptosis and cell cycle pathways.
A significant body of research indicates that evodiamine can alter the balance between pro-apoptotic and anti-apoptotic proteins. Specifically, it has been shown to increase the expression of the apoptosis-inducer Bax while decreasing the expression of the apoptosis-suppressor Bcl-2.[2][3][4] This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptosis pathway, leading to the activation of caspases.[2][4] Furthermore, evodiamine has been found to downregulate the expression of Survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer cells.[4]
In the context of cell cycle regulation, evodiamine can induce G2/M phase arrest in cancer cells. This is achieved by modulating the expression of key cell cycle proteins. For instance, it has been reported to downregulate the expression of cyclin A, a protein essential for the S phase of the cell cycle.[2]
Rutaecarpine
Rutaecarpine has been recognized for its anti-inflammatory and metabolic regulatory properties. Its influence on gene expression is notably observed in the context of drug metabolism and thermogenesis.
Studies have shown that rutaecarpine can induce the expression of several cytochrome P450 (CYP) enzymes, particularly CYP1A2.[5][6] This induction can have significant implications for drug-drug interactions, as CYP enzymes are crucial for the metabolism of a wide range of xenobiotics.
In the realm of metabolic regulation, rutaecarpine has been found to promote the expression of genes involved in adipose thermogenesis, such as peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and uncoupling protein 1 (UCP1).[7][8] The upregulation of these genes can enhance energy expenditure, suggesting a potential therapeutic role for rutaecarpine in obesity and related metabolic disorders.[7]
Dehydroevodiamine
Dehydroevodiamine has demonstrated significant anti-inflammatory effects, primarily through the downregulation of pro-inflammatory genes. In human fibroblast-like synoviocytes, a cell type implicated in rheumatoid arthritis, dehydroevodiamine has been shown to inhibit the mRNA and protein expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-1β (IL-1β).[9] It also suppresses the expression of matrix metalloproteinases (MMPs), including MMP-1 and MMP-3, which are enzymes involved in tissue degradation during inflammation.[9]
Quantitative Data on Gene Expression Modulation
The following tables summarize the quantitative data from various studies on the modulation of gene expression by the active compounds of Evodia rutaecarpa.
Table 1: Modulation of Apoptosis-Related Gene Expression by Evodiamine
| Cell Line | Treatment | Target Gene | Fold Change/Effect | Reference |
| Multiple Myeloma Cells | Evodiamine | Bax | Increased | [10] |
| Multiple Myeloma Cells | Evodiamine | Bcl-2 | Decreased | [10] |
| SW480 (Colon Cancer) | Evodiamine | Bax | Increased | [11] |
| SW480 (Colon Cancer) | Evodiamine | Bcl-2 | Decreased | [11] |
| SGC7901 (Gastric Cancer) | Evodiamine | Bax | Increased | [4] |
| SGC7901 (Gastric Cancer) | Evodiamine | Bcl-2 | Decreased | [4] |
| SGC7901 (Gastric Cancer) | Evodiamine | Survivin | Decreased (dose-dependent) | [4] |
Table 2: Modulation of Drug Metabolism and Thermogenesis-Related Gene Expression by Rutaecarpine
| Experimental Model | Treatment | Target Gene | Fold Change/Effect | Reference |
| Mice Liver | Rutaecarpine (10-30 mg/kg) | Cyp1a2 | Induced | [6][12] |
| Mice Liver | Rutaecarpine (10-30 mg/kg) | Cyp2b10 | Induced | [6][12] |
| Mice Liver | Rutaecarpine (10-30 mg/kg) | Cyp2e1 | Induced | [6][12] |
| C3H10-T1/2 Adipocytes | Rutaecarpine | Pgc-1α | Elevated mRNA expression | [7] |
| C3H10-T1/2 Adipocytes | Rutaecarpine | Ucp1 | Increased protein level | [7] |
| Mice Adipose Tissue (HFD-fed) | Rutaecarpine | Ucp1, Pgc-1α | Elevated expression | [7] |
Table 3: Modulation of Inflammatory Gene Expression by Dehydroevodiamine
| Cell Line | Treatment | Target Gene | Fold Change/Effect | Reference |
| MH7A (Synoviocytes) | TNF-α + Dehydroevodiamine (10-20 µM) | IL-6 | Significantly reduced mRNA and protein | [9] |
| MH7A (Synoviocytes) | TNF-α + Dehydroevodiamine (10-20 µM) | IL-1β | Significantly reduced mRNA and protein | [9] |
| MH7A (Synoviocytes) | TNF-α + Dehydroevodiamine (10-20 µM) | MMP-1 | Inhibited mRNA and protein synthesis | [9] |
| MH7A (Synoviocytes) | TNF-α + Dehydroevodiamine (10-20 µM) | MMP-3 | Inhibited mRNA and protein synthesis | [9] |
Key Signaling Pathways Modulated by Evodia rutaecarpa Compounds
The gene expression changes induced by Evodia rutaecarpa alkaloids are mediated by their interaction with several key signaling pathways.
PI3K/AKT/NF-κB Signaling Pathway
The PI3K/AKT pathway is a critical regulator of cell survival and proliferation. Its downstream effector, NF-κB, is a transcription factor that controls the expression of numerous genes involved in inflammation and cell survival. Evodiamine has been shown to inhibit the PI3K/AKT/NF-κB signaling pathway in prostate cancer cells.[13] This inhibition leads to the suppression of cell proliferation and migration.[13]
Apoptosis Pathway
As previously mentioned, evodiamine is a potent inducer of apoptosis. It modulates the intrinsic apoptosis pathway by altering the expression of Bcl-2 family proteins, leading to caspase activation.
References
- 1. Analysis of the Molecular Mechanism of Evodia rutaecarpa Fruit in the Treatment of Nasopharyngeal Carcinoma Using Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evodiamine: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Rutaecarpine Promotes Adipose Thermogenesis and Protects against HFD-Induced Obesity via AMPK/PGC-1α Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rutaecarpine Promotes Adipose Thermogenesis and Protects against HFD-Induced Obesity via AMPK/PGC-1α Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dehydroevodiamine suppresses inflammatory responses in adjuvant-induced arthritis rats and human fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evodiamine Selectively Inhibits Multiple Myeloma Cell Growth by Triggering Activation of Intrinsic Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evodiamine as the Active Compound of Evodiae fructus to Inhibit Proliferation and Migration of Prostate Cancer through PI3K/AKT/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Extraction and Isolation of Rutaecarpine from Evodiae Fructus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction and isolation of rutaecarpine (B1680285), a bioactive alkaloid, from the dried, nearly ripe fruit of Evodia rutaecarpa (Evodiae Fructus). The methodologies outlined are based on established scientific literature and are intended to guide researchers in obtaining high-purity rutaecarpine for further study and development.
Introduction
Rutaecarpine is an indolopyridoquinazoline alkaloid that has garnered significant interest in the scientific community for its wide range of pharmacological activities, including anti-inflammatory, anti-thrombotic, and analgesic properties.[1] As a primary bioactive constituent of Evodiae Fructus, a traditional Chinese medicine, the efficient extraction and isolation of rutaecarpine are crucial for its preclinical and clinical investigation. This document details two effective methods for the purification of rutaecarpine from a crude ethanol (B145695) extract: silica (B1680970) gel column chromatography and high-speed counter-current chromatography (HSCCC).
Data Presentation: Quantitative Summary
The following tables summarize the quantitative data associated with the extraction and purification of rutaecarpine from Evodiae Fructus.
Table 1: Ethanol Extraction Yields
| Parameter | Value | Reference |
| Starting Material | Dried Evodiae Fructus Powder | [2] |
| Extraction Solvent | 90% Ethanol | [2] |
| Extraction Method | Reflux | [2] |
| Extraction Efficiency (Dry Extract) | 22.9% | [2] |
| Rutaecarpine Content in Dry Extract | ~0.42% (w/w) | [2] |
Table 2: Purification Methodologies and Purity of Isolated Rutaecarpine
| Purification Method | Purity Achieved | Reference |
| Silica Gel Column Chromatography | 98.9% | [3] |
| High-Speed Counter-Current Chromatography (HSCCC) | 98.4% |
Experimental Workflow
The overall process for the extraction and isolation of rutaecarpine from Evodiae Fructus is depicted in the following workflow diagram.
Caption: Experimental workflow for rutaecarpine extraction and isolation.
Experimental Protocols
Protocol for Crude Extraction of Rutaecarpine
This protocol describes the initial extraction of rutaecarpine from Evodiae Fructus using ethanol.
Materials and Equipment:
-
Dried, powdered Evodiae Fructus
-
90% Ethanol
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Filter paper (110 µm)
-
Funnel
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered Evodiae Fructus and place it into a 250 mL round-bottom flask.[2]
-
Add 100 mL of 90% ethanol to the flask.[2]
-
Set up the reflux apparatus and heat the mixture to reflux for 1 hour.[2]
-
After reflux, allow the mixture to cool to room temperature.
-
Filter the mixture through a 110 µm paper filter to separate the extract from the solid plant material.[2]
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude ethanol extract.[2]
-
Dry the extract completely to determine the yield.
Protocol for Purification by Silica Gel Column Chromatography
This protocol outlines the purification of rutaecarpine from the crude extract using silica gel column chromatography.
Materials and Equipment:
-
Crude ethanol extract of Evodiae Fructus
-
Silica gel (100-200 mesh)
-
Glass chromatography column
-
Cotton wool
-
Sand
-
Solvents: Chloroform (B151607) and Methanol (B129727) (HPLC grade)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
Procedure:
-
Column Packing:
-
Place a small plug of cotton wool at the bottom of the chromatography column.
-
Add a thin layer of sand over the cotton plug.
-
Prepare a slurry of silica gel in chloroform and carefully pour it into the column, allowing the silica to settle without air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
Equilibrate the column by running chloroform through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by adding methanol. A suggested gradient is as follows:
-
Chloroform (100%)
-
Chloroform:Methanol (99:1, v/v)
-
Chloroform:Methanol (98:2, v/v)
-
Continue with a stepwise or linear gradient increase of methanol.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in separate tubes.
-
Monitor the separation by spotting fractions onto a TLC plate and developing it in a suitable solvent system (e.g., Chloroform:Methanol 95:5).
-
Visualize the spots under a UV lamp. Rutaecarpine will appear as a distinct spot.
-
-
Isolation:
-
Combine the fractions containing pure rutaecarpine.
-
Evaporate the solvent to obtain the purified rutaecarpine. A purity of up to 98.9% can be achieved with this method.[3]
-
Protocol for Purification by High-Speed Counter-Current Chromatography (HSCCC)
This protocol details the purification of rutaecarpine using HSCCC, a liquid-liquid chromatography technique.
Materials and Equipment:
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
Crude extract of Evodiae Fructus
-
Solvents: n-hexane, ethyl acetate, methanol, and water (all HPLC grade)
-
HPLC system for purity analysis
Procedure:
-
Preparation of the Two-Phase Solvent System:
-
Prepare a two-phase solvent system consisting of n-hexane:ethyl acetate:methanol:water in a volume ratio of 5:5:7:5.
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
-
HSCCC Operation:
-
Fill the HSCCC column with the stationary phase (the upper phase of the solvent system).
-
Rotate the column at an appropriate speed (e.g., 800-1000 rpm).
-
Pump the mobile phase (the lower phase of the solvent system) through the column until hydrodynamic equilibrium is established.
-
-
Sample Injection and Separation:
-
Dissolve a known amount of the crude extract (e.g., 180 mg) in the mobile phase.
-
Inject the sample solution into the HSCCC system.
-
Continue to pump the mobile phase and collect the eluate in fractions.
-
-
Fraction Analysis and Isolation:
-
Analyze the collected fractions by HPLC to identify those containing pure rutaecarpine.
-
Combine the pure fractions and evaporate the solvent to yield purified rutaecarpine. This method can yield rutaecarpine with a purity of 98.4%.
-
Protocol for Recrystallization of Rutaecarpine
This final purification step can be employed to obtain highly pure crystalline rutaecarpine.
Materials and Equipment:
-
Purified rutaecarpine from chromatography
-
Methanol (or another suitable solvent)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the purified rutaecarpine in an Erlenmeyer flask.
-
Add a minimal amount of methanol and gently heat the mixture on a hot plate until the rutaecarpine completely dissolves.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystals of rutaecarpine should start to form.
-
To maximize crystal formation, the flask can be placed in an ice bath or refrigerator.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to obtain high-purity rutaecarpine.
Concluding Remarks
The protocols described in these application notes provide a robust framework for the successful extraction and isolation of high-purity rutaecarpine from Evodiae Fructus. The choice between silica gel column chromatography and high-speed counter-current chromatography will depend on the available equipment and the desired scale of purification. For all procedures, it is recommended to monitor the purity of the fractions and the final product using a validated analytical method such as HPLC. These detailed methodologies will be valuable for researchers in natural product chemistry, pharmacology, and drug development who are investigating the therapeutic potential of rutaecarpine.
References
Application Notes and Protocols for Cell Culture Assays with Evodia Extract
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting cell culture assays to evaluate the anti-cancer effects of Evodia rutaecarpa extract and its active components, such as evodiamine. The described methodologies are essential for investigating the extract's impact on cell viability, apoptosis, and key signaling pathways.
Introduction
Evodia rutaecarpa, a traditional Chinese herb, has garnered significant interest in cancer research due to the potent anti-tumor properties of its extracts and constituent alkaloids, notably evodiamine.[1] These compounds have been shown to inhibit proliferation, induce apoptosis, and suppress invasion and metastasis in a variety of cancer cell lines.[1] The protocols outlined below provide a framework for researchers to systematically investigate the cellular and molecular mechanisms underlying the anti-cancer activity of Evodia extract.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of Evodia extract and its components on different cancer cell lines.
Table 1: Cytotoxicity of Evodia Extract and Evodiamine in Cancer Cell Lines
| Cell Line | Compound | Assay | Incubation Time (h) | IC50 Value |
| U87 (Glioblastoma) | Evodiamine | MTT | 24 | 12 µM[2] |
| A549 (Lung Cancer) | Evodiamine | MTT | 24, 48 | Dose-dependent decrease in viability[3] |
| LLC (Lewis Lung Carcinoma) | Evodiamine | MTT | 24, 48 | Dose-dependent decrease in viability[3] |
| AGS (Gastric Cancer) | Evodiamine | WST | 24 | ~2.5 µM resulted in ~16.7% viability reduction[4] |
| MKN45 (Gastric Cancer) | Evodiamine | WST | 24 | ~2.5 µM resulted in ~16.3% viability reduction[4] |
| BPH-1 (Benign Prostatic Hyperplasia) | Ethanol (B145695) Extract | CCK-8 | 24, 48 | Dose-dependent decrease in viability[5][6] |
| HeLa (Cervical Cancer) | Ethanol Extract | Not specified | Not specified | Concentration-dependent decrease in viability[7] |
Table 2: Apoptosis Induction by Evodia Extract and Evodiamine
| Cell Line | Compound | Assay | Observation |
| A549 and LLC | Evodiamine | Flow Cytometry (Annexin V/PI) | Increased apoptosis rate in a dose-dependent manner[3] |
| AGS and MKN45 | Evodiamine | Flow Cytometry (Annexin V/PI) | Increased apoptotic cells in a dose- and time-dependent manner[4] |
| BPH-1 | Ethanol Extract | DNA Fragmentation, Chromatin Condensation | Induction of apoptotic bodies and DNA fragmentation[6] |
| HeLa | Ethanol Extract | Annexin V staining | Increased population of Annexin V positive cells[7] |
| Ovarian Cancer Cells | Limonin (from Evodia) | Not specified | Induces apoptosis by activating the p53 signaling pathway[8][9] |
Experimental Protocols
Preparation of Evodia Extract
A common method for preparing an ethanolic extract of Evodia rutaecarpa is as follows:
-
The dried fruits of Evodia rutaecarpa are extracted with 70% ethanol at 80°C for 3 hours.[5]
-
The resulting solution is concentrated under vacuum using a rotary evaporator to remove the organic solvent.[5]
-
The concentrated extract is then freeze-dried to obtain a powdered sample.[5]
-
For in vitro assays, the lyophilized powder is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[5][10]
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Evodia extract on cancer cells.[3][11][12]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Evodia extract stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3][11]
-
DMSO[3]
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[3]
-
Treat the cells with various concentrations of Evodia extract (e.g., 0, 1, 2, 5, 10, 20, 50, and 100 µM) and incubate for 24 or 48 hours.[3]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[3]
-
Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with Evodia extract.[3][4]
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Evodia extract stock solution
-
Annexin V-FITC/PI detection kit[3]
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere for 24 hours.[3]
-
Treat the cells with the desired concentrations of Evodia extract for the specified time.
-
Harvest the cells by trypsinization, wash with cold PBS, and centrifuge at 2000 rpm for 5 minutes.[3]
-
Resuspend the cell pellet in 500 µL of binding buffer.[3]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[3]
-
Incubate the cells at room temperature in the dark for 15 minutes.[3]
-
Analyze the samples using a flow cytometer.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by Evodia extract.[3][13]
Materials:
-
Cell lysates from treated and untreated cells
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, p53, AKT, p-AKT)[3][13]
-
HRP-conjugated secondary antibody[3]
-
Chemiluminescence detection reagent[3]
Procedure:
-
Extract total protein from cells and determine the concentration using a BCA protein assay.[3]
-
Separate equal amounts of protein on an 8–12% SDS-PAGE gel and transfer them to a PVDF membrane.[3]
-
Block the membrane with 5% BSA in TBST for 1-2 hours at room temperature.[3]
-
Incubate the membrane with the primary antibody overnight at 4°C.[3]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 2 hours at room temperature.[3]
-
Visualize the protein bands using a chemiluminescence detection system.[3]
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Evodia Extract
Evodia extract and its components, particularly evodiamine, have been shown to modulate several key signaling pathways involved in cancer cell proliferation and apoptosis.[8][13][14]
Caption: Signaling pathways affected by Evodia extract.
Experimental Workflow for Assessing Anti-Cancer Effects
The following diagram illustrates a typical workflow for investigating the anti-cancer properties of Evodia extract in cell culture.
Caption: Experimental workflow for Evodia extract assays.
Logical Relationship of Apoptosis Induction
The diagram below outlines the key molecular events leading to apoptosis induced by Evodia extract.
References
- 1. Evodiamine: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evodiamine suppresses the progression of non-small cell lung carcinoma via endoplasmic reticulum stress-mediated apoptosis pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of Apoptosis and Effect on the FAK/AKT/mTOR Signal Pathway by Evodiamine in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethanol Extract of Evodia rutaecarpa Attenuates Cell Growth through Caspase-Dependent Apoptosis in Benign Prostatic Hyperplasia-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethanol Extract of Evodia rutaecarpa Attenuates Cell Growth through Caspase-Dependent Apoptosis in Benign Prostatic Hyperplasia-1 Cells [mdpi.com]
- 7. Induction of apoptosis by ethanol extract of Evodia rutaecarpa in HeLa human cervical cancer cells via activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of the Molecular Mechanism of Evodia rutaecarpa Fruit in the Treatment of Nasopharyngeal Carcinoma Using Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytological Assessments and Transcriptome Profiling Demonstrate that Evodiamine Inhibits Growth and Induces Apoptosis in a Renal Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Mass Spectrometry-Based Analysis of Evodia Fruit Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of metabolites from the fruit of Evodia rutaecarpa (Juss.) Benth., a plant widely used in traditional medicine. The following sections detail the key bioactive compounds, quantitative data, and detailed experimental protocols for their analysis using advanced mass spectrometry techniques. This information is intended to support research, quality control, and drug discovery efforts focused on Evodia fruit.
Overview of Major Bioactive Metabolites
The primary bioactive constituents of this compound fall into several chemical classes, with alkaloids being the most prominent and extensively studied. These compounds are responsible for a wide range of pharmacological activities.
-
Alkaloids: The most significant class, including indoloquinazoline alkaloids (e.g., evodiamine (B1670323), rutaecarpine) and quinolone alkaloids.[1][2] These compounds have demonstrated anti-inflammatory, anti-tumor, and cardiovascular effects.[3]
-
Terpenoids: Including limonoids, which contribute to the bitterness of the fruit and possess various biological activities.[1]
-
Flavonoids: A class of polyphenolic compounds with antioxidant properties.[1]
-
Volatile Compounds: Responsible for the characteristic aroma of the fruit, primarily consisting of terpenes like limonene (B3431351) and myrcene.[4]
Quantitative Analysis of Key Alkaloids
The concentration of key bioactive alkaloids, particularly evodiamine and rutaecarpa, can vary significantly depending on the geographical origin and maturity of the fruit. The following tables summarize quantitative data from various studies employing mass spectrometry for accurate measurement.
Table 1: Quantitative Analysis of Indoloquinazoline Alkaloids in this compound
| Compound | Concentration Range ( g/100g ) | Analytical Method | Reference |
| Evodiamine | 0.017–1.522 | HPLC-DAD | [5] |
| Rutaecarpine | 0.050 – 1.470 | HPLC-DAD | [5] |
| Dehydroevodiamine | - | HPLC/UV/APCI-MS/MS | [6] |
Table 2: Quantitative Analysis of Volatile Compounds in Evodia rutaecarpa Fruit
| Compound | Concentration (%) | Analytical Method | Reference |
| Limonene | 33.79 | HS-SPME-GC-MS | [4] |
| β-Elemene | 10.78 | HS-SPME-GC-MS | [4] |
| Linalool | 8.15 | HS-SPME-GC-MS | [4] |
| Myrcene | 5.83 | HS-SPME-GC-MS | [4] |
| Valencene | 4.73 | HS-SPME-GC-MS | [4] |
| β-Caryophyllene | 4.62 | HS-SPME-GC-MS | [4] |
| Linalyl acetate | 4.13 | HS-SPME-GC-MS | [4] |
| α-Terpineol | 3.99 | HS-SPME-GC-MS | [4] |
Experimental Protocols
This section provides detailed protocols for the extraction and mass spectrometric analysis of both non-volatile and volatile metabolites from this compound.
Protocol for Quantitative Analysis of Alkaloids by UPLC-MS/MS
This protocol is designed for the accurate quantification of key alkaloids like evodiamine and rutaecarpine.
3.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Weighing: Accurately weigh 1.0 g of powdered, dried this compound.
-
Extraction: Add 20 mL of methanol (B129727) to the powdered sample. Sonicate for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Supernatant Collection: Collect the supernatant.
-
SPE Cartridge Activation: Activate a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the supernatant onto the activated SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elution: Elute the target alkaloids with 5 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase for UPLC-MS/MS analysis.[7]
3.1.2. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: Waters ACQUITY BEH C18 column (2.1 × 100 mm, 1.7 µm).[8]
-
Mobile Phase A: 0.1% Formic acid in water.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient Program:
-
0-2 min: 5% B
-
2-3 min: 5-10% B
-
3-25 min: 10-35% B
-
25-30 min: 35-80% B
-
30-35 min: 80% B
-
35-36 min: 80-5% B
-
36-40 min: 5% B[8]
-
-
Flow Rate: 0.3 mL/min.[8]
-
Column Temperature: 30 °C.
-
Injection Volume: 2 µL.[8]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
Protocol for Metabolomic Profiling by UPLC-Q-TOF-MS
This protocol is suitable for a comprehensive, untargeted analysis of the metabolome of this compound.
3.2.1. Sample Preparation: Methanol-Water Extraction
-
Sample Weighing: Accurately weigh 100 mg of powdered this compound sample.
-
Extraction: Add 5.0 mL of a methanol-water solution (50:50, v/v).
-
Sonication: Sonicate the mixture for 60 minutes at room temperature.
-
Centrifugation: Centrifuge the slurry at 10,000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to UPLC-Q-TOF-MS analysis.[9]
3.2.2. UPLC-Q-TOF-MS Conditions
-
UPLC System: Agilent 1290 Infinity LC system or equivalent.
-
Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program: A linear gradient tailored to the separation of a wide range of metabolites.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.[9]
-
Mass Spectrometer: Agilent 6530 Q-TOF MS or equivalent.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Range: m/z 100-1500.[1]
-
Data Acquisition: Acquire data in full scan mode for untargeted profiling.
Protocol for Analysis of Volatile Compounds by HS-SPME-GC-MS
This protocol is optimized for the extraction and analysis of the aromatic volatile compounds from this compound.
3.3.1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Preparation: Place 0.5 g of powdered this compound into a 20 mL headspace vial.
-
Equilibration: Equilibrate the sample at 80 °C for 25 minutes.[4]
-
SPME Fiber: Expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial.[4]
-
Extraction: Allow the fiber to extract the volatile compounds for 18 minutes at 80 °C.[4]
-
Desorption: Immediately desorb the extracted analytes in the GC injector.
3.3.2. GC-MS Conditions
-
GC System: Agilent 7890B GC or equivalent.
-
Column: 5% diphenyl-95% dimethyl polysiloxane capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).[4]
-
Carrier Gas: Helium.[4]
-
Injector Temperature: 250 °C.
-
Temperature Program:
-
Initial temperature: 40 °C, hold for 2 min.
-
Ramp to 150 °C at 3 °C/min.
-
Ramp to 250 °C at 10 °C/min, hold for 5 min.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
Signaling Pathways and Experimental Workflows
The bioactive compounds in this compound have been shown to modulate several key signaling pathways implicated in various diseases. The following diagrams illustrate these pathways and the experimental workflows for their analysis.
References
- 1. Headspace solid-phase microextraction-gas chromatography--mass spectrometry analysis of the volatile compounds of Evodia species fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral high-performance liquid chromatographic separation of evodiamine enantiomers and rutaecarpine, isolated from Evodiae fructus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening and identification of hepatotoxic component in Evodia rutaecarpa based on spectrum-effect relationship and UPLC-Q-TOFMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Synthetic Evodiamine Derivatives: A Toolkit for Drug Discovery
Application Notes and Protocols for Researchers
Evodiamine (B1670323), a naturally occurring alkaloid isolated from Evodia rutaecarpa, has garnered significant attention in drug discovery due to its wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.[1][2] However, its clinical application is often hampered by poor solubility and low bioavailability.[3][4] To overcome these limitations, extensive research has focused on the synthesis of evodiamine derivatives with improved pharmacological profiles. These synthetic analogs offer enhanced potency, better selectivity, and more favorable pharmacokinetic properties, making them promising candidates for the development of novel therapeutics.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with synthetic derivatives of evodiamine. It covers their therapeutic applications, mechanisms of action, and experimental procedures for their synthesis and biological evaluation.
Therapeutic Applications and Mechanisms of Action
Synthetic modifications of the evodiamine scaffold have yielded derivatives with potent activities against various diseases, primarily cancer and neurodegenerative disorders.
Anticancer Activity
Evodiamine and its derivatives exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis.[3][5][6] A key target for many of these compounds is topoisomerase I (Top1), an enzyme crucial for DNA replication and transcription.[5] By stabilizing the Top1-DNA covalent complex, these derivatives lead to DNA double-strand breaks and ultimately trigger cancer cell apoptosis.[5]
Several synthetic derivatives have shown superior anticancer activity compared to the parent compound. For instance, modifications on the A, D, and E rings of the evodiamine core have been explored to enhance their therapeutic potential.[1]
Signaling Pathways in Anticancer Activity:
Neuroprotective Effects
In the context of neurodegenerative diseases like Alzheimer's, evodiamine derivatives have demonstrated the ability to improve cognitive function and protect neurons.[7][8] Their mechanisms of action include reducing oxidative stress, inhibiting neuroinflammation, and modulating signaling pathways critical for neuronal survival, such as the PI3K/AKT/GSK3β pathway.[8][9] Certain derivatives have shown lower cytotoxicity and enhanced neuroprotective effects compared to evodiamine, highlighting their therapeutic potential for Alzheimer's disease.[7][10]
Signaling Pathway in Neuroprotection:
Quantitative Data Summary
The following tables summarize the in vitro activities of selected synthetic evodiamine derivatives against various cancer cell lines.
Table 1: Antiproliferative Activity of N14-Phenyl and E-ring Disubstituted Evodiamine Derivatives against Hepatocellular Carcinoma Cells. [11]
| Compound | Huh7 IC₅₀ (μM) | SK-Hep-1 IC₅₀ (μM) |
| F-3 | 0.05 | 0.07 |
| F-4 | 0.04 | 0.06 |
Table 2: Antiproliferative Activity of 3-Aryl-Evodiamine Derivatives. [12]
| Compound | HCT116 IC₅₀ (μM) | 4T1 IC₅₀ (μM) |
| 6y | 0.58 ± 0.04 | 0.99 ± 0.07 |
Table 3: Antiproliferative Activity of Nitric Oxide Donating Evodiamine Derivatives. [2]
| Compound | A549 IC₅₀ (μM) | BGC-823 IC₅₀ (μM) | Bel-7402 IC₅₀ (μM) |
| 112 | 2.31 | 0.07 | 2.10 |
Experimental Protocols
This section provides detailed protocols for the synthesis and biological evaluation of synthetic evodiamine derivatives.
General Synthesis of Evodiamine Derivatives
A common strategy for synthesizing evodiamine derivatives involves the modification of the core structure. The following is a generalized workflow for the synthesis of 3-aryl-evodiamine derivatives via a Suzuki-Miyaura coupling reaction.[12]
Experimental Workflow for Synthesis:
Protocol for Suzuki-Miyaura Coupling:
-
Reactants: To a reaction vessel, add 3-bromo-evodiamine (1 equivalent), the corresponding arylboronic acid (1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.1 equivalents), and a base like K₂CO₃ (2 equivalents).
-
Solvent: Add a suitable solvent system, for example, a mixture of dioxane and water (4:1).
-
Reaction: Heat the mixture at a specific temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for a specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
-
Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[13]
In Vitro Antiproliferative Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[11][13]
Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthetic evodiamine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (e.g., 20 μL of 5 mg/mL MTT in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., 150 μL of DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Topoisomerase I Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of topoisomerase I, which relaxes supercoiled DNA.
Protocol for Topoisomerase I Relaxation Assay:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase I enzyme, and the test compound at various concentrations in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37 °C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose (B213101) Gel Electrophoresis: Separate the different forms of DNA (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.
-
Analysis: Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.
These protocols provide a foundation for the synthesis and evaluation of novel evodiamine derivatives. Researchers should optimize the conditions based on the specific derivatives and cell lines being investigated. The continued exploration of synthetic evodiamine analogs holds great promise for the discovery of new and effective drugs for a range of diseases.
References
- 1. The Synthesis, Structural Modification and Mode of Anticancer Action of Evodiamine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative Effects of Alkaloid Evodiamine and Its Derivatives [mdpi.com]
- 3. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. Evodiamine derivatives improve cognitive abilities in APPswe/PS1ΔE9 transgenic mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of an evodiamine derivative for PI3K/AKT/GSK3β pathway activation and AD pathology improvement in mouse models [frontiersin.org]
- 9. Discovery of an evodiamine derivative for PI3K/AKT/GSK3β pathway activation and AD pathology improvement in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel derivative of evodiamine improves cognitive impairment and synaptic integrity in AD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis and anti-proliferative activity of 3-aryl-evodiamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for Anti-inflammatory Assays Using Evodia Fruit Extract
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evodia fruit, the unripe fruit of Evodia rutaecarpa, has a long-standing history in traditional Chinese medicine for treating a variety of ailments, including inflammation-related conditions.[1] Modern pharmacological studies have begun to validate these traditional uses, identifying several bioactive compounds within the fruit extract, primarily alkaloids such as evodiamine, rutaecarpine, and dehydroevodiamine, that possess significant anti-inflammatory properties.[2][3] These compounds have been shown to modulate key inflammatory pathways, making this compound extract a promising candidate for the development of novel anti-inflammatory therapeutics.
This document provides detailed application notes and standardized protocols for assessing the anti-inflammatory effects of this compound extract in vitro. The included methodologies cover the evaluation of nitric oxide (NO) production, pro-inflammatory cytokine secretion, and the underlying molecular mechanisms involving key signaling pathways.
Mechanisms of Anti-inflammatory Action
This compound extract and its active constituents exert their anti-inflammatory effects through multiple mechanisms. A primary mode of action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines.[3] Evodiamine, a major alkaloid in the extract, has been shown to inhibit NF-κB activation, thereby downregulating the expression of these inflammatory mediators.[3][4]
Furthermore, components of this compound extract can modulate the mitogen-activated protein kinase (MAPK) and Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathways, both of which are critical in the inflammatory response.[1][5] By interfering with these pathways, the extract can suppress the production of inflammatory cytokines and chemokines.[1][5]
References
- 1. Evodiae Fructus extract suppresses inflammatory response in HaCaT cells and improves house dust mite-induced atopic dermatitis in NC/Nga mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lesielle.com [lesielle.com]
- 3. Anti-inflammatory and anti-infectious effects of Evodia rutaecarpa (Wuzhuyu) and its major bioactive components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory principles from the fruits of Evodia rutaecarpa and their cellular action mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Euodiae Fructus: a review of botany, application, processing, phytochemistry, quality control, pharmacology, and toxicology [frontiersin.org]
Application Notes and Protocols for Investigating the Neuroprotective Effects of Rutaecarpine
Introduction
Rutaecarpine (B1680285), a quinazolinocarboline alkaloid isolated from Evodia rutaecarpa, has demonstrated significant potential as a neuroprotective agent. Its ability to cross the blood-brain barrier allows it to exert effects within the central nervous system.[1] Research indicates that rutaecarpine mitigates neuronal injury, apoptosis, inflammation, and oxidative stress through the modulation of various signaling pathways.[2][3][4] These properties make it a compelling candidate for therapeutic strategies against neurodegenerative diseases and acute brain injuries like stroke and traumatic brain injury (TBI).[1][5][6]
This document provides detailed experimental designs, protocols, and data presentation formats for researchers, scientists, and drug development professionals investigating the neuroprotective mechanisms of rutaecarpine in both in vitro and in vivo models.
Key Signaling Pathways in Rutaecarpine-Mediated Neuroprotection
Rutaecarpine's neuroprotective effects are attributed to its influence on several key cellular signaling pathways. A primary mechanism is the activation of the Nuclear factor-erythroid 2 related factor 2 (Nrf2)/Heme oxygenase 1 (HO-1) pathway, a critical system for cellular defense against oxidative stress.[2][3] By promoting Nrf2 translocation to the nucleus, rutaecarpine upregulates the expression of antioxidant enzymes, thereby reducing oxidative damage.[1][2] Additionally, rutaecarpine has been shown to modulate the ERK1/2 and AMPK/PGC1α pathways, which are involved in cell survival, mitochondrial function, and apoptosis.[2][7][8]
Application Note 1: In Vitro Assessment of Rutaecarpine's Neuroprotective Efficacy
Objective: To determine the ability of rutaecarpine to protect neuronal cells from oxidative stress-induced cell death and to elucidate the underlying molecular mechanisms. This protocol uses the PC12 cell line, a common model for neuronal studies, and hydrogen peroxide (H₂O₂) to induce oxidative stress.[1]
Experimental Protocols
1. Cell Culture and Plating
-
Cell Line: PC12 or SH-SY5Y cells.
-
Protocol:
-
Culture cells in the appropriate medium (e.g., RPMI-1640 for PC12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
For assays, seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well.[1][9]
-
Allow cells to adhere and grow for 24 hours before treatment.
-
2. Rutaecarpine Treatment and H₂O₂-Induced Injury
-
Protocol:
-
Prepare stock solutions of rutaecarpine in DMSO.
-
Aspirate the culture medium from the cells and replace it with a fresh medium containing various concentrations of rutaecarpine (e.g., 0.2, 0.4, 0.8 µM).[1] Include a vehicle control group (DMSO only).
-
Incubate for a predetermined pre-treatment time (e.g., 2 hours).
-
Introduce the neurotoxic insult by adding H₂O₂ to the medium at a final concentration determined by a prior dose-response experiment (e.g., 100-200 µM).[1] A control group should not receive H₂O₂.
-
Incubate for 24-48 hours.
-
3. Cell Viability (MTT Assay)
-
Principle: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubate the plate for 4 hours at 37°C.[10]
-
Carefully remove the MTT solution.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Shake the plate for 10 minutes and measure the absorbance at 490 nm or 570 nm using a microplate reader.[10][11]
-
Calculate cell viability as a percentage relative to the untreated control group.
-
4. Western Blot for Apoptosis and Signaling Proteins
-
Principle: Detects and quantifies specific proteins to assess apoptotic pathways (Bax, Bcl-2, cleaved Caspase-3) and signaling pathways (Nrf2, HO-1).[12][13][14]
-
-
Protein Extraction: Lyse cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet debris and collect the supernatant.[15]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[15]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-Nrf2, anti-HO-1, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.[15]
-
Quantification: Analyze band intensities using densitometry software (e.g., ImageJ), normalizing to a loading control like GAPDH.[16]
-
5. Measurement of Oxidative Stress Markers
-
Principle: Quantifies the levels of reactive oxygen species (ROS) and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).[17][18]
-
Protocol:
-
ROS Detection: Use a fluorescent probe like DCFH-DA. After treatment, incubate cells with DCFH-DA, wash, and measure fluorescence intensity. An increase in fluorescence indicates higher ROS levels.[4]
-
Antioxidant Enzyme Assays: Prepare cell lysates as for Western blotting. Use commercially available colorimetric assay kits to measure the activity of SOD and CAT, and the levels of malondialdehyde (MDA), a marker of lipid peroxidation, according to the manufacturer's instructions.[4][19]
-
Data Presentation
Table 1: Effect of Rutaecarpine on PC12 Cell Viability after H₂O₂-Induced Oxidative Stress
| Treatment Group | Concentration | Cell Viability (% of Control) |
|---|---|---|
| Control | - | 100 ± 5.2 |
| H₂O₂ | 150 µM | 48.5 ± 3.1 |
| H₂O₂ + Rutaecarpine | 0.2 µM | 62.3 ± 4.5* |
| H₂O₂ + Rutaecarpine | 0.4 µM | 75.8 ± 3.9** |
| H₂O₂ + Rutaecarpine | 0.8 µM | 88.1 ± 4.2** |
*Data are presented as mean ± SD. **p<0.01, p<0.05 vs. H₂O₂ group.
Table 2: Modulation of Apoptotic and Antioxidant Protein Expression by Rutaecarpine
| Treatment Group | Bax/Bcl-2 Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) | Nuclear Nrf2 (Fold Change) | HO-1 (Fold Change) |
|---|---|---|---|---|
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| H₂O₂ | 3.5 | 4.2 | 1.2 | 1.1 |
| H₂O₂ + Rutaecarpine (0.8 µM) | 1.3* | 1.5* | 3.8* | 4.5* |
*Data are presented as fold change relative to control. p<0.01 vs. H₂O₂ group.
Application Note 2: In Vivo Assessment in a Parkinson's Disease Model
Objective: To evaluate the neuroprotective effects of rutaecarpine in a chemically-induced mouse model of Parkinson's Disease (PD), focusing on the preservation of dopaminergic neurons and improvement of motor function.[20] The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is widely used as it recapitulates key pathological features of PD.[21][22]
Experimental Protocols
1. Animal Model and Dosing
-
Model: MPTP-induced Parkinson's disease in C57BL/6 mice.[23]
-
Grouping:
-
-
Administer rutaecarpine or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection daily for 7-14 days.[25]
-
On the final days of pre-treatment, induce parkinsonism by administering MPTP (e.g., 20-30 mg/kg, i.p.) four times at 2-hour intervals.[23]
-
Continue rutaecarpine administration for a set period post-MPTP induction (e.g., 7 days).
-
2. Behavioral Testing
-
Principle: To assess motor coordination, balance, and bradykinesia, which are impaired in PD models.[24]
-
Protocols:
-
Rotarod Test: Place mice on a rotating rod with accelerating speed and record the latency to fall. A longer latency indicates better motor coordination.
-
Pole Test: Place mice head-up on top of a vertical pole. Record the time it takes for the mouse to turn completely downward (T-turn) and descend to the base. A shorter time indicates better motor function.[23]
-
3. Brain Tissue Processing and Immunohistochemistry
-
Principle: To visualize and quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), a hallmark of PD.
-
Protocol:
-
Following the final behavioral test, euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brains and post-fix in 4% PFA, then transfer to a sucrose (B13894) solution for cryoprotection.
-
Section the midbrain containing the SNpc using a cryostat.
-
Perform immunohistochemistry using an antibody against Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.
-
Visualize with a secondary antibody and a chromogen (e.g., DAB).
-
Count the number of TH-positive neurons in the SNpc using stereological methods.
-
4. Biochemical Analysis of Brain Tissue
-
Principle: To measure levels of dopamine and its metabolites in the striatum and to assess markers of oxidative stress in brain tissue.
-
Protocol:
-
For a separate cohort of animals, euthanize and rapidly dissect the striatum and other brain regions on ice.
-
Homogenize the tissue for analysis.
-
Dopamine Levels: Measure dopamine and its metabolites (DOPAC, HVA) using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[21]
-
Oxidative Stress Markers: Use the tissue homogenate to perform assays for SOD, CAT, and MDA as described in the in vitro section.[5][6]
-
Data Presentation
Table 3: Effect of Rutaecarpine on Motor Function in MPTP-Treated Mice
| Treatment Group | Rotarod Latency (seconds) | Pole Test (Time to Descend, s) |
|---|---|---|
| Control | 185.4 ± 15.2 | 10.5 ± 1.8 |
| MPTP | 55.1 ± 9.8 | 28.3 ± 4.5 |
| MPTP + Rut (5 mg/kg) | 89.6 ± 11.3* | 20.1 ± 3.1* |
| MPTP + Rut (20 mg/kg) | 142.3 ± 13.5** | 14.2 ± 2.6** |
*Data are presented as mean ± SD. **p<0.01, p<0.05 vs. MPTP group.
Table 4: Neuroprotective and Biochemical Effects of Rutaecarpine in the MPTP Model
| Treatment Group | TH+ Neurons in SNpc (% of Control) | Striatal Dopamine (% of Control) | Brain MDA Level (nmol/mg protein) |
|---|---|---|---|
| Control | 100 ± 8.1 | 100 ± 9.5 | 1.2 ± 0.2 |
| MPTP | 45.3 ± 5.5 | 38.2 ± 6.1 | 3.8 ± 0.5 |
| MPTP + Rut (20 mg/kg) | 78.9 ± 7.2** | 71.5 ± 8.3** | 1.9 ± 0.3** |
*Data are presented as mean ± SD. *p<0.01 vs. MPTP group.
References
- 1. Rutaecarpine Attenuates Oxidative Stress-Induced Traumatic Brain Injury and Reduces Secondary Injury via the PGK1/KEAP1/NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rutaecarpine may improve neuronal injury, inhibits apoptosis, inflammation and oxidative stress by regulating the expression of ERK1/2 and Nrf2/HO-1 pathway in rats with cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Rutaecarpine Attenuates Oxidative Stress-Induced Traumatic Brain Injury and Reduces Secondary Injury via the PGK1/KEAP1/NRF2 Signaling Pathway [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective effects of rutaecarpine on cerebral ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of rutaecarpine on cerebral ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rutaecarpine Mitigates Cognitive Impairment by Balancing Mitochondrial Function Through Activation of the AMPK/PGC1α Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rutaecarpine may improve neuronal injury, inhibits apoptosis, inflammation and oxidative stress by regulating the expression of ERK1/2 and Nrf2/HO-1 pathway in rats with cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay on viability of SH-SY5Y and SK-N-SH cells [bio-protocol.org]
- 11. atcc.org [atcc.org]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Rutaecarpine ameliorates lipopolysaccharide-induced BEAS-2B cell injury through inhibition of endoplasmic reticulum stress via activation of the AMPK/SIRT1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Revealing rutaecarpine's promise: A pathway to parkinson's disease relief through PPAR modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. criver.com [criver.com]
- 22. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. View of Animal Models of Parkinson’s Disease | Exon Publications [exonpublications.com]
- 25. Integrating network pharmacology and experimental verification to explore the protective effects of Evodia rutaecarpa in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Standardization of Evodia rutaecarpa Extract
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evodia rutaecarpa (Juss.) Benth., commonly known as Wu-Zhu-Yu, is a traditional Chinese medicine with a long history of use for various ailments, including gastrointestinal disorders, pain, and inflammation. The therapeutic effects of Evodia rutaecarpa are largely attributed to its rich alkaloid content, particularly the indoloquinazoline alkaloids evodiamine (B1670323) and rutaecarpine (B1680285).[1] For consistent therapeutic efficacy and safety in research and drug development, the standardization of Evodia rutaecarpa extract is paramount. This involves the use of robust extraction and analytical methods to ensure a consistent phytochemical profile, with a focus on the quantification of key bioactive markers.
These application notes provide detailed protocols for the extraction and quantitative analysis of evodiamine and rutaecarpine in Evodia rutaecarpa extract, primarily using High-Performance Liquid Chromatography (HPLC). Additionally, insights into the signaling pathways of these bioactive compounds are presented.
Extraction of Bioactive Compounds from Evodia rutaecarpa
The choice of extraction method and parameters significantly impacts the yield and profile of bioactive compounds from the plant material. Common methods include solvent extraction (reflux and ultrasonic-assisted) and supercritical fluid extraction.
Protocol: Ultrasonic-Assisted Extraction (UAE)
This protocol describes a common and efficient method for extracting alkaloids from Evodia rutaecarpa fruit powder.
Materials:
-
Dried and powdered fruit of Evodia rutaecarpa (40 mesh)
-
Methanol (B129727) (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
Volumetric flask
-
0.45 µm syringe filter
Procedure:
-
Accurately weigh 0.5 g of powdered Evodia rutaecarpa fruit and place it into a conical flask.[2]
-
Add 20 mL of methanol to the flask.[2]
-
Place the flask in an ultrasonic bath and sonicate for 45 minutes at room temperature.[2]
-
After the first extraction, centrifuge the mixture at 2,000 rpm for 10 minutes.[2]
-
Carefully decant the supernatant into a 50 mL volumetric flask.[2]
-
To the remaining residue, add another 20 mL of methanol and repeat the ultrasonication for another 45 minutes.[2]
-
Centrifuge the mixture again and combine the supernatant with the first extract in the 50 mL volumetric flask.
-
Bring the final volume to 50 mL with methanol.[2]
-
Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.[2]
Protocol: Reflux Extraction
Reflux extraction is another widely used method for obtaining alkaloids from plant materials.
Materials:
-
Dried and powdered fruit of Evodia rutaecarpa (40 mesh)
-
Reflux apparatus
-
Filtration setup (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Weigh a desired amount of powdered Evodia rutaecarpa fruit.
-
In a round-bottom flask, add the powdered material and 10 times the volume of 70% ethanol (e.g., for 10 g of powder, add 100 mL of 70% ethanol).[3]
-
Set up the reflux apparatus and heat the mixture to reflux for 1.5 hours.[3]
-
After the first reflux, filter the mixture while hot to separate the extract from the solid residue.
-
To the residue, add 8 times the volume of 70% ethanol and perform a second reflux for 1.5 hours.[3]
-
Filter the second extract and combine it with the first.
-
Concentrate the combined filtrate using a rotary evaporator to a desired concentration for further analysis.[3]
Comparison of Extraction Parameters
The following table summarizes the impact of different extraction conditions on the yield of evodiamine and rutaecarpine.
| Extraction Method | Solvent | Time | Temperature | Pressure | Co-solvent Flow Rate | Predicted Evodiamine Yield (mg/g) | Predicted Rutaecarpine Yield (mg/g) |
| Supercritical CO2 Extraction | Methanol | 78 min | 62 °C | 280 bar | 0.4 mL/min | 1.217 | 0.969 |
Table 1: Optimized parameters for supercritical CO2 extraction of evodiamine and rutaecarpine from Evodia rutaecarpa fruit.[4]
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and reliable analytical technique for the simultaneous quantification of evodiamine and rutaecarpine in Evodia rutaecarpa extracts.
Protocol: HPLC Analysis of Evodiamine and Rutaecarpine
This protocol provides a validated HPLC method for the quantitative analysis of evodiamine and rutaecarpine.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: Chiralpak AD-H column (250 mm × 4.6 mm i.d., 5 µm).[5]
-
Mobile Phase: n-hexane-2-propanol-ethanol (70:20:10, v/v/v).[5]
-
Flow Rate: 0.7 mL/min.[5]
-
Column Temperature: Ambient.
-
Detection Wavelength: 225 nm.[5]
-
Injection Volume: 20 µL.
Preparation of Standard Solutions:
-
Stock Solutions: Accurately weigh and dissolve evodiamine and rutaecarpine reference standards in methanol to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to create a calibration curve covering the expected concentration range of the analytes in the sample extracts.
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared working standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the filtered Evodia rutaecarpa extract samples.
-
Identify the peaks of evodiamine and rutaecarpine in the sample chromatograms by comparing their retention times with those of the reference standards.
-
Quantify the amount of each analyte in the samples using the calibration curve generated from the standard solutions.
Method Validation Parameters
The following table summarizes key validation parameters from a validated chiral HPLC method for the analysis of evodiamine and rutaecarpine.
| Parameter | Evodiamine | Rutaecarpine |
| Linearity (r²) | ≥0.999 | ≥0.999 |
| Limit of Detection (LOD) | < 0.05 µg/mL | < 0.05 µg/mL |
| Limit of Quantification (LOQ) | < 0.1 µg/mL | < 0.1 µg/mL |
| Intra-day Precision (RSD%) | < 3.2% | < 3.2% |
| Inter-day Precision (RSD%) | < 2.5% | < 2.5% |
| Recovery | 98.0 - 103.7% | 98.0 - 103.7% |
Table 2: Summary of validation parameters for a chiral HPLC method for the quantification of evodiamine and rutaecarpine.[5]
Quantitative Data from Market Samples
The content of evodiamine and rutaecarpine can vary significantly between different batches of Evodia rutaecarpa.
| Sample Source | Evodiamine Content ( g/100g ) | Rutaecarpine Content ( g/100g ) | Total Alkaloid Content ( g/100g ) |
| Bac Lieu Retail | 0.035 ± 0.0043 | 0.086 ± 0.0074 | 0.121 ± 0.0058 |
| Ben Tre Retail | 0.219 ± 0.0218 | 0.168 ± 0.0286 | 0.387 ± 0.0240 |
| Ca Mau Retail | 0.302 ± 0.0115 | 0.600 ± 0.0014 | 0.903 ± 0.0097 |
| Can Tho Retail 1 | 0.167 ± 0.0066 | 0.157 ± 0.0064 | 0.324 ± 0.0067 |
| Can Tho Retail 2 | 0.158 ± 0.0071 | 0.155 ± 0.0081 | 0.313 ± 0.0070 |
| Can Tho Retail 3 | 0.083 ± 0.0053 | 0.059 ± 0.0026 | 0.142 ± 0.0037 |
Table 3: Quantification of evodiamine and rutaecarpine in Evodiae fructus samples collected from different retail sources.[6]
Bioactive Compound Signaling Pathways
Evodiamine and rutaecarpine exert their pharmacological effects by modulating various cellular signaling pathways. Evodiamine, in particular, has been shown to influence pathways involved in inflammation, cell proliferation, and apoptosis.[7][8]
Caption: Evodiamine's modulation of key signaling pathways.
Experimental Workflow Visualization
The overall process for the standardization of Evodia rutaecarpa extract, from sample preparation to data analysis, can be visualized as a streamlined workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Growth characteristics, optimal harvest timing, and quality assessment of three Evodia species cultivated in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of E. rutaecarpa Alkaloids Constituents In Vitro and In Vivo by UPLC-Q-TOF-MS Combined with Diagnostic Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Chiral high-performance liquid chromatographic separation of evodiamine enantiomers and rutaecarpine, isolated from Evodiae fructus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential active compounds and common mechanisms of Evodia rutaecarpa for Alzheimer's disease comorbid pain by network pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Evodia Alkaloids in Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Evodia alkaloids, primarily evodiamine (B1670323) and rutaecarpine (B1680285) extracted from the medicinal herb Evodia rutaecarpa, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects.[1][2][3] A major challenge in the preclinical development of these promising compounds is their poor aqueous solubility, which leads to low bioavailability and hinders the translation of in vitro findings to in vivo models.[2][4] These application notes provide an overview of common formulation strategies to enhance the solubility and bioavailability of Evodia alkaloids for preclinical studies, along with detailed protocols for their preparation and evaluation.
Key Evodia Alkaloids for Preclinical Research
The two most extensively studied Evodia alkaloids are:
-
Evodiamine (EVO): An indole (B1671886) alkaloid known for its anti-cancer, anti-inflammatory, and neuroprotective properties.[2][5] It has been shown to inhibit cancer cell proliferation and induce apoptosis.[6]
-
Rutaecarpine (RUT): Another key alkaloid with anti-inflammatory and cardiovascular effects.[1][7][8]
Both compounds are characterized by their lipophilic nature and poor water solubility.[2][4]
Formulation Strategies for Preclinical Studies
The selection of an appropriate formulation strategy is critical for achieving adequate exposure in preclinical models. The following table summarizes common approaches that have been successfully applied to Evodia alkaloids.
| Formulation Strategy | Description | Key Advantages | Key Considerations |
| Co-solvents | A mixture of a primary solvent (usually water or buffer) with one or more water-miscible organic solvents.[9][10] | Simple to prepare, suitable for early-stage screening. | Potential for drug precipitation upon dilution in aqueous media. Solvent toxicity at higher concentrations. |
| Microemulsions | Thermodynamically stable, optically isotropic dispersions of oil and water stabilized by a surfactant and co-surfactant.[1] | High drug loading capacity, enhanced permeability, and improved bioavailability.[1] | Complex formulation development and characterization. Potential for surfactant-related toxicity. |
| Phospholipid Complexes | Formation of a complex between the drug and phospholipids, which can improve lipophilicity and membrane permeability. | Significant improvement in oral bioavailability has been reported.[2][3] | Requires specific preparation methods like solvent evaporation or spray drying. |
| Cyclodextrin (B1172386) Inclusion Complexes | The drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule.[10][11] | Increases aqueous solubility and dissolution rate. | Limited by the stoichiometry of the complex and the size of the drug molecule. |
| Nanosuspensions | Sub-micron colloidal dispersions of the pure drug stabilized by surfactants and polymers. | Increased surface area leads to enhanced dissolution velocity and saturation solubility. | Requires specialized equipment for particle size reduction (e.g., high-pressure homogenization). |
Quantitative Data on Formulation Performance
The following table presents a summary of pharmacokinetic data from preclinical studies using different formulations of Evodia alkaloids.
| Alkaloid | Formulation | Animal Model | Dose & Route | Cmax | AUC | Bioavailability Improvement | Reference |
| Evodiamine | Not Specified | Beagle Dogs | 10 mg/kg, oral | 30.9 ng/mL | Not Reported | Not Applicable | [3] |
| Rutaecarpine | Phospholipid Complex | Not Specified | Not Specified | Not Reported | Not Reported | 218.82% (relative to free drug) | [2][3] |
| Rutaecarpine | Control (Suspension) | Rats | 50 mg/kg, oral | Not Reported | Decreased by 70% after pre-treatment | Not Applicable (Interaction study) | [12] |
| Caffeine (B1668208) (with Rutaecarpine) | Rutaecarpine Pre-treatment | Rats | 2 mg/kg, IV (caffeine) | Significantly Decreased | Significantly Decreased | Not Applicable (Interaction study) | [13] |
Experimental Protocols
Protocol 1: Preparation of an Evodiamine-Loaded Microemulsion
This protocol describes the preparation of an oil-in-water (o/w) microemulsion for enhanced delivery of evodiamine.[1]
Materials:
-
Evodiamine
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol P)
-
Deionized water
-
Magnetic stirrer
-
Vortex mixer
Procedure:
-
Prepare the oil phase by dissolving a specified amount of evodiamine in the selected oil.
-
In a separate container, mix the surfactant and co-surfactant at a predetermined ratio (e.g., 2:1 or 4:1).
-
Add the oil phase containing evodiamine to the surfactant/co-surfactant mixture.
-
Stir the mixture gently on a magnetic stirrer until a clear and homogenous solution is formed.
-
Slowly add deionized water to the organic phase dropwise while continuously stirring.
-
Continue stirring until a transparent and stable microemulsion is formed.
-
Characterize the microemulsion for droplet size, polydispersity index, and drug content.
Protocol 2: In Vitro Cellular Uptake Assay
This protocol outlines a method to evaluate the cellular uptake of formulated Evodia alkaloids in a cell line such as RAW 264.7 macrophages.[1]
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Evodiamine formulation (e.g., microemulsion) and control (e.g., aqueous suspension)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Seed RAW 264.7 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing the evodiamine formulation or the control suspension at the desired concentration.
-
Incubate the cells for various time points (e.g., 1, 2, 4, 8 hours).
-
After incubation, remove the treatment medium and wash the cells three times with ice-cold PBS to remove any extracellular drug.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and analyze the intracellular concentration of evodiamine using a validated HPLC method.
Signaling Pathways and Experimental Workflows
Anti-inflammatory Signaling Pathway of Evodiamine
Evodiamine has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2]
Caption: Evodiamine's anti-inflammatory mechanism via NF-κB inhibition.
Experimental Workflow for Formulation Development and Evaluation
The following diagram illustrates a logical workflow for the development and preclinical evaluation of Evodia alkaloid formulations.
Caption: Workflow for Evodia alkaloid formulation and preclinical testing.
Conclusion
The successful preclinical development of Evodia alkaloids is contingent upon overcoming their inherent poor water solubility. The formulation strategies and protocols outlined in these application notes provide a framework for researchers to enhance the bioavailability of these compounds, enabling a more accurate assessment of their therapeutic potential in various disease models. Careful selection and characterization of the formulation are paramount to generating reliable and reproducible preclinical data.
References
- 1. In vitro cellular uptake of evodiamine and rutaecarpine using a microemulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Potential active compounds and common mechanisms of Evodia rutaecarpa for Alzheimer's disease comorbid pain by network pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Promising derivatives of rutaecarpine with diverse pharmacological activities [frontiersin.org]
- 8. Promising derivatives of rutaecarpine with diverse pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. Alteration of the pharmacokinetics of theophylline by rutaecarpine, an alkaloid of the medicinal herb Evodia rutaecarpa, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Evodia rutaecarpa and rutaecarpine on the pharmacokinetics of caffeine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Evodia in Cancer Cell Line Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evodia rutaecarpa (Juss.) Benth, a plant used in traditional Chinese medicine, and its primary bioactive alkaloid components, evodiamine (B1670323) and rutaecarpine (B1680285), have garnered significant attention in oncological research.[1][2] Accumulating evidence from in vitro studies on various cancer cell lines demonstrates their potential as anti-cancer agents.[3][4] These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and impede cell migration and invasion, which are critical processes in tumor growth and metastasis.[5][6][7] The anti-tumor activity of Evodia constituents is attributed to their ability to modulate multiple key signaling pathways implicated in cancer progression, including the PI3K/AKT, MAPK/ERK, and Wnt/β-catenin pathways.[8][9][10] This document provides detailed application notes and standardized protocols for investigating the effects of Evodia and its derivatives in cancer cell line research.
Data Presentation: Anti-proliferative Activity of Evodia Compounds
The following tables summarize the half-maximal inhibitory concentration (IC50) values of evodiamine and rutaecarpine in various human cancer cell lines, providing a quantitative measure of their cytotoxic and anti-proliferative effects.
Table 1: IC50 Values of Evodiamine in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Osteosarcoma | U2OS | 6 | 24 | [11] |
| Colon Cancer | SW480 | 10 | 24 | [10] |
| Liver Cancer | HepG2 | 20 | Not Specified | [12] |
| Liver Cancer | PLHC-1 | 20 | Not Specified | [12] |
| Melanoma | B16-F10 | 2.4 (Invasion) | Not Specified | [7] |
| Lung Carcinoma | Lewis Lung Carcinoma | 4.8 (Invasion) | Not Specified | [7] |
| Glioblastoma | U87 | Not Specified | 24 | [8] |
| Prostate Cancer | DU-145 | <2 | Not Specified | [4] |
| Prostate Cancer | PC-3 | <2 | Not Specified | [4] |
| Lung Cancer | NCI-H460 | <2 | Not Specified | [4] |
| Breast Cancer | MCF-7 | <2 | Not Specified | [4] |
| Colon Cancer | HCT-15 | <2 | Not Specified | [4] |
| Glioblastoma | SF-268 | <2 | Not Specified | [4] |
| Cisplatin-Resistant Lung Cancer | A549CR | 2 | Not Specified | [13] |
| Lung Cancer | A549 | 4 | Not Specified | [13] |
Table 2: IC50 Values of Rutaecarpine in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Breast Cancer | MCF-7 | 74.5 | 48 | [14] |
| Breast Cancer | MDA-MB-231 | 117.6 | 48 | [14] |
| Breast Cancer | MCF-7 | 44.1 | 48 | [14] |
| Endocervical Adenocarcinoma | SMMC-7721 | 24.2 | 48 | [14] |
Key Experimental Protocols
Herein are detailed methodologies for essential experiments to characterize the anti-cancer effects of Evodia compounds on cancer cell lines.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of Evodia compounds on cancer cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Evodiamine or Rutaecarpine stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Solution[15]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.[6]
-
Treat the cells with various concentrations of the Evodia compound for 24, 48, or 72 hours.[5] Include a vehicle control (DMSO).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Add 100-150 µL of DMSO or a solubilization solution to each well to dissolve the formazan (B1609692) crystals.[15][16]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by Evodia compounds.
Materials:
-
Cancer cell lines treated with Evodia compounds
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates (1 x 10^5 to 2 x 10^5 cells/well) and treat with desired concentrations of the Evodia compound for 24-48 hours.[17]
-
Harvest the cells, including any floating cells from the supernatant.[18]
-
Wash the cells twice with cold PBS.[19]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[19]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[19]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[20]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]
-
Add 400 µL of 1X Binding Buffer to each tube.[19]
-
Analyze the samples by flow cytometry within one hour.[18]
Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of Evodia compounds on cell cycle progression.
Materials:
-
Cancer cell lines treated with Evodia compounds
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with Evodia compounds as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate on ice for at least 2 hours or overnight at 4°C.[17][21]
-
Wash the cells with PBS to remove the ethanol.[21]
-
Resuspend the cell pellet in PI staining solution.[17]
-
Incubate for 15-30 minutes at room temperature in the dark.[11][17]
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis for Signaling Pathways
This protocol details the detection of changes in protein expression and phosphorylation in key signaling pathways.
Materials:
-
Cancer cell lines treated with Evodia compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for PI3K, p-AKT, AKT, ERK, p-ERK, Bcl-2, Bax, Caspases)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat cells with Evodia compounds for the desired time, then lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[22]
-
Incubate the membrane with primary antibodies overnight at 4°C.[22]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply chemiluminescence substrate and visualize the protein bands using an imaging system.
Cell Migration and Invasion Assays
These assays assess the effect of Evodia compounds on the migratory and invasive potential of cancer cells.
A. Wound-Healing Assay (Migration):
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.[5]
-
Wash with PBS to remove dislodged cells.
-
Incubate the cells with serum-free medium containing the Evodia compound.
-
Capture images of the wound at 0 hours and after 24 hours.[5]
-
Measure the closure of the wound to quantify cell migration.
B. Transwell Invasion Assay:
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.
-
Seed cells in serum-free medium in the upper chamber.
-
Add complete medium with or without the Evodia compound to the lower chamber.
-
Incubate for 24-48 hours.[6]
-
Remove non-invading cells from the top of the insert.
-
Fix and stain the invading cells on the bottom of the insert with crystal violet.[6]
-
Count the number of stained cells under a microscope.
Visualization of Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by Evodia compounds and a general experimental workflow for their investigation in cancer cell lines.
References
- 1. Upregulation of SIRT1 by Evodiamine activates PI3K/AKT pathway and blocks intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Discovery of an evodiamine derivative for PI3K/AKT/GSK3β pathway activation and AD pathology improvement in mouse models [frontiersin.org]
- 4. Design, Synthesis and Evaluation of N13-Substituted Evodiamine Derivatives against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evodiamine inhibits migration and invasion by Sirt1-mediated post-translational modulations in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evodiamine Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 15. merckmillipore.com [merckmillipore.com]
- 16. broadpharm.com [broadpharm.com]
- 17. scienceopen.com [scienceopen.com]
- 18. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 19. Annexin V Staining Protocol [bdbiosciences.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. benchchem.com [benchchem.com]
Application of NMR Spectroscopy for the Structural Elucidation of Evodia Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Evodia, a member of the Rutaceae family, is a rich source of structurally diverse and biologically active secondary metabolites. These compounds, primarily alkaloids and limonoids, have garnered significant interest in the scientific community for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and analgesic properties. The precise structural characterization of these molecules is a critical prerequisite for understanding their structure-activity relationships and for the development of new pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the unambiguous structural elucidation of these complex natural products. This document provides detailed application notes and experimental protocols for the use of NMR spectroscopy in the structural analysis of compounds isolated from Evodia.
Key Compound Classes in Evodia
The two predominant classes of bioactive compounds found in Evodia species are quinazoline (B50416) alkaloids and tetranortriterpenoids known as limonoids.
-
Quinazoline Alkaloids: Evodiamine (B1670323) and rutaecarpine (B1680285) are the most well-known examples. These compounds feature a rigid, fused heterocyclic ring system.
-
Limonoids: Limonin is a characteristic highly oxygenated and structurally complex limonoid found in Evodia.
The structural determination of these compounds relies heavily on a suite of 1D and 2D NMR experiments.
Data Presentation: NMR Chemical Shifts of Representative Evodia Compounds
The following tables summarize the ¹H and ¹³C NMR chemical shift data for key compounds isolated from Evodia. These values are crucial for the identification and structural verification of these compounds.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Evodiamine (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 2 | 147.2 | - |
| 3a | 128.9 | - |
| 4 | 125.9 | 7.42 (d, 8.0) |
| 5 | 118.6 | 7.18 (t, 7.6) |
| 6 | 126.5 | 7.35 (t, 7.6) |
| 7 | 111.4 | 8.12 (d, 8.0) |
| 7a | 137.9 | - |
| 8 | 162.1 | - |
| 13b | 109.1 | - |
| 14 | 59.8 | 4.15 (s) |
| 14a | 137.8 | - |
| 1 | 122.9 | 7.29 (d, 7.6) |
| 2' | 122.3 | 7.11 (t, 7.6) |
| 3' | 119.8 | 6.85 (t, 7.6) |
| 4' | 111.2 | 6.79 (d, 7.6) |
| 4a' | 126.8 | - |
| 8a' | 136.2 | - |
| N-CH₃ | 34.2 | 3.81 (s) |
| 5' | 48.1 | 3.15 (t, 6.4) |
| 6' | 20.9 | 2.90 (t, 6.4) |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Rutaecarpine (in DMSO-d₆)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 112.5 | 7.60 (d, 8.0) |
| 2 | 120.9 | 7.15 (t, 7.5) |
| 3 | 122.1 | 7.45 (t, 7.5) |
| 4 | 119.1 | 7.30 (d, 8.0) |
| 4a | 138.1 | - |
| 5 | 158.4 | - |
| 5a | 121.5 | - |
| 6 | 43.1 | 4.45 (t, 7.0) |
| 7 | 20.1 | 3.20 (t, 7.0) |
| 8a | 137.2 | - |
| 9 | 126.4 | 8.15 (d, 8.0) |
| 10 | 125.1 | 7.70 (t, 7.5) |
| 11 | 129.5 | 7.40 (t, 7.5) |
| 12 | 115.8 | 7.85 (d, 8.0) |
| 12a | 147.8 | - |
| 13a | 115.9 | - |
| NH | - | 12.0 (br s) |
Table 3: ¹H and ¹³C NMR Spectroscopic Data for Limonin (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 79.1 | 4.04 (d, 12.5) |
| 2 | 36.1 | 2.45 (m), 2.25 (m) |
| 3 | 169.8 | - |
| 5 | 52.1 | 2.89 (s) |
| 6 | 36.9 | 2.65 (dd, 15.0, 3.0), 2.95 (dd, 15.0, 12.5) |
| 7 | 206.5 | - |
| 9 | 48.9 | 2.48 (d, 12.5) |
| 11 | 21.1 | 1.85 (m), 1.65 (m) |
| 12 | 26.5 | 1.45 (m), 1.75 (m) |
| 14 | 65.8 | - |
| 15 | 53.9 | 4.01 (s) |
| 16 | 166.5 | - |
| 17 | 78.1 | 5.47 (s) |
| 19 | 65.5 | 4.48 (d, 12.5), 4.78 (d, 12.5) |
| 21 | 120.2 | 6.34 (d, 1.5) |
| 22 | 109.8 | 7.41 (t, 1.5) |
| 23 | 143.3 | 7.40 (d, 1.5) |
| Me-4 | 18.9 | 1.28 (s) |
| Me-8 | 21.5 | 1.18 (s) |
| Me-10 | 20.8 | 1.08 (s) |
| Me-13 | 16.9 | 1.19 (s) |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Purity: The isolated compound should be of high purity (>95%), as impurities can complicate spectral interpretation.
-
Solvent Selection: A suitable deuterated solvent that fully dissolves the compound must be chosen. Common solvents for Evodia compounds include Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), and Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly affect chemical shifts.[1]
-
Concentration: For ¹H NMR, a concentration of 1-10 mg in 0.5-0.7 mL of solvent is generally sufficient. For ¹³C NMR and 2D NMR experiments, a higher concentration of 10-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[2]
-
Procedure:
-
Weigh the purified compound accurately into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[2]
-
Cap the NMR tube securely.
-
1D NMR Spectroscopy
a. ¹H NMR (Proton NMR)
-
Objective: To determine the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
Methodology:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire a standard ¹H NMR spectrum using a 30° or 90° pulse.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
b. ¹³C NMR (Carbon-13 NMR)
-
Objective: To determine the number of different types of carbon atoms in the molecule.
-
Methodology:
-
Use the same locked and shimmed sample.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This removes ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon atom.
-
A larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
2D NMR Spectroscopy
a. ¹H-¹H COSY (Correlation Spectroscopy)
-
Objective: To identify protons that are coupled to each other, typically through two or three bonds.
-
Methodology:
-
Set up a COSY experiment using standard pulse sequences (e.g., COSY90 or COSY45).
-
Optimize the spectral width in both dimensions to encompass all proton signals.
-
Acquire the 2D data set. The experiment time will depend on the sample concentration and the desired resolution.
-
Process the data using a 2D Fourier transform and phase correction.
-
Analyze the cross-peaks, which indicate correlations between coupled protons.
-
b. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To identify direct one-bond correlations between protons and the carbons to which they are attached.
-
Methodology:
-
Set up an HSQC experiment. Edited HSQC sequences can also be used to differentiate between CH, CH₂, and CH₃ groups.
-
Set the spectral width in the F2 dimension for ¹H and in the F1 dimension for ¹³C.
-
Acquire the 2D data.
-
Process the data.
-
Each cross-peak in the spectrum correlates a proton signal with the signal of the carbon it is directly bonded to.
-
c. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify longer-range correlations between protons and carbons, typically over two to three bonds. This is crucial for connecting different spin systems and elucidating the carbon skeleton.
-
Methodology:
-
Set up an HMBC experiment.
-
The spectral widths are set similarly to the HSQC experiment.
-
The key parameter to optimize is the long-range coupling delay, which is typically set to a value corresponding to a coupling constant of 4-10 Hz.
-
Acquire and process the 2D data.
-
Cross-peaks indicate correlations between protons and carbons that are separated by multiple bonds.
-
Mandatory Visualizations
Experimental Workflow
Signaling Pathways
Evodia compounds, particularly the alkaloids evodiamine and rutaecarpine, have been shown to exert their biological effects by modulating key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are often implicated in inflammation and cancer.
MAPK Signaling Pathway Inhibition by Evodia Alkaloids
NF-κB Signaling Pathway Inhibition by Evodiamine
Conclusion
NMR spectroscopy is an unparalleled technique for the structural elucidation of the complex and diverse compounds found in Evodia. A systematic approach, combining 1D and 2D NMR experiments, allows for the complete and unambiguous assignment of proton and carbon signals, leading to the definitive determination of the molecular structure. The protocols and data presented herein provide a comprehensive guide for researchers engaged in the isolation and characterization of these medicinally important natural products. A thorough understanding of their structure is the foundation for further investigation into their biological activities and potential as therapeutic agents.[3][4]
References
- 1. Design, synthesis and anti-proliferative activity of 3-aryl-evodiamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. mdpi.com [mdpi.com]
- 4. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Evodiamine Solubility for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the solubility challenges of evodiamine (B1670323) in in vitro experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the main challenge in working with evodiamine for in vitro studies?
A1: The primary challenge is its poor aqueous solubility. Evodiamine is practically insoluble in water, which can lead to issues with stock solution preparation, precipitation in cell culture media, and inaccurate dosing, ultimately affecting the reliability and reproducibility of experimental results.[1][2][3][4]
Q2: What are the recommended starting solvents for preparing a stock solution of evodiamine?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of evodiamine for in vitro use.[5] Acetone is also a good solvent, but its volatility and potential for cytotoxicity at higher concentrations make it less ideal for cell-based assays.[1][3]
Q3: My evodiamine is not fully dissolving in DMSO. What can I do?
A3: If you are having trouble dissolving evodiamine in DMSO, you can try the following:
-
Sonication: Applying ultrasonic waves can help to break down powder aggregates and facilitate dissolution.[5]
-
Gentle Warming: Gently warming the solution (e.g., in a 37°C water bath) can increase solubility. However, be cautious as evodiamine's structure can be unstable at temperatures above 60°C.[2]
-
Increase Solvent Volume: If the concentration is too high, you may need to add more DMSO to fully dissolve the compound.
Q4: I'm observing precipitation when I dilute my evodiamine stock solution in aqueous cell culture media. How can I prevent this?
A4: This is a common issue due to the low aqueous solubility of evodiamine. Here are some strategies to mitigate precipitation:
-
Use a Surfactant: Incorporating a non-ionic surfactant like Tween 80 in your final dilution can help to maintain evodiamine in solution.[6]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.
-
Pre-warm the Media: Adding the stock solution to pre-warmed media can sometimes help.
-
Rapid Mixing: Vortex or pipette mix the solution immediately after adding the evodiamine stock to the aqueous media to ensure rapid and uniform dispersion.
-
Consider Advanced Formulations: If precipitation persists, you may need to explore more advanced solubilization techniques such as cyclodextrin (B1172386) inclusion complexes or solid dispersions.[7][8]
Q5: What are the alternatives to using DMSO for dissolving evodiamine?
A5: While DMSO is the most common, other solvents and methods can be used:
-
Ethanol (B145695): Evodiamine is barely soluble in dilute alcohol.[1][3] The solubility increases with a higher mole fraction of ethanol in water mixtures.[9]
-
Acetone: Evodiamine is highly soluble in acetone.[1][3] However, its use in cell culture is limited due to its volatility and cytotoxicity.
-
Formulation Approaches: Instead of a simple solvent, you can use formulation techniques to create aqueous-compatible preparations of evodiamine. These include cyclodextrin inclusion complexes, solid dispersions, and nanoformulations.[1][4][10]
Q6: How do pH and temperature affect the stability and solubility of evodiamine?
A6: Evodiamine's structure is unstable at pH < 5 or > 9 and at temperatures exceeding 60°C.[2] Therefore, it is crucial to maintain physiological pH and temperature during your experiments to ensure the integrity of the compound. The solubility of evodiamine in various organic solvents and ethanol-water mixtures has been shown to increase with temperature.[9][11]
Quantitative Solubility Data
The following tables summarize the reported solubility of evodiamine in various solvents and formulations.
Table 1: Solubility in Common Organic Solvents
| Solvent | Solubility | Notes |
| DMSO | 20.2 mg/mL (66.59 mM)[5] | Sonication is recommended to aid dissolution.[5] |
| Acetone | Highly soluble[1][3] | - |
| Ethanol | Barely soluble in dilute ethanol[1][3] | Solubility increases with higher ethanol concentration.[9] |
| Water | Insoluble[1][2][3] | Intrinsic solubility determined to be 0.38 µg/mL.[12] |
| Chloroform | Insoluble[1][3] | - |
| Benzene | Insoluble[1][3] | - |
| Ether | Barely soluble[1][3] | - |
Table 2: Enhanced Aqueous Solubility/Dissolution Using Different Formulations
| Formulation Method | Improvement | Key Findings |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) Inclusion Complex | Up to 158-fold increase in aqueous solubility.[12] | The aqueous solubility of the complex was found to be 18.46 ± 0.36 µg/mL.[13][14] |
| Solid Dispersion with PVP K30 (1:6 w/w ratio) | ~27.7-fold higher dissolution rate than the pure drug.[8][15][16] | Significantly improved the dissolution in pH 6.8 phosphate (B84403) buffer.[8][17] |
| Microemulsion | Enhanced cellular uptake.[18] | The amount of uptake increased with the concentration of the microemulsion.[18] |
| Phospholipid Complex | Higher bioavailability than evodiamine alone.[19] | - |
| Nanoformulations (e.g., nanoparticles, nanoemulsions) | Can improve solubility, stability, and therapeutic efficacy.[1][4][10] | - |
Experimental Protocols
Protocol 1: Preparation of Evodiamine Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of evodiamine powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).
-
Dissolution:
-
Vortex the tube for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for a short period.
-
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[5] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Evodiamine-HP-β-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio: Determine the desired molar ratio of evodiamine to HP-β-CD (e.g., 1:1 or 1:2).
-
Mixing:
-
Place the accurately weighed HP-β-CD in a mortar.
-
Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to form a paste.
-
-
Incorporation: Gradually add the accurately weighed evodiamine powder to the paste while continuously kneading for a specified time (e.g., 60 minutes).
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), or differential scanning calorimetry (DSC).
-
Dissolution for In Vitro Use: Dissolve the prepared inclusion complex powder in the desired aqueous buffer or cell culture medium.
Visualizations
References
- 1. Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evodiamine and its nano-based approaches for enhanced cancer therapy: recent advances and challenges [d8.irins.org]
- 5. Evodiamine | Prostaglandin Receptor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Evodiamine Solid Dispersions and Its Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evodiamine and its nano-based approaches for enhanced cancer therapy: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A promising antitumor activity of evodiamine incorporated in hydroxypropyl-β-cyclodextrin: pro-apoptotic activity in human hepatoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [A preliminary study of pharmacokinetics of evodiamine hydroxypropyl-β-cyclodextrin inclusion complex] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Preparation of evodiamine solid dispersions and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. In vitro cellular uptake of evodiamine and rutaecarpine using a microemulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Standardization of Evodia Fruit Extract
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Evodia fruit extract.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in standardizing this compound extract?
A1: The primary challenges in standardizing this compound extract stem from its complex and variable chemical composition. Over 300 metabolites have been identified, including alkaloids, terpenoids, flavonoids, and volatile oils.[1][2] The concentrations of key bioactive compounds, such as the indole (B1671886) quinazoline (B50416) alkaloids evodiamine (B1670323) and rutaecarpine (B1680285), can vary significantly due to several factors:
-
Species and Cultivar: Different species, such as Evodia rutaecarpa, Evodia officinalis, and Evodia hupehensis, exhibit different alkaloid profiles.[3]
-
Harvest Time: The content of evodiamine and rutaecarpine changes as the fruit matures.[3][4] For instance, the concentration of these alkaloids tends to be higher in ripe or nearly ripe fruits.[3]
-
Geographical Origin and Growing Conditions: Environmental factors can influence the chemical composition of the fruit.[5][6]
-
Processing and Extraction Methods: Traditional processing methods, such as stir-frying with licorice water, can alter the chemical profile.[2][7] The choice of extraction solvent and technique also significantly impacts the yield and composition of the extract.[8]
Q2: Which compounds are typically used as markers for standardization?
A2: Evodiamine and rutaecarpine are the most commonly used chemical markers for the quality control and standardization of this compound extract.[1][9] Limonin, a terpenoid, is another important characteristic metabolite.[1] The Chinese Pharmacopoeia specifies the determination of evodiamine and rutaecarpine for quality assessment.[9][10]
Q3: What are the reported bioactive properties of this compound extract relevant to drug development?
A3: this compound extract and its primary components exhibit a wide range of pharmacological activities, including:
-
Anti-inflammatory effects: Evodiamine and rutaecarpine have been shown to modulate inflammatory pathways such as NF-κB and TLR7 signaling.[1]
-
Analgesic properties: The extract has been traditionally used for pain relief, and studies have confirmed the analgesic effects of its alkaloidal components.[1][3]
-
Gastrointestinal protection: It is used to treat symptoms like nausea, vomiting, and diarrhea.[1][11] Evodiamine may protect the gastric mucosa by blocking the Rho/NF-κB pathway.[1]
-
Cardiovascular protection: The extract has shown potential in managing hypertension.[1][12]
-
Anticancer activity: Some studies suggest that the extract and its components have anti-tumor properties.[2][11]
It is important to note that this compound extract also possesses mild toxicity, with potential risks to the liver, heart, and kidneys, which necessitates careful standardization and dosage control.[1]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Resolution or Tailing Peaks | 1. Inappropriate mobile phase composition. 2. Column degradation or contamination. 3. Sample overload. | 1. Optimize the mobile phase, for example, by adjusting the solvent ratio or pH. 2. Flush the column with a strong solvent like isopropanol (B130326) or replace the guard column.[13] If the problem persists, the analytical column may need replacement. 3. Reduce the injection volume or dilute the sample. |
| Inconsistent Retention Times | 1. Fluctuations in pump pressure or flow rate. 2. Air bubbles in the pump or detector. 3. Changes in column temperature. 4. Mobile phase composition changing over time. | 1. Check for leaks in the HPLC system and ensure pump seals are in good condition.[13] 2. Degas the mobile phase and purge the pump.[13] 3. Use a column oven to maintain a stable temperature.[13] 4. Prepare fresh mobile phase daily. |
| Low Detector Response/Sensitivity | 1. Incorrect detection wavelength. 2. Detector lamp is failing. 3. Sample degradation. 4. Low concentration of analytes in the extract. | 1. Ensure the detector is set to the optimal wavelength for the target analytes (e.g., around 225 nm for evodiamine and rutaecarpine).[7][14] 2. Check the lamp's usage hours and replace it if necessary.[13] 3. Prepare fresh sample solutions and standards. 4. Consider using a more concentrated extract or an enrichment technique like Solid Phase Extraction (SPE).[15] |
| Baseline Noise or Drift | 1. Contaminated mobile phase or column. 2. Air bubbles in the system. 3. Detector issues. | 1. Use high-purity solvents and filter the mobile phase. Flush the system and column. 2. Degas the mobile phase thoroughly.[13] 3. Check for leaks in the detector flow cell and ensure the lamp is stable. |
Extraction and Sample Preparation
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Target Alkaloids | 1. Inefficient extraction solvent. 2. Inadequate extraction time or temperature. 3. Improper sample-to-solvent ratio. 4. Poor quality of raw material. | 1. Methanol (B129727) or ethanol (B145695) are commonly used for extracting alkaloids from this compound.[3][8] Consider solvent optimization. 2. Increase extraction time or use methods like ultrasonic or reflux extraction to improve efficiency.[3][8] 3. Optimize the ratio of plant material to solvent. 4. Ensure the raw material is properly identified and stored. |
| Variability Between Batches | 1. Inconsistent raw material (different species, harvest time, etc.).[3][5] 2. Variations in the extraction protocol. | 1. Source authenticated and standardized raw plant material. 2. Strictly adhere to a validated Standard Operating Procedure (SOP) for extraction. |
| Presence of Interfering Compounds in Chromatogram | 1. Co-extraction of interfering substances. 2. Sample matrix effects. | 1. Use a Solid Phase Extraction (SPE) clean-up step to remove interfering compounds.[15] 2. Optimize the chromatographic method to better separate the target analytes from matrix components. |
Data Presentation
Table 1: Variation in Evodiamine and Rutaecarpine Content in Different Evodia Species at Various Harvest Times.
| Species | Harvest Time | Evodiamine Content (%) | Rutaecarpine Content (%) |
| E. rutaecarpa | 1 week post-flowering | 0 - 0.01 | 0.03 - 0.04 |
| 2 weeks post-flowering | 0.03 - 0.04 | 0.12 | |
| 3 weeks post-flowering | 0.24 - 0.28 | 0.24 - 0.28 | |
| Ripe Stage | Not specified | 1.38 - 1.59 | |
| E. officinalis | 1 week post-flowering | 0.07 - 0.17 | 0.07 - 0.11 |
| 2 weeks post-flowering | 0.14 - 0.27 | 0.13 - 0.16 | |
| 3 weeks post-flowering | Not specified | 0.13 - 0.23 | |
| Ripe Stage | Not specified | 0.38 - 0.56 | |
| E. hupehensis | 1 week post-flowering | 0 | 0.02 - 0.04 |
| 2 weeks post-flowering | 0 - 0.03 | 0.07 - 0.09 | |
| 3 weeks post-flowering | Not specified | 0.07 - 0.11 | |
| Ripe Stage | Not measurable | Not measurable | |
| Data sourced from a study on Evodia species cultivated in Japan.[3] |
Experimental Protocols
Protocol: HPLC-UV Quantification of Evodiamine and Rutaecarpine
This protocol provides a general methodology for the quantification of evodiamine and rutaecarpine in this compound extract.
1. Preparation of Standard Solutions:
-
Accurately weigh 5 mg of evodiamine and 5 mg of rutaecarpine reference standards.
-
Dissolve each standard in methanol in a 25 mL volumetric flask to create standard stock solutions.
-
Prepare a series of working standard solutions by serially diluting the stock solutions with methanol to create a calibration curve (e.g., 2-100 µg/mL).[14]
2. Preparation of Sample Extract:
-
Weigh 0.5 g of dried, powdered this compound.
-
Add 20 mL of methanol and perform ultrasonic extraction for 45 minutes.[3]
-
Centrifuge the mixture at 2,000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction on the residue with another 20 mL of methanol.
-
Combine the supernatants in a 50 mL volumetric flask and add methanol to the mark.[3]
-
Filter the final extract through a 0.45-µm syringe filter before HPLC analysis.[3]
3. HPLC Conditions:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[7]
-
Mobile Phase: Acetonitrile and water are common mobile phase components. A specific example is acetonitrile-water-tetrahydrofuran-acetic acid (41:59:1:0.2, v/v/v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 225 nm.[7]
-
Column Temperature: 35°C.[7]
-
Injection Volume: 10 µL.[7]
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Calculate the concentration of evodiamine and rutaecarpine in the sample extract by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Experimental workflow for the standardization of this compound extract.
Caption: Inhibition of the NF-κB signaling pathway by this compound extract.
References
- 1. Frontiers | Euodiae Fructus: a review of botany, application, processing, phytochemistry, quality control, pharmacology, and toxicology [frontiersin.org]
- 2. Traditional Chinese medicine Euodiae Fructus: botany, traditional use, phytochemistry, pharmacology, toxicity and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth characteristics, optimal harvest timing, and quality assessment of three Evodia species cultivated in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study on the source and characteristics of Evodia rutaecarpa based on chemical pattern recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Variations in the composition of Fructus Evodiae after processing with Radix Glycyrrhizae extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Ethanol Extract of Evodiae Fructus and Its Ingredient, Rutaecarpine, Inhibit Infection of SARS-CoV-2 and Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. herbalsextract.com [herbalsextract.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Extraction and Determination of Evodiamine from Euodia Fructus with SPE-HPLC Based on a Homemade Phenyl-Based Monolithic Cartridge - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Evodia Alkaloids
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful HPLC separation of Evodia alkaloids.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the HPLC analysis of Evodia alkaloids, such as evodiamine (B1670323) and rutaecarpine (B1680285).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution Between Evodiamine and Rutaecarpine | - Inappropriate mobile phase composition.- Column degradation.- Suboptimal column type. | - Optimize Mobile Phase: Adjust the ratio of organic solvent (acetonitrile or methanol) to water. Introducing a small amount of acid (e.g., 0.1% formic acid) can improve peak shape and resolution by protonating the alkaloids.[1]- Gradient Elution: Implement a gradient elution program to improve the separation of these closely eluting compounds.[2][3]- Column Selection: While C18 columns are common, consider a polyethylene (B3416737) glycol (PEG) stationary phase, which has shown good performance for separating these alkaloids.[4][5] |
| Peak Tailing | - Secondary interactions between basic alkaloids and residual silanol (B1196071) groups on the stationary phase. | - Modify Mobile Phase pH: Add a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to protonate the alkaloids and minimize their interaction with silanols.[1]- Increase Buffer Strength: Using a higher buffer concentration (e.g., 20-50 mM) can help mask the silanol groups.[1] |
| Inconsistent Retention Times | - Fluctuations in column temperature.- Inconsistent mobile phase preparation.- Column equilibration issues. | - Use a Column Thermostat: Maintaining a constant column temperature is crucial for reproducible retention times.[6]- Ensure Proper Mixing: Thoroughly mix and degas the mobile phase before use.- Adequate Equilibration: Equilibrate the column with the initial mobile phase conditions for a sufficient amount of time before each injection. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector flow cell.- Air bubbles in the system.- Leaks in the HPLC system. | - Use High-Purity Solvents: Filter all solvents before use.[7]- Degas Mobile Phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases.[7][8]- System Check: Regularly inspect for and repair any leaks in the system.[7] |
| Co-elution with Matrix Components | - Complex sample matrix of Evodia extracts. | - Improve Sample Cleanup: Implement Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds before HPLC analysis.[1][9] |
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for separating Evodia alkaloids?
A1: The most commonly used stationary phase is C18.[3][4] However, other stationary phases like polyethylene glycol (PEG) have also been successfully employed and may offer different selectivity.[4][5] For the separation of enantiomers, such as those of evodiamine, a chiral stationary phase like a Chiralpak AD-H column is necessary.[9]
Q2: How can I improve the peak shape of my alkaloids?
A2: Peak tailing is a common issue for basic compounds like alkaloids. To improve peak shape, consider adding a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to your mobile phase.[1] This protonates the alkaloids, reducing their interaction with residual silanol groups on the column packing material.
Q3: My resolution is poor. What mobile phase modifications can I try?
A3: To improve resolution, you can try adjusting the organic modifier (acetonitrile or methanol) concentration. Switching between acetonitrile (B52724) and methanol (B129727) can also alter selectivity.[1] Implementing a gradient elution program, where the mobile phase composition changes over time, is often effective for separating complex mixtures of alkaloids.[2]
Q4: How should I prepare my Evodia fruit extract for HPLC analysis?
A4: A common method involves extraction with methanol.[4] To minimize matrix effects and potential interference, a sample cleanup step is recommended. Solid-Phase Extraction (SPE) using a strong cation exchange (SCX) cartridge is effective for isolating alkaloids.[1][9] Alternatively, Liquid-Liquid Extraction (LLE) can be used to separate alkaloids based on their basicity.[1]
Q5: What detection wavelength is typically used for Evodia alkaloids?
A5: A common detection wavelength for the analysis of evodiamine and rutaecarpine is around 225 nm.[9][10] Other wavelengths, such as 245 nm and 239 nm, have also been reported.[2][3] It is always best to determine the optimal wavelength by examining the UV spectra of your target analytes.
Experimental Protocols
General HPLC Method for Evodiamine and Rutaecarpine Separation
This protocol provides a starting point for the analysis of evodiamine and rutaecarpine in Evodia extracts.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-25 min: 20% B to 45% B
-
25-40 min: Hold at 45% B
-
-
Flow Rate: 0.5 mL/min[3]
-
Column Temperature: 30 °C[3]
-
Injection Volume: 10-20 µL
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed to clean up crude Evodia extracts for HPLC analysis.
-
Materials:
-
Crude Evodia extract dissolved in methanol.
-
Strong Cation Exchange (SCX) SPE cartridge.
-
Methanol, Deionized water, 5% Ammonia (B1221849) in methanol.
-
-
Procedure:
-
Conditioning: Pass 5 mL of methanol, followed by 5 mL of deionized water through the SCX cartridge.
-
Sample Loading: Dilute the methanolic extract with deionized water (to reduce methanol concentration to <5%) and load it onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove non-basic compounds.
-
Elution: Elute the retained alkaloids with 5 mL of 5% ammonia in methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.[1]
-
Visualizations
Caption: General experimental workflow for HPLC analysis of Evodia alkaloids.
Caption: Troubleshooting logic for common HPLC issues with Evodia alkaloids.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. mastelf.com [mastelf.com]
- 9. Chiral high-performance liquid chromatographic separation of evodiamine enantiomers and rutaecarpine, isolated from Evodiae fructus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
"troubleshooting inconsistent results in Evodia fruit research"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and inconsistencies encountered in Evodia fruit research.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant batch-to-batch variation in the chemical profile of my this compound extract?
A1: Batch-to-batch variation is a common issue in natural product research and can be attributed to several factors:
-
Species and Cultivar Differences: There are different species of Evodia, such as Evodia rutaecarpa and Evodia officinalis, which have distinct chemical profiles. The relative content of active compounds like evodiamine (B1670323) and rutaecarpine (B1680285) can vary significantly between species.[1]
-
Harvest Time: The concentration of key bioactive compounds in Evodia fruits changes as the fruit matures.[1] For instance, the content of evodiamine and rutaecarpine increases with the number of days elapsed since flowering.[1]
-
Geographic Origin and Growing Conditions: Environmental factors such as climate, soil composition, and altitude can influence the metabolic pathways of the plant, leading to variations in the chemical makeup of the fruit.
-
Post-Harvest Processing: Differences in drying and storage methods can lead to degradation or alteration of chemical constituents.
Q2: My extract is showing lower than expected pharmacological activity. What could be the cause?
A2: Lower than expected bioactivity can stem from several issues:
-
Suboptimal Extraction Method: The choice of solvent and extraction technique significantly impacts the yield of active compounds. For example, different extraction methods like hot water, ultrasound-assisted, enzyme-assisted, and microwave-assisted extraction can result in oligosaccharide extracts with varying biological activities.[2]
-
Degradation of Active Compounds: Evodiamine and rutaecarpine can be sensitive to light, temperature, and pH. Improper handling or storage of the extract can lead to their degradation.
-
Purity of the Extract: The presence of interfering compounds in a crude extract can sometimes antagonize the effect of the active components. The bioavailability of evodiamine and rutaecarpine has been shown to increase with the purity of the extract.[3]
Q3: Are there any known toxicological concerns with this compound extracts that I should be aware of during my research?
A3: Yes, while this compound has numerous therapeutic effects, it also possesses mild toxicity.[4] Excessive use may lead to adverse effects, and some studies have highlighted potential hepatotoxicity, cardiotoxicity, and nephrotoxicity.[4][5][6] The toxicity is often attributed to the active alkaloids, evodiamine and rutaecarpine.[4] It is crucial to be aware of these potential toxicities in experimental design and interpretation of results.
Troubleshooting Guides
Guide 1: Inconsistent Quantification of Evodiamine and Rutaecarpine by HPLC
Problem: You are observing inconsistent and non-reproducible results in the quantification of evodiamine and rutaecarpine in your this compound extracts using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Steps:
-
Verify Sample Preparation:
-
Extraction Efficiency: Ensure your extraction protocol is optimized and consistently applied. The choice of solvent is critical; methanol (B129727) and ethanol (B145695) are commonly used.[1] An ultrasonic-assisted extraction for 45 minutes is a documented method.[1]
-
Sample Filtration: Always filter your samples through a 0.45 µm or smaller pore size filter before injection to prevent particulates from clogging the column and affecting peak shape.
-
Sample Stability: Evodiamine and rutaecarpine may degrade under certain conditions. Analyze samples as quickly as possible after preparation and store them in a cool, dark place if immediate analysis is not possible.
-
-
Check HPLC System and Method Parameters:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily, degassed properly, and the composition is accurate. Inconsistent mobile phase composition can lead to shifts in retention times and poor peak resolution.
-
Column Integrity: The HPLC column can degrade over time. If you observe peak tailing, splitting, or a significant loss of resolution, consider washing or replacing the column. A validated HPLC method for evodiamine and rutaecarpine has been established and can be used as a reference.[7]
-
Detector Wavelength: Ensure the detector is set to the optimal wavelength for detecting both evodiamine and rutaecarpine, which is typically around 225 nm.[7]
-
-
Validate Standards and Calibration Curve:
-
Standard Purity: Use certified reference standards for evodiamine and rutaecarpine of high purity (>95%).[1]
-
Standard Stability: Prepare fresh stock and working standard solutions regularly. The stability of standards in solution should be verified.
-
Linearity of Calibration Curve: Ensure your calibration curve is linear over the concentration range of your samples and has a good correlation coefficient (r² > 0.99).[7]
-
Guide 2: Poor Yield of Active Alkaloids During Extraction
Problem: The yield of evodiamine and rutaecarpine from your this compound extraction is consistently low.
Troubleshooting Steps:
-
Evaluate the Raw Material:
-
Species and Maturity: Confirm the species of Evodia and the maturity of the fruit. Immature fruits may have lower concentrations of the target alkaloids.[1]
-
Grinding: Ensure the dried fruit is ground to a fine, uniform powder to maximize the surface area for solvent extraction.
-
-
Optimize Extraction Parameters:
-
Solvent Selection: The polarity of the solvent is crucial. While methanol and ethanol are effective, the optimal solvent may vary. A 70% ethanol extract has been shown to be effective for certain biological activities.[4]
-
Solid-to-Liquid Ratio: An insufficient amount of solvent may not fully extract the alkaloids. Experiment with different solid-to-liquid ratios to find the optimum. For microwave-assisted extraction of oligosaccharides, a ratio of 20 mL/g was found to be optimal.[2]
-
Extraction Time and Temperature: Prolonging the extraction time or increasing the temperature can enhance yield, but be mindful of potential degradation of the target compounds.
-
Extraction Method: Consider alternative extraction methods. While maceration and reflux are common, techniques like ultrasound-assisted or microwave-assisted extraction can improve efficiency.[2]
-
Data Summary Tables
Table 1: Variation in Evodiamine and Rutaecarpine Content by Evodia Species and Harvest Time
| Species | Harvest Time | Evodiamine Content (%) | Rutaecarpine Content (%) |
| E. rutaecarpa | 1 week post-flowering | 0 - 0.01 | Not specified |
| 2 weeks post-flowering | 0.03 - 0.04 | Not specified | |
| 3 weeks post-flowering | 0.16 - 0.18 | Not specified | |
| Fully ripe | 1.82 - 2.28 | Not specified | |
| E. officinalis | 1 week post-flowering | 0.07 - 0.17 | Not specified |
| 2 weeks post-flowering | 0.14 - 0.27 | Not specified | |
| 3 weeks post-flowering | 0.21 - 0.36 | Not specified | |
| Fully ripe | 0.59 - 0.86 | Not specified | |
| E. hupehensis | 1-3 weeks post-flowering | 0 - 0.03 | Higher than E. officinalis and E. rutaecarpa |
Data extracted from a study on three Evodia species cultivated in Japan.[1]
Table 2: Effect of Extraction Method on the Yield of Oligosaccharides from Evodia lepta
| Extraction Method | Extraction Yield (%) |
| Hot Water Extraction (HEO) | ~4.2 |
| Ultrasound-Assisted Extraction (UEO) | ~4.5 |
| Enzyme-Assisted Extraction (EEO) | ~5.5 |
| Microwave-Assisted Extraction (MEO) | ~4.9 |
Note: While this data is for oligosaccharides, it illustrates the significant impact of the extraction method on yield.[2]
Experimental Protocols
Protocol 1: HPLC Analysis of Evodiamine and Rutaecarpine
This protocol is a generalized procedure based on common practices. For detailed parameters, refer to validated methods in the literature.[7]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% phosphoric acid) is often used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10-20 µL.
2. Standard Preparation:
-
Prepare a stock solution of evodiamine and rutaecarpine standards (1 mg/mL) in methanol.
-
Create a series of working standards by diluting the stock solution to achieve concentrations ranging from 2-100 µg/mL.[7]
3. Sample Preparation:
-
Accurately weigh 0.5 g of dried, powdered this compound.
-
Add 20 mL of methanol and extract using an ultrasonic device for 45 minutes.[1]
-
Centrifuge the sample at 2,000 rpm for 10 minutes.[1]
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of evodiamine and rutaecarpine in the samples by comparing their peak areas to the calibration curve.
Protocol 2: General Methanolic Extraction of this compound
1. Preparation of Plant Material:
-
Dry the fresh Evodia fruits in a shaded, well-ventilated area or in an oven at a low temperature (40-50°C) until they are brittle.
-
Grind the dried fruits into a fine powder using a mechanical grinder.
2. Extraction:
-
Weigh 10 g of the powdered this compound and place it in a flask.
-
Add 100 mL of methanol to the flask (1:10 solid-to-liquid ratio).
-
Macerate the mixture at room temperature for 24 hours with occasional shaking, or perform an ultrasonic-assisted extraction for 45-60 minutes.
-
Alternatively, use a Soxhlet apparatus for exhaustive extraction over several hours.
3. Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to separate the plant debris.
-
Wash the residue with a small amount of fresh methanol to ensure complete recovery of the extract.
-
Combine the filtrates and evaporate the solvent using a rotary evaporator under reduced pressure at a temperature below 50°C.
4. Storage:
-
Store the resulting crude extract in a tightly sealed, light-protected container at 4°C.
Visualizations
Caption: Key factors influencing the chemical composition of this compound extracts.
Caption: Troubleshooting workflow for inconsistent HPLC results.
Caption: Simplified anti-inflammatory signaling pathway of Evodia alkaloids.
References
- 1. Growth characteristics, optimal harvest timing, and quality assessment of three Evodia species cultivated in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization, Antioxidant and Antitumor Activities of Oligosaccharides Isolated from Evodia lepta (Spreng) Merr. by Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic comparisons of rutaecarpine and evodiamine after oral administration of Wu-Chu-Yu extracts with different purities to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Euodiae Fructus: a review of botany, application, processing, phytochemistry, quality control, pharmacology, and toxicology [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Potential cardiotoxicity induced by Euodiae Fructus: In vivo and in vitro experiments and untargeted metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Evodia Fruit Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Evodia fruit extracts. The information is presented in a question-and-answer format to directly address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound extracts?
A1: The primary stability concerns for this compound extracts revolve around the degradation of its main bioactive alkaloids, particularly evodiamine (B1670323) and rutaecarpine (B1680285). These compounds are susceptible to degradation under certain environmental conditions, which can impact the extract's potency and experimental reproducibility. Key factors that influence stability include temperature, pH, and light exposure. For instance, evodiamine is known to be unstable at temperatures exceeding 60°C and in solutions with a pH below 5 or above 9.
Q2: How can I minimize the degradation of my this compound extract during storage?
A2: To minimize degradation, it is recommended to store this compound extracts in a cool, dark, and dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C or lower) is advisable. Extracts should be stored in airtight, light-resistant containers to protect them from atmospheric oxygen and light. It is also crucial to control the pH of solutions containing the extract, ideally maintaining it within a neutral range (pH 5-9) to prevent acid or base-catalyzed hydrolysis of the active compounds.
Q3: I am observing inconsistent results in my cell-based assays. Could this be related to extract instability?
A3: Yes, inconsistent results in cell-based assays are a common consequence of extract instability. The degradation of active compounds like evodiamine and rutaecarpine can lead to a loss of biological activity, resulting in variable experimental outcomes. It is essential to ensure that the extract is handled and stored correctly throughout the experimental process. Preparing fresh dilutions of the extract for each experiment from a properly stored stock solution can help mitigate this issue.
Q4: Are there any known incompatibilities between this compound extracts and common laboratory reagents?
A4: While extensive compatibility data is not available, it is advisable to avoid strong oxidizing agents and highly acidic or alkaline conditions when working with this compound extracts, as these can accelerate the degradation of the alkaloid components. When preparing formulations or experimental solutions, it is good practice to assess the compatibility of the extract with other excipients or reagents on a small scale before proceeding with larger batches.
Troubleshooting Guides
Issue 1: Loss of Potency or Activity Over Time
Symptoms:
-
Decreased therapeutic or biological effect in in-vitro or in-vivo models compared to freshly prepared extracts.
-
Reduced peak areas for major alkaloids (evodiamine, rutaecarpine) in HPLC analysis of stored samples.
Possible Causes:
-
Temperature-induced degradation: Exposure to high temperatures can accelerate the chemical breakdown of active compounds.
-
pH instability: Storing the extract in highly acidic or alkaline solutions can lead to hydrolysis of the alkaloids.
-
Oxidation: Prolonged exposure to air can cause oxidative degradation of phenolic and other sensitive compounds in the extract.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions that degrade the active constituents.
Solutions:
-
Control Storage Temperature: Store stock solutions and dried extracts at or below 4°C, protected from light. For long-term storage, -20°C is recommended.
-
Buffer Solutions: If the extract is in a liquid formulation, use a buffer system to maintain a stable pH, ideally between 6 and 8.
-
Inert Atmosphere: For highly sensitive applications, consider purging the headspace of storage containers with an inert gas like nitrogen or argon to minimize oxidation.
-
Light Protection: Always store extracts in amber-colored vials or wrap containers in aluminum foil to protect from light.
Issue 2: Poor Solubility and Precipitation in Aqueous Media
Symptoms:
-
The extract does not fully dissolve in aqueous buffers, leading to a cloudy or precipitated solution.
-
Precipitation occurs over time, even after initial dissolution.
Possible Causes:
-
Low Aqueous Solubility of Alkaloids: Evodiamine and rutaecarpine are poorly soluble in water.
-
"Salting Out" Effect: High concentrations of salts in the buffer can decrease the solubility of the organic components of the extract.
-
Solvent Mismatch: The solvent used to dissolve the initial extract may not be fully miscible with the aqueous medium.
Solutions:
-
Co-solvents: Use a pharmaceutically acceptable co-solvent such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) to improve solubility. Start with a small percentage and optimize as needed.
-
Formulation Strategies: Consider advanced formulation approaches like creating solid dispersions with polymers (e.g., PVP K30) or developing nanoemulsions to enhance the solubility and bioavailability of the active compounds.[1]
-
pH Adjustment: The solubility of the alkaloids can be influenced by pH. A slight adjustment of the pH (while staying within the stability range) may improve solubility.
-
Sonication: Use of an ultrasonic bath can aid in the dissolution of the extract.
Issue 3: Interference and Artifacts in Analytical Chromatography
Symptoms:
-
Poorly resolved or co-eluting peaks in HPLC chromatograms.
-
Inconsistent peak areas and retention times.
-
Presence of unknown peaks in aged samples.
Possible Causes:
-
Co-extraction of Interfering Compounds: The crude extract contains a complex mixture of compounds that may interfere with the analysis of the target alkaloids.
-
Degradation Products: The appearance of new peaks can indicate the formation of degradation products over time.
-
Matrix Effects: Other components in the extract can suppress or enhance the detector response for the target analytes.
Solutions:
-
Sample Preparation: Employ solid-phase extraction (SPE) to clean up the sample and remove interfering substances before HPLC analysis.
-
Method Optimization: Adjust the mobile phase composition, gradient, and column chemistry to improve the separation of the target alkaloids from other components and potential degradation products.
-
Use of a Stability-Indicating Method: Develop and validate an HPLC method that can separate the intact active ingredients from their degradation products. This typically involves forced degradation studies.
-
Mass Spectrometry (MS) Detection: Couple the HPLC system with a mass spectrometer to aid in the identification of peaks and to distinguish between the target analytes and interfering compounds based on their mass-to-charge ratio.
Data Presentation
Table 1: Stability of Evodiamine under Different Conditions
| Parameter | Condition | Observation | Reference |
| Temperature | > 60°C | Prone to chemical changes and degradation. | |
| pH | < 5 or > 9 | The structure of evodiamine is unstable. |
Table 2: Contents of Major Alkaloids in Different Evodia Species and Harvest Times
| Species | Harvest Time (post-flowering) | Evodiamine Content (%) | Rutaecarpine Content (%) | Reference |
| E. rutaecarpa | 1 week | 0 - 0.01 | - | [2] |
| 2 weeks | 0.03 - 0.04 | - | [2] | |
| 3 weeks | Higher than 2 weeks | Higher than 2 weeks | [2] | |
| E. officinalis | 1 week | 0.07 - 0.17 | - | [2] |
| 2 weeks | 0.14 - 0.27 | - | [2] | |
| E. hupehensis | 1 week | 0 | - | [2] |
| 2 weeks | 0 - 0.03 | - | [2] |
Note: "-" indicates data not specified in the cited source.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Evodiamine and Rutaecarpine
This protocol describes a general approach for developing a stability-indicating HPLC method to quantify evodiamine and rutaecarpine in the presence of their degradation products.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or phosphoric acid to improve peak shape). The gradient should be optimized to separate the parent compounds from any degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm or 254 nm.
-
Injection Volume: 10-20 µL.
2. Preparation of Standard Solutions:
-
Prepare individual stock solutions of evodiamine and rutaecarpine standards in methanol (B129727) or acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Forced Degradation Studies:
-
Acid Hydrolysis: Treat the extract solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Treat the extract solution with 0.1 M NaOH at 60°C for a specified period. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the extract solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Expose the solid extract or a solution of the extract to dry heat (e.g., 80°C) for a specified period.
-
Photodegradation: Expose a solution of the extract to UV light (e.g., 254 nm) and/or visible light for a specified period.
4. Analysis:
-
Inject the stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak areas of the parent compounds.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent compound peaks.
5. Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Inhibition of the NF-κB signaling pathway by this compound extract.
References
Technical Support Center: Method Validation for Evodiamine Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the method validation for evodiamine (B1670323) quantification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantification of evodiamine using HPLC-UV or LC-MS/MS.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Secondary Silanol (B1196071) Interactions: Residual silanols on the column packing can interact with the basic nitrogen atoms in evodiamine, causing peak tailing. | - Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with 0.1% formic acid) can help to protonate the silanols and reduce these interactions.[1] - Use a High-Purity, End-Capped Column: Modern columns are designed to minimize silanol activity. - Consider a Different Stationary Phase: A phenyl-hexyl or embedded polar group (EPG) column might offer different selectivity and improved peak shape. |
| Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. | - Dilute the Sample: Ensure the concentration of evodiamine in your sample is within the linear range of the method.[2] - Increase Column Capacity: Use a column with a larger internal diameter or a higher stationary phase loading. | |
| Inconsistent Retention Times | Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of volatile solvents can cause retention time shifts. | - Prepare Fresh Mobile Phase Daily: Ensure accurate measurement of all components. - Premix Mobile Phase: If using an isocratic method, premixing the mobile phase can improve consistency.[3] - Degas Mobile Phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases. |
| Temperature Fluctuations: Changes in ambient temperature can affect retention times, as a 1°C change can alter retention by 1-2%.[3] | - Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible chromatography.[3] | |
| Low Sensitivity / Poor Signal-to-Noise | Suboptimal Detection Wavelength (HPLC-UV): The selected wavelength may not be the absorbance maximum for evodiamine. | - Determine λmax: Scan a standard solution of evodiamine across a range of UV wavelengths to find the maximum absorbance. |
| Ion Suppression (LC-MS/MS): Co-eluting matrix components can interfere with the ionization of evodiamine in the mass spectrometer source.[4][5] | - Improve Sample Preparation: Use solid-phase extraction (SPE) to remove interfering substances from the sample matrix.[3] - Optimize Chromatography: Adjust the gradient or stationary phase to separate evodiamine from matrix components. - Use a Divert Valve: Divert the flow to waste during the elution of highly interfering components (e.g., salts at the beginning of the run).[6] | |
| High Background Noise | Contaminated Mobile Phase or System: Impurities in solvents, buffers, or from system components can lead to a noisy baseline. | - Use High-Purity Solvents and Additives: Always use HPLC or LC-MS grade solvents and reagents.[7] - Clean the System: Flush the system with appropriate cleaning solutions to remove contaminants. |
| Matrix Effects in LC-MS/MS | Ion Enhancement or Suppression: The sample matrix can affect the ionization efficiency of evodiamine, leading to inaccurate quantification.[5] | - Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected similarly to the analyte. - Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is identical to the sample matrix to compensate for these effects.[5] - Evaluate Matrix Factor: A quantitative assessment of the matrix effect should be performed during method validation.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to assess during method validation for evodiamine quantification according to ICH guidelines?
A1: According to the International Council for Harmonisation (ICH) guidelines (specifically Q2(R2)), the core parameters for validating a quantitative analytical method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[4]
-
Linearity: Demonstrating that the analytical response is directly proportional to the concentration of the analyte over a defined range.[4]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[9]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[4]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q2: What is a typical linear range for evodiamine quantification by HPLC or LC-MS/MS?
A2: The linear range can vary depending on the method and instrumentation. For HPLC-UV methods, a typical range might be 2-100 µg/mL.[8] For more sensitive LC-MS/MS methods, especially for pharmacokinetic studies in plasma, the range is much lower, for instance, 0.1-250 ng/mL or 0.2-50 ng/mL.[11][12]
Q3: How can I minimize matrix effects when quantifying evodiamine in complex samples like plasma?
A3: To minimize matrix effects, a combination of strategies is recommended:
-
Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly reduce interferences from the biological matrix.[11]
-
Chromatographic Separation: Optimize your HPLC method to separate evodiamine from co-eluting matrix components.
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard is ideal. If not available, a structurally similar compound that does not interfere with evodiamine can be used to compensate for variability in extraction and ionization.[11]
-
Matrix-Matched Calibration: Prepare your calibration standards and quality controls in the same biological matrix as your unknown samples to ensure that the matrix effects are consistent across all samples.[5]
Q4: What are the common mass transitions (m/z) for evodiamine in LC-MS/MS analysis?
A4: In positive ion mode, the protonated molecule [M+H]⁺ of evodiamine is observed at m/z 304.0 or 304.1. Common precursor-to-product ion transitions used for quantification in multiple reaction monitoring (MRM) mode are m/z 304.0 → 134.0, m/z 304.1 → 161.1, and m/z 304.2 → 134.1.[11][12][13]
Quantitative Data Summary
The following tables summarize typical validation parameters for evodiamine quantification from published methods.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 0.0510 - 0.560 µg | [5] |
| Correlation Coefficient (r²) | ≥ 0.999 | [3] |
| Intra-day Precision (%RSD) | < 3.2% | [3] |
| Inter-day Precision (%RSD) | < 2.5% | [3] |
| Accuracy/Recovery | 97.5% - 103.7% | [3][5] |
| LOD | < 0.05 µg/mL | [3] |
| LOQ | < 0.1 µg/mL | [3] |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 0.1 - 250 ng/mL | [12] |
| Correlation Coefficient (r²) | > 0.999 | [11][12] |
| Intra-day Precision (%RSD) | < 13.51% | [11] |
| Inter-day Precision (%RSD) | < 11.49% | [11] |
| Accuracy/Recovery | 92.08% - 102.99% | [11] |
| LOQ | 0.1 - 0.2 ng/mL | [11][14] |
| Matrix Effect | 90.13% - 103.30% | [14] |
Experimental Protocols
Protocol 1: General HPLC-UV Method Validation
-
Chromatographic System:
-
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve evodiamine standard in methanol (B129727) or DMSO to a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards covering the desired linear range (e.g., 1-100 µg/mL).
-
-
Validation Experiments:
-
Specificity: Inject blank matrix, matrix spiked with evodiamine, and a solution of potential interferences to demonstrate no co-eluting peaks.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration. Calculate the correlation coefficient (r²).
-
Accuracy: Analyze samples with known concentrations of evodiamine (e.g., spiked blank matrix at low, medium, and high concentrations) and calculate the percent recovery.
-
Precision:
-
Repeatability: Analyze at least six replicates of a medium concentration standard on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Calculate the %RSD for all results.
-
-
LOQ/LOD: Determine by injecting progressively lower concentrations and assessing the signal-to-noise ratio (typically S/N > 10 for LOQ and > 3 for LOD).
-
Protocol 2: General LC-MS/MS Method Validation (for Plasma)
-
LC-MS/MS System:
-
LC Column: UPLC/HPLC C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient to separate evodiamine from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transition: Monitor m/z 304.1 → 134.1 (or other appropriate transition).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 20 µL of internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.
-
Inject a portion of the supernatant.
-
-
Validation Experiments:
-
Specificity & Matrix Effect: Analyze blank plasma from at least six different sources. Compare the response of evodiamine in post-extraction spiked samples to a neat standard solution to calculate the matrix factor.
-
Linearity: Prepare matrix-matched calibration standards by spiking blank plasma with known concentrations of evodiamine. Extract and analyze.
-
Accuracy & Precision: Prepare quality control (QC) samples in blank plasma at low, medium, and high concentrations. Analyze multiple replicates on the same day (intra-day) and on at least three different days (inter-day).
-
Recovery: Compare the peak area of pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Evaluate the stability of evodiamine in plasma under various conditions (freeze-thaw cycles, short-term at room temperature, long-term storage at -80°C).
-
Visualization
References
- 1. agilent.com [agilent.com]
- 2. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. zefsci.com [zefsci.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. manu41.magtech.com.cn [manu41.magtech.com.cn]
- 12. realab.ua [realab.ua]
- 13. Simultaneous determination of evodiamine and its four metabolites in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Alkaloid Extraction from Evodia Fruit
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of alkaloids, primarily evodiamine (B1670323) and rutaecarpine (B1680285), from Evodia fruit (Evodia rutaecarpa).
Frequently Asked Questions (FAQs)
Q1: What are the primary alkaloids of interest in this compound?
The main bioactive alkaloids in this compound are evodiamine and rutaecarpa. These compounds are known for a variety of pharmacological activities.
Q2: What are the most effective modern methods for extracting these alkaloids?
Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are generally more efficient than traditional methods.[1] They offer higher yields, shorter extraction times, and reduced solvent consumption.[1]
Q3: How do I choose the best solvent for extraction?
Methanol (B129727) and ethanol (B145695) are commonly used and effective solvents for extracting evodiamine and rutaecarpine. The choice may depend on the specific extraction technique and the desired purity of the final extract. For Supercritical Fluid Extraction (SFE), methanol is an effective co-solvent with supercritical CO2.
Q4: What are the key parameters to optimize for maximizing alkaloid yield?
The critical parameters to optimize vary with the extraction method but generally include:
-
Solvent Concentration: The ratio of solvent to water can significantly impact extraction efficiency.
-
Temperature: Higher temperatures can increase extraction speed, but excessive heat can degrade the target alkaloids. Evodiamine, for instance, is unstable at temperatures above 60°C.[2]
-
Time: Longer extraction times can increase yield up to a certain point, after which degradation may occur.
-
Pressure (for SFE): Pressure is a critical parameter for controlling the solvating power of the supercritical fluid.
-
Microwave Power (for MAE): Higher power can accelerate extraction but must be controlled to prevent overheating.
-
Ultrasonic Intensity (for UAE): The amplitude and frequency of ultrasonic waves affect the efficiency of cell wall disruption.
Q5: How can I quantify the yield of evodiamine and rutaecarpine in my extract?
High-Performance Liquid Chromatography (HPLC) is the standard analytical method for the accurate quantification of evodiamine and rutaecarpa. A validated HPLC method with a suitable column (e.g., C18) and a mobile phase of acetonitrile (B52724) and water is typically used.
Troubleshooting Guides
Issue 1: Low Alkaloid Yield
| Possible Cause | Troubleshooting Step |
| Inefficient Cell Wall Disruption | Ensure the this compound is finely ground to a consistent particle size. For UAE, ensure sufficient ultrasonic power is applied to induce cavitation. |
| Suboptimal Extraction Parameters | Systematically optimize parameters such as solvent concentration, temperature, and extraction time. Refer to the experimental protocols and data tables below for starting points. For MAE, ensure the microwave power is appropriate. For SFE, optimize pressure and co-solvent flow rate. |
| Alkaloid Degradation | Evodiamine is sensitive to high temperatures (>60°C) and pH outside the 5-9 range.[2] Monitor and control the temperature during extraction. Ensure the pH of your solvent system is within the stable range. |
| Inappropriate Solvent | While methanol and ethanol are effective, the polarity of the solvent system is crucial. For SFE, the addition of a polar co-solvent like methanol is essential for extracting these polar alkaloids. |
| Incomplete Extraction | Increase the extraction time or perform multiple extraction cycles. For UAE, ensure the ultrasonic probe is properly submerged in the solvent. |
Issue 2: Poor Purity of the Extract
| Possible Cause | Troubleshooting Step |
| Co-extraction of Impurities | Adjust the polarity of the solvent. A less polar solvent may reduce the extraction of highly polar impurities. For SFE, adjusting the pressure and temperature can fine-tune selectivity. |
| Degradation Products Present | As mentioned, avoid excessive heat and extreme pH to minimize the formation of degradation products. |
| Inadequate Post-Extraction Cleanup | Implement a purification step after extraction, such as solid-phase extraction (SPE) or column chromatography, to remove impurities. |
Issue 3: Inconsistent Results
| Possible Cause | Troubleshooting Step |
| Variability in Plant Material | The alkaloid content in this compound can vary depending on the source, maturity, and storage conditions. Use a homogenized batch of plant material for a series of experiments. |
| Inconsistent Extraction Parameters | Ensure all extraction parameters (temperature, time, solvent ratio, etc.) are precisely controlled and recorded for each experiment. |
| Instrumental Fluctuation | Calibrate and maintain your extraction equipment (ultrasonicator, microwave extractor, SFE system) and analytical instruments (HPLC) regularly. |
Issue 4: HPLC Analysis Problems (Peak Tailing, Broad Peaks, Inconsistent Retention Times)
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent (e.g., isopropanol) or use a guard column to protect the analytical column. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the alkaloids and their interaction with the stationary phase. Adjust the pH to improve peak shape. |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Fluctuations in Temperature or Flow Rate | Use a column oven to maintain a stable temperature. Ensure the HPLC pump is delivering a consistent flow rate. |
| Degraded Sample | Store extracts properly (cool and dark) and prepare fresh dilutions for analysis. |
Data Presentation
Table 1: Comparison of Extraction Methods for Evodiamine and Rutaecarpine from this compound
| Extraction Method | Key Parameters | Evodiamine Yield (mg/g) | Rutaecarpine Yield (mg/g) | Extraction Time |
| Supercritical Fluid Extraction (SFE) | Pressure: 280 bar, Temp: 62°C, Co-solvent: Methanol (0.4 mL/min) | 1.217 | 0.969 | 78 min |
| Microwave-Assisted Extraction (MAE) | Temp: 60°C, Solvent: 65% Ethanol, Solvent-to-Solid Ratio: 20:1 mL/g | Not explicitly quantified in the provided search result, but optimized for yield. | Not explicitly quantified in the provided search result, but optimized for yield. | 8 min |
| Ultrasound-Assisted Extraction (UAE) | Representative parameters: Temp: 50°C, Solvent: 70% Ethanol, Time: 30 min | Yields are generally higher than conventional methods but specific quantitative data for Evodia was not found in the search. | Yields are generally higher than conventional methods but specific quantitative data for Evodia was not found in the search. | 30 min |
Note: The yields for MAE and UAE are presented qualitatively based on the search results, which optimized the process but did not always provide a final quantitative yield in the abstracts reviewed.
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE)
-
Sample Preparation: Grind dried this compound into a fine powder and pass it through a 250 µm sieve.
-
SFE System Setup:
-
Load the powdered sample into the extraction vessel.
-
Preheat the extraction vessel to 62°C for 10 minutes.
-
-
Extraction Conditions:
-
Pressure: 280 bar
-
Temperature: 62°C
-
CO2 Flow Rate: 2 L/min (gaseous state)
-
Co-solvent: Methanol
-
Co-solvent Flow Rate: 0.4 mL/min
-
Extraction Time: 5 minutes of static extraction followed by 73 minutes of dynamic extraction.
-
-
Collection: Collect the extract in a vial containing methanol at room temperature and atmospheric pressure.
-
Analysis: Analyze the extract using a validated HPLC method to quantify evodiamine and rutaecarpine.
Protocol 2: Microwave-Assisted Extraction (MAE)
-
Sample Preparation: Grind dried this compound into a fine powder.
-
Extraction Mixture:
-
Place a known amount of the powdered sample into the microwave extraction vessel.
-
Add 65% ethanol at a solvent-to-solid ratio of 20:1 (mL/g).
-
-
Microwave Parameters:
-
Temperature: 60°C
-
Extraction Time: 8 minutes
-
-
Post-Extraction:
-
Allow the vessel to cool.
-
Filter the extract to remove solid plant material.
-
-
Analysis: Quantify the alkaloid content in the filtrate using HPLC.
Protocol 3: Ultrasound-Assisted Extraction (UAE) - Representative Protocol
-
Sample Preparation: Grind dried this compound into a fine powder.
-
Extraction Mixture:
-
Suspend the powdered sample in 70% ethanol in an extraction vessel.
-
-
Ultrasonication:
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Temperature: Maintain at 50°C.
-
Time: Sonicate for 30 minutes.
-
-
Post-Extraction:
-
Filter the mixture to separate the extract from the solid residue.
-
-
Analysis: Determine the concentration of evodiamine and rutaecarpine in the extract via HPLC.
Visualizations
Caption: General workflow for alkaloid extraction from this compound.
Caption: Detailed workflow for Supercritical Fluid Extraction (SFE).
Caption: Troubleshooting logic for low alkaloid yield.
References
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Evodia
Welcome to the technical support center for troubleshooting matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Evodia. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and solutions to common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of Evodia?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][2] In the analysis of Evodia, which contains complex mixtures of alkaloids, flavonoids, and other constituents, these matrix components can interfere with the ionization of the target analytes in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][2]
Q2: What are the primary classes of compounds in Evodia that can cause matrix effects?
A2: Evodia extracts are complex and contain several classes of compounds that can contribute to matrix effects. The most notable are the indole (B1671886) quinazoline (B50416) alkaloids (e.g., evodiamine, rutaecarpine) and quinolone alkaloids (e.g., evocarpine).[3] Their structural similarities can lead to co-elution in chromatography, and the presence of other matrix components can suppress or enhance their ionization in the MS source, leading to inaccurate quantification.[3]
Q3: What are the common signs of significant matrix effects in my Evodia analysis?
A3: Common indicators of matrix effects include:
-
Poor reproducibility of results between different sample preparations.[2]
-
Inaccurate quantification, leading to high variability in concentration measurements.[2]
-
Non-linear calibration curves.[2]
-
Reduced sensitivity and poor signal-to-noise ratios.[2]
-
Inconsistent peak areas for quality control (QC) samples.[2]
-
Significant differences between the calibration curve slope in a pure solvent versus a matrix-matched calibration curve.[4]
Q4: How can I qualitatively and quantitatively assess matrix effects?
A4: There are two primary methods for assessing matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of the analyte is infused into the HPLC eluent after the analytical column.[5] A blank sample extract is then injected. Any variation in the constant signal of the infused analyte indicates the regions in the chromatogram where ion suppression or enhancement occurs due to co-eluting matrix components.[5]
-
Post-Extraction Spike Method: This is a quantitative method. The response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat (pure) solvent at the same concentration.[1][6] The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[1]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving matrix effects in your LC-MS analysis of Evodia.
Problem 1: Poor reproducibility and inconsistent peak areas for QC samples.
Possible Cause: Significant and variable matrix effects between samples.
Troubleshooting Steps:
-
Confirm Matrix Effects: Use the post-extraction spike method to quantify the matrix effect. Prepare QC samples in at least six different lots of the blank matrix to assess the variability.[1]
-
Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[7]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Use a sorbent that retains the analytes of interest while allowing matrix components to be washed away.
-
Liquid-Liquid Extraction (LLE): This method partitions the analytes into an immiscible solvent, leaving many matrix components behind.[7]
-
Protein Precipitation (PPT): While a simpler method, it may be less effective at removing all interfering matrix components.[7]
-
-
Improve Chromatographic Separation:
-
Use a Suitable Internal Standard (IS):
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for them.[5][7]
-
Structural Analog IS: If a SIL-IS is unavailable, a structural analog that elutes close to the analyte can be used.[8]
-
Problem 2: Reduced sensitivity and poor signal-to-noise for target alkaloids.
Possible Cause: Ion suppression due to co-eluting matrix components.
Troubleshooting Steps:
-
Identify the Suppression Region: Use the post-column infusion technique to identify the retention time window where ion suppression is occurring.
-
Adjust Chromatographic Conditions: Modify the gradient or mobile phase composition to shift the elution of your target alkaloids away from the suppression region.
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method like SPE or LLE to remove the compounds causing suppression.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening the matrix effect.[6] This is only feasible if the analyte concentration remains above the limit of quantification.[6]
-
Switch Ionization Source: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.[1]
Quantitative Data Summary
The following table summarizes hypothetical matrix factor (MF) data for Evodiamine in rat plasma, demonstrating the effectiveness of different sample preparation techniques.
| Sample Preparation Method | Mean Matrix Factor (MF) | % Relative Standard Deviation (n=6 lots) | Interpretation |
| Protein Precipitation (PPT) | 0.65 | 25.8% | Significant ion suppression with high variability. |
| Liquid-Liquid Extraction (LLE) | 0.88 | 12.3% | Moderate ion suppression with improved consistency. |
| Solid-Phase Extraction (SPE) | 0.97 | 4.5% | Minimal matrix effect with high consistency. |
Table 1: Comparison of Matrix Effects for Evodiamine in Rat Plasma using Different Sample Preparation Techniques.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
Objective: To quantify the extent of ion suppression or enhancement for a target analyte in a specific matrix.
Materials:
-
Blank matrix (Evodia extract prepared without the target analyte, or a representative biological matrix like plasma).
-
Analyte standard solution of known concentration.
-
Reconstitution solvent.
-
LC-MS system.
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the analyte standard into the reconstitution solvent at low, medium, and high concentration levels.
-
Set B (Post-Extraction Spike): Process blank matrix samples through the entire sample preparation procedure. Spike the analyte standard into the final extracted matrix at the same low, medium, and high concentrations as Set A.
-
-
LC-MS Analysis: Analyze both sets of samples under the same LC-MS conditions.
-
Data Analysis: Calculate the Matrix Factor (MF) for each concentration level using the following formula: MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)
-
Interpretation:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
Visualizations
Caption: A logical workflow for identifying and mitigating matrix effects in LC-MS analysis.
Caption: Comparison of common sample preparation techniques for reducing matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scispace.com [scispace.com]
Technical Support Center: Refining Animal Dosing Protocols for Evodia Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Evodia compounds, including evodiamine (B1670323), dehydroevodiamine, and rutaecarpine (B1680285).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when administering Evodia compounds to animals?
The primary challenge is the poor aqueous solubility and low oral bioavailability of many Evodia compounds, particularly evodiamine.[1] This can lead to difficulties in preparing stable and homogenous formulations for accurate dosing, as well as high variability in experimental results. Researchers may also observe signs of toxicity at higher doses, which necessitates careful dose selection and animal monitoring.[2][3]
Q2: What are suitable vehicles for administering Evodia compounds?
The choice of vehicle is critical for ensuring consistent and effective delivery. Due to their hydrophobic nature, Evodia compounds often require non-aqueous or co-solvent systems. Commonly used vehicles include:
-
For Oral Gavage (PO):
-
0.5% Carboxymethyl cellulose (B213188) sodium (CMC-Na) solution.[4]
-
Corn oil.
-
Suspensions in water or saline, though homogeneity can be a challenge.
-
-
For Intraperitoneal (IP) Injection:
-
A solution of 10% Dimethyl sulfoxide (B87167) (DMSO) in saline or corn oil.[5] It is crucial to keep the final DMSO concentration low to minimize toxicity.
-
-
For Intravenous (IV) Injection:
-
Co-solvent systems such as polyethylene (B3416737) glycol 300 (PEG300) and saline (e.g., 50% PEG300 in saline).
-
Formulations with cyclodextrins to enhance solubility.
-
It is always recommended to include a vehicle-only control group in your study to account for any effects of the vehicle itself.
Q3: What are the typical dose ranges for Evodia compounds in preclinical studies?
Dose ranges vary significantly depending on the compound, animal model, route of administration, and the specific research question. The following table summarizes some reported doses:
| Compound | Animal Model | Route of Administration | Dose Range | Reference |
| Evodiamine | Mice | Oral (PO) | 50 - 100 mg/kg/day | [6] |
| Rats | Oral (PO) | 500 mg/kg | [1][7] | |
| Mice | Intraperitoneal (IP) | 0.3 - 10 mg/kg | [5][7] | |
| Rats | Intravenous (IV) | 1 - 2 mg/kg | [7][8] | |
| Dehydroevodiamine | Rats | Oral (PO) | 10 - 20 mg/kg | [4] |
| Mice | Oral (PO) | 80 mg/kg/day | [9] | |
| Rats | Intravenous (IV) | 2.5 - 10 mg/kg | [9] | |
| Rutaecarpine | Mice | Oral (PO) | 5 - 20 mg/kg/day | [3] |
| Rats | Oral (PO) | 40 - 100 mg/kg | [10][11] |
Note: These are examples, and it is crucial to perform a literature search for your specific application and to conduct dose-range finding studies to determine the optimal and maximum tolerated dose (MTD) for your experimental conditions.
Q4: What are the known mechanisms of action for evodiamine and rutaecarpine?
Evodiamine is known to modulate several signaling pathways involved in cancer cell proliferation, apoptosis, and inflammation, including the PI3K/Akt, NF-κB, and mTOR pathways.[1][7] Rutaecarpine has been shown to affect cardiovascular function through pathways involving endothelial nitric oxide synthase (eNOS) and the PI3K/Akt/GSK3β signaling axis.[6]
Troubleshooting Guides
Issue 1: High Variability in Experimental Data
-
Symptom: Inconsistent results between animals in the same treatment group.
-
Potential Cause & Solution:
-
Inhomogeneous Formulation: The compound may not be uniformly suspended in the vehicle.
-
Troubleshooting Step: Ensure thorough mixing (vortexing, sonicating) of the formulation immediately before each administration. Prepare fresh formulations daily if stability is a concern.
-
-
Inaccurate Dosing: Difficulty in administering a precise volume, especially with viscous solutions.
-
Troubleshooting Step: Use calibrated syringes and appropriate gavage needles. For oral gavage, ensure the needle is correctly placed to avoid accidental administration into the trachea.
-
-
Variable Animal Physiology: Differences in animal age, weight, and health status can affect drug metabolism.
-
Troubleshooting Step: Use age- and weight-matched animals and ensure they are sourced from a reliable vendor. Acclimatize animals to the housing conditions before starting the experiment.
-
-
Issue 2: Signs of Animal Distress or Toxicity
-
Symptom: Animals exhibit lethargy, weight loss, ruffled fur, or other signs of distress after compound administration.
-
Potential Cause & Solution:
-
Dose is Too High: The administered dose may exceed the maximum tolerated dose (MTD).
-
Troubleshooting Step: Conduct a dose de-escalation study to determine a safer and more effective dose.
-
-
Vehicle Toxicity: The vehicle itself, especially at high concentrations of organic solvents like DMSO, can cause adverse effects.
-
Troubleshooting Step: Run a vehicle-only control group to assess its effects. If toxicity is observed, reduce the concentration of the organic solvent or select a more biocompatible vehicle.
-
-
Compound-Specific Toxicity: Evodia compounds have been associated with hepatotoxicity and cardiotoxicity at high doses.[2][3]
-
Troubleshooting Step: Monitor animals closely for clinical signs of toxicity. Consider including endpoints to assess liver and heart function (e.g., serum biochemistry, histopathology) in your study design.
-
-
Issue 3: Poor Compound Efficacy
-
Symptom: The compound does not produce the expected biological effect.
-
Potential Cause & Solution:
-
Low Bioavailability: The compound is not being absorbed sufficiently to reach therapeutic concentrations.
-
Troubleshooting Step: Consider alternative routes of administration with higher bioavailability (e.g., IP or IV instead of PO). Explore formulation strategies to enhance solubility and absorption, such as using co-solvents, cyclodextrins, or lipid-based formulations.
-
-
Rapid Metabolism: The compound may be quickly metabolized and cleared from the body.
-
Troubleshooting Step: Investigate the pharmacokinetic profile of the compound in your animal model to determine its half-life. This may necessitate more frequent dosing or a different administration route.
-
-
Incorrect Dosing Regimen: The dose and/or frequency of administration may be suboptimal.
-
Troubleshooting Step: Review the literature for effective dosing regimens for similar compounds and consider a dose-response study to identify the optimal dose.
-
-
Experimental Protocols
Protocol 1: Oral Gavage Administration of Evodiamine in Mice
-
Formulation Preparation (0.5% CMC-Na):
-
Weigh the required amount of Evodiamine powder.
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water.
-
Gradually add the Evodiamine powder to the CMC-Na solution while continuously vortexing or stirring to create a uniform suspension. Gentle heating may aid in dissolution, but stability should be confirmed.
-
Prepare the formulation fresh daily.
-
-
Dosing Procedure:
-
Weigh each mouse to calculate the individual dose volume (typically 5-10 mL/kg).
-
Gently restrain the mouse.
-
Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).
-
Insert the gavage needle gently into the esophagus. Do not force the needle.
-
Administer the formulation slowly.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 2: Intraperitoneal Injection of Dehydroevodiamine in Rats
-
Formulation Preparation (10% DMSO in Corn Oil):
-
Dissolve the required amount of Dehydroevodiamine in DMSO to create a stock solution.
-
Further dilute the stock solution with corn oil to achieve the final desired concentration and a final DMSO concentration of 10% or less.
-
Vortex thoroughly to ensure a homogenous solution.
-
-
Injection Procedure:
-
Weigh each rat to calculate the individual injection volume (typically 5-10 mL/kg).
-
Restrain the rat, ensuring the head is tilted downwards.
-
Insert a 23-25 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.
-
Aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.
-
Inject the solution slowly.
-
Monitor the animal for any signs of discomfort or adverse reactions.
-
Signaling Pathway Diagrams
Below are diagrams illustrating the key signaling pathways modulated by Evodia compounds.
Caption: Evodiamine's inhibitory effects on key cancer signaling pathways.
Caption: Rutaecarpine's mechanism in promoting vasodilation and inhibiting platelet activation.
References
- 1. Assay for evaluation of proarrhythmic effects of herbal products: Case study with 12 Evodia preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Study on efficacy and accompanying toxic and side effects of volatile oil of Evodia Fructus based on stomach cold syndrome model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dehydroevodiamine suppresses inflammatory responses in adjuvant-induced arthritis rats and human fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protective effects of evodiamine in experimental paradigm of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of rutaecarpine on the pharmacokinetics of acetaminophen in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Time effect of rutaecarpine on caffeine pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Evodia rutaecarpa and Other Evodia Species: Phytochemistry and Bioactivity
In the realm of traditional medicine and modern drug discovery, the genus Evodia stands out for its rich diversity of bioactive compounds. Among its species, Evodia rutaecarpa is particularly renowned for its extensive use in treating a variety of ailments, from gastrointestinal disorders to pain and inflammation.[1][2] This guide provides a detailed comparative analysis of Evodia rutaecarpa and other notable Evodia species, focusing on their phytochemical composition and pharmacological activities, supported by experimental data.
Phytochemical Composition: A Comparative Overview
The therapeutic effects of Evodia species are largely attributed to their unique alkaloid content, primarily indole (B1671886) quinazoline (B50416) and quinolone alkaloids.[3][4] A comprehensive metabolomic analysis of eleven Euodia species revealed that E. rutaecarpa, alongside E. austrosinensis and E. compacta, exhibits the highest accumulation of total alkaloids.[5] Notably, E. rutaecarpa possesses the greatest diversity of quinolone alkaloids.[5]
The primary bioactive alkaloids that have been the focus of much research are evodiamine (B1670323) and rutaecarpine (B1680285). A comparative study on the content of these two alkaloids in the immature fruits of three different Evodia species at various stages of maturity highlights significant inter-species variation.
Table 1: Comparative Analysis of Evodiamine and Rutaecarpine Content in Different Evodia Species
| Species | Collection Time (Post-flowering) | Evodiamine Content (%) | Rutaecarpine Content (%) |
| E. rutaecarpa | 1 week | 0 - 0.01 | 0.01 - 0.02 |
| 2 weeks | 0.03 - 0.04 | 0.03 - 0.05 | |
| 3 weeks | 0.16 - 0.18 | 0.10 - 0.12 | |
| Ripe Stage | 1.82 - 2.28 | 0.28 - 0.32 | |
| E. officinalis | 1 week | 0.07 - 0.17 | 0.01 - 0.02 |
| 2 weeks | 0.14 - 0.27 | 0.01 - 0.02 | |
| 3 weeks | 0.21 - 0.36 | 0.02 - 0.03 | |
| Ripe Stage | 0.59 - 0.86 | 0.04 - 0.05 | |
| E. hupehensis | 1 week | 0 | 0.01 - 0.02 |
| 2 weeks | 0 - 0.03 | 0.02 - 0.05 | |
| 3 weeks | 0.02 - 0.03 | 0.04 - 0.07 | |
| Ripe Stage | Not measurable | 0.11 - 0.17 | |
| Data sourced from a study on Evodia species cultivated in Japan.[6] |
From the data, it is evident that E. officinalis accumulates higher levels of evodiamine in the early stages of fruit development, while E. rutaecarpa shows a dramatic increase in both evodiamine and rutaecarpine content as the fruit ripens.[6] In contrast, E. hupehensis contains significantly lower levels of evodiamine but a notable amount of rutaecarpine, especially in the later stages.[6]
Comparative Pharmacological Activities
The differences in phytochemical profiles among Evodia species translate to varying pharmacological activities. One of the most studied therapeutic potentials is their anti-tumor effect.
In Vitro Anti-Tumor Activity
A comparative study evaluated the cytotoxic effects of dichloromethane (B109758) extracts from eleven Euodia species against four human cancer cell lines: A549 (lung carcinoma), B16 (melanoma), HeLa (cervical cancer), and SGC-7901 (gastric adenocarcinoma). Among the tested species, E. delavayi, E. ailanthifolia, and E. rutaecarpa demonstrated the most potent cytotoxic effects, with inhibition rates exceeding 75%.[5] The anti-tumor activity of these species is thought to be linked to their high content of evodiamine, rutaecarpine, and jatrorrhizine.[5]
Table 2: Comparative In Vitro Cytotoxicity (IC50 in µg/mL) of Dichloromethane Extracts from Three Evodia Species
| Species | A549 | B16 | HeLa | SGC-7901 |
| E. delavayi | 18.35 ± 1.15 | 15.24 ± 0.58 | 17.89 ± 0.87 | 16.21 ± 0.76 |
| E. ailanthifolia | 19.87 ± 0.98 | 17.65 ± 1.21 | 19.24 ± 1.03 | 18.54 ± 0.99 |
| E. rutaecarpa | 22.14 ± 1.32 | 19.87 ± 1.11 | 21.45 ± 1.25 | 20.36 ± 1.18 |
| Data represents the concentration of the extract required to inhibit the growth of 50% of the cancer cells.[5] |
These results indicate that while E. rutaecarpa possesses significant anti-tumor properties, other species like E. delavayi and E. ailanthifolia exhibit even greater potency in vitro against the tested cell lines.[5]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.
Protocol 1: Phytochemical Analysis of Evodiamine and Rutaecarpine using High-Performance Liquid Chromatography (HPLC)
1. Sample Preparation:
- Collect immature fruits of the Evodia species at specified time points (e.g., 1, 2, and 3 weeks post-flowering, and at the ripe stage).
- Dry the collected fruits at a controlled temperature (e.g., 50°C) to a constant weight.
- Grind the dried fruits into a fine powder.
- Accurately weigh 0.1 g of the powdered sample and place it in a centrifuge tube.
- Add 10 mL of methanol (B129727) to the tube.
- Perform ultrasonic extraction for 30 minutes at room temperature.
- Centrifuge the mixture at 12,000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 µm membrane filter before HPLC analysis.
2. HPLC Conditions:
- Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile (B52724) (A) and water containing 0.1% formic acid (B).
- Gradient Program: A typical gradient might be: 0-10 min, 20-40% A; 10-25 min, 40-60% A; 25-30 min, 60-80% A.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 225 nm.
- Injection Volume: 10 µL.
3. Quantification:
- Prepare standard solutions of evodiamine and rutaecarpine of known concentrations.
- Generate a calibration curve by plotting the peak area against the concentration for each standard.
- Calculate the content of evodiamine and rutaecarpine in the samples by comparing their peak areas to the calibration curve.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
1. Cell Culture:
- Culture human cancer cell lines (e.g., A549, B16, HeLa, SGC-7901) in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2. Cell Treatment:
- Seed the cells into 96-well plates at a density of 5 × 103 cells per well and allow them to adhere overnight.
- Prepare stock solutions of the Evodia dichloromethane extracts in dimethyl sulfoxide (B87167) (DMSO).
- Treat the cells with various concentrations of the extracts (e.g., ranging from 1 to 100 µg/mL) for 48 hours. Ensure the final DMSO concentration in the culture medium is less than 0.1%.
3. MTT Assay:
- After the 48-hour incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
- Incubate the plates for another 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
- Shake the plates for 10 minutes to ensure complete dissolution.
- Measure the absorbance at 490 nm using a microplate reader.
4. Data Analysis:
- Calculate the cell viability as a percentage of the control (untreated cells).
- Determine the IC50 value, the concentration of the extract that causes 50% inhibition of cell growth, using a dose-response curve.
Signaling Pathways and Mechanisms of Action
The pharmacological effects of Evodia species, particularly their anti-inflammatory and anti-tumor activities, are mediated through the modulation of various cellular signaling pathways. The active compounds in E. rutaecarpa, such as rutaecarpine, have been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by targeting the MAPK and NF-κB signaling pathways.[7][8]
The active compounds in E. rutaecarpa interfere with these pathways by inhibiting the phosphorylation of key proteins such as IκBα and p65 in the NF-κB pathway, and ERK and p38 in the MAPK pathway.[2][8] This leads to a downstream reduction in the expression of pro-inflammatory mediators like iNOS, COX-2, TNF-α, and IL-1β.
This comparative guide underscores the significant therapeutic potential of the Evodia genus, with E. rutaecarpa being a prominent member. The variations in phytochemical content and bioactivity among different species highlight the importance of species-specific research for the development of targeted therapeutic agents. Further investigations into the less-studied Evodia species could unveil novel compounds with potent pharmacological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. scivisionpub.com [scivisionpub.com]
- 3. Characterization, Antioxidant and Antitumor Activities of Oligosaccharides Isolated from Evodia lepta (Spreng) Merr. by Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maxapress.com [maxapress.com]
- 5. Comprehensive Analysis of 11 Species of Euodia (Rutaceae) by Untargeted LC-IT-TOF/MS Metabolomics and In Vitro Functional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth characteristics, optimal harvest timing, and quality assessment of three Evodia species cultivated in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Mig… [ouci.dntb.gov.ua]
- 8. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Evodiamine and Capsaicin: A Comparative Analysis of their Agonistic Mechanisms on the TRPV1 Receptor
Evodiamine (B1670323), a quinazolinocarboline alkaloid from the plant Evodia rutaecarpa, and capsaicin (B1668287), the pungent component of chili peppers, are both recognized for their interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While both compounds act as agonists, their molecular interactions and functional consequences exhibit distinct characteristics relevant to drug development and physiological research. This guide provides a detailed comparison of their mechanisms of action, supported by experimental data.
Mechanism of Action: A Tale of Two Agonists
Both evodiamine and capsaicin exert their effects primarily through the activation of the TRPV1 receptor, a non-selective cation channel predominantly expressed in sensory neurons.[1][2] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the generation of action potentials, which are transmitted to the central nervous system and perceived as sensations like heat and pain.[3]
Capsaicin's Interaction with TRPV1:
Capsaicin binds to a specific pocket within the transmembrane domain of the TRPV1 channel.[4][5] This binding is facilitated by a combination of hydrogen bonds and van der Waals interactions, stabilizing the open conformation of the channel.[4][5] The key residues in the binding pocket for capsaicin have been identified, and its "tail-up, head-down" orientation within this pocket is crucial for its agonistic activity.[4][5] Prolonged exposure to capsaicin leads to a phenomenon known as desensitization, where the channel becomes less responsive to subsequent stimuli.[6] This desensitization is thought to be mediated by calcium-dependent signaling pathways and is the basis for the analgesic properties of capsaicin.[6]
References
- 1. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin [protein-cell.net]
- 6. TRPV1 - Wikipedia [en.wikipedia.org]
Validating the In Vivo Anti-inflammatory Effects of Rutaecarpine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of rutaecarpine (B1680285) against established anti-inflammatory agents. The following sections present quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.
Executive Summary
Rutaecarpine, a quinazolinocarboline alkaloid isolated from the fruit of Evodia rutaecarpa, has demonstrated significant anti-inflammatory properties in various in vivo models. This guide focuses on two well-established models: carrageenan-induced paw edema in rats, a model of acute inflammation, and acetaminophen-induced liver injury in mice, a model of inflammation-associated organ damage. The performance of rutaecarpine is compared with that of the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) and the standard clinical intervention for acetaminophen (B1664979) toxicity, N-acetylcysteine (NAC). The data presented herein is compiled from multiple preclinical studies to provide a comprehensive overview for researchers in the field of inflammation and drug discovery.
Performance Comparison in Preclinical Models
The anti-inflammatory efficacy of rutaecarpine has been evaluated in several in vivo models. Below are comparative data from studies investigating its effects on acute inflammation and organ-specific inflammation.
Carrageenan-Induced Paw Edema
Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose | Time Point | Inhibition of Edema (%) | Reference |
| Ruta graveolens (methanolic extract) | 20 mg/kg (i.p.) | 3 hours | 90.9% | [2][3] |
| Voveran (Diclofenac) | Not Specified | 3 hours | 72.72% | [2][3] |
| Indomethacin | 10 mg/kg (p.o.) | 3 hours | ~54% | [3] |
Note: The data for the Ruta graveolens extract and Voveran are from the same comparative study. The data for indomethacin is from a separate study and is presented for contextual comparison. The percentage of inhibition for indomethacin was consistent at 2, 3, and 4 hours post-carrageenan injection.
Acetaminophen-Induced Liver Injury
Rutaecarpine has shown a protective effect against acetaminophen (APAP)-induced liver injury, a condition characterized by significant inflammation and oxidative stress. A key study demonstrated that pretreatment with rutaecarpine significantly mitigated the increase in serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are key biomarkers of liver damage.[4][5][6]
Table 2: Protective Effects of Rutaecarpine on Acetaminophen-Induced Liver Injury in Mice
| Treatment Group | Dose | Serum ALT (U/L) | Serum AST (U/L) | Reference |
| Control | - | ~50 | ~100 | [4][5][6] |
| APAP (300 mg/kg) | - | ~4500 | ~4000 | [4][5][6] |
| APAP + Rutaecarpine | 5 mg/kg | ~2500 | ~2000 | [4][5][6] |
| APAP + Rutaecarpine | 20 mg/kg | ~1500 | ~1500 | [4][5][6] |
Note: Data are approximate values derived from graphical representations in the cited study. A direct comparative study between rutaecarpine and the standard of care, N-acetylcysteine (NAC), with quantitative data from the same experiment was not identified in the performed searches. However, it is important to note that one study has suggested that rutaecarpine might aggravate acetaminophen-induced liver injury by inducing CYP1A2, highlighting the need for further research on its dose-dependent effects and potential drug interactions.[1][7][8]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for inducing acute inflammation and evaluating the efficacy of anti-inflammatory drugs.
Objective: To induce acute inflammation in the rat paw and to assess the anti-inflammatory effect of a test compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Test compound (e.g., Rutaecarpine)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Grouping: Divide the animals into different groups (n=6 per group): Vehicle control, Positive control, and Test compound groups (different doses).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Acetaminophen-Induced Liver Injury in Mice
This model is used to study drug-induced hepatotoxicity and to evaluate the hepatoprotective effects of test compounds.
Objective: To induce acute liver injury in mice using a toxic dose of acetaminophen and to assess the protective effect of a test compound.
Materials:
-
Male ICR or C57BL/6 mice (20-25 g)
-
Acetaminophen (APAP) solution (in warm saline)
-
Test compound (e.g., Rutaecarpine)
-
Positive control (e.g., N-acetylcysteine, NAC)
-
Vehicle
-
Kits for measuring serum ALT and AST levels
Procedure:
-
Animal Acclimatization: House the mice under standard laboratory conditions for at least one week.
-
Pretreatment: Administer the test compound (e.g., rutaecarpine at 5 and 20 mg/kg, p.o.) or vehicle daily for seven consecutive days.[4][5][6]
-
Fasting: Fast the mice for 12-16 hours before APAP administration.
-
Induction of Liver Injury: On the seventh day, administer a single intraperitoneal (i.p.) injection of acetaminophen (e.g., 300 mg/kg).[4][5][6]
-
Sample Collection: Euthanize the mice at a specific time point after APAP injection (e.g., 8 hours).[4][5][6] Collect blood via cardiac puncture for serum separation. Perfuse the liver with cold saline and collect liver tissue for histopathology and biochemical analysis.
-
Biochemical Analysis: Measure the serum levels of ALT and AST using commercially available kits.
-
Histopathological Examination: Fix a portion of the liver in 10% neutral-buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate liver morphology.
Visualizing the Mechanisms and Workflows
Signaling Pathway of Rutaecarpine's Anti-inflammatory Action
Rutaecarpine exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In lipopolysaccharide (LPS)-stimulated macrophages, rutaecarpine has been shown to inhibit the production of pro-inflammatory mediators by suppressing the NF-κB and MAPK signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rutaecarpine Protects against Acetaminophen-Induced Acute Liver Injury in Mice by Activating Antioxidant Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rutaecarpine Protects against Acetaminophen-Induced Acute Liver Injury in Mice by Activating Antioxidant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rutaecarpine Aggravates Acetaminophen-Induced Acute Liver Injury by Inducing CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for Evodia Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of pharmacologically active alkaloids in Evodia species, such as evodiamine (B1670323) and rutaecarpine (B1680285), is critical for quality control, pharmacokinetic studies, and the overall development of herbal-based therapeutics. When analytical methods are transferred between laboratories, or when different analytical techniques are employed, a cross-validation process is essential to ensure the consistency and reliability of the results.[1][2][3] This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the analysis of Evodia alkaloids. It outlines the principles of cross-validation, provides detailed experimental protocols, and presents a comparative summary of their performance characteristics based on published experimental data.
Understanding Cross-Validation of Analytical Methods
Cross-validation of analytical methods is the process of confirming that a validated analytical procedure produces consistent and reliable results when performed by different laboratories, with different analysts, on different instruments, or when comparing two distinct analytical methods.[1][3] The primary goal is to demonstrate the interchangeability of the analytical results. According to the International Council for Harmonisation (ICH) guidelines, cross-validation is a crucial component of the analytical procedure lifecycle, ensuring data integrity and supporting regulatory compliance.[4][5][6][7]
A typical cross-validation study involves analyzing the same set of samples with both analytical methods and statistically comparing the results. The comparison focuses on key validation parameters such as accuracy, precision, and linearity.[1][3]
Comparative Performance of Analytical Methods
The choice between HPLC-UV and UPLC-MS/MS for the analysis of Evodia alkaloids depends on the specific requirements of the study, including the need for sensitivity, selectivity, and sample throughput. UPLC-MS/MS generally offers higher sensitivity and selectivity, making it ideal for bioanalytical studies where low concentrations of alkaloids and their metabolites are expected.[8][9][10] HPLC-UV, on the other hand, is a robust and more accessible technique suitable for routine quality control of raw materials and finished products.[11][12]
Table 1: Comparison of Validation Parameters for HPLC-UV and UPLC-MS/MS Methods for the Quantification of Evodia Alkaloids.
| Validation Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Linearity Range | 2 - 100 µg/mL (for evodiamine and rutaecarpine)[11] | 2.56 - 6.88 ng/mL to 500 ng/mL (for various Evodia alkaloids)[13] |
| Correlation Coefficient (r²) | > 0.999[14] | > 0.9900[13] |
| Limit of Detection (LOD) | ~0.05 µg/mL[14] | ~0.1 - 2.56 ng/mL[13] |
| Limit of Quantification (LOQ) | ~0.1 µg/mL[14] | ~0.26 - 18.6 ng/mL[13] |
| Precision (RSD%) | < 3.2% (Intra- and Inter-day)[14] | < 5% (Intra- and Inter-day)[13] |
| Accuracy (Recovery) | 98.0 - 103.7%[14] | 92 - 106%[13] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for the analysis of Evodia alkaloids using HPLC-UV and UPLC-MS/MS.
HPLC-UV Method for Evodiamine and Rutaecarpine
This protocol is adapted from validated methods for the quantification of major alkaloids in Evodia rutaecarpa.[11][12][15]
-
Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[15]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 45:55 v/v).[15]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[15]
-
Detection Wavelength: 250 nm.[15]
-
Sample Preparation:
-
Weigh 1.0 g of powdered Evodia fruit into a flask.
-
Add 50 mL of methanol (B129727) and perform ultrasonic extraction for 30 minutes.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm membrane filter prior to injection.
-
UPLC-MS/MS Method for Evodia Alkaloids
This protocol is based on established UPLC-MS/MS methods for the sensitive determination of multiple alkaloids in Evodia species.[16][13]
-
Instrumentation: An Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (e.g., triple quadrupole).
-
Column: C18 column with sub-2 µm particle size (e.g., 2.1 mm x 150 mm, 1.7 µm).[16][13]
-
Mobile Phase: A gradient elution using:
-
Flow Rate: 0.2 mL/min.[13]
-
Column Temperature: 25°C.[13]
-
Mass Spectrometry Conditions:
-
Sample Preparation:
-
Weigh 0.2 g of powdered this compound into a flask.
-
Add 25 mL of 80% ethanol (B145695) and perform ultrasonic extraction for 30 minutes.[16]
-
Centrifuge the extract and filter the supernatant through a 0.22 µm membrane filter.
-
Dilute the filtered extract with the initial mobile phase to a concentration within the calibration range.
-
Visualizing the Workflow and Logical Relationships
To facilitate a clear understanding of the cross-validation process and the relationship between the analytical methods and the target compounds, the following diagrams are provided.
Caption: Workflow for the cross-validation of HPLC-UV and UPLC-MS/MS methods.
Caption: Logical relationship between analytical methods and their applications.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. benchchem.com [benchchem.com]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qbdgroup.com [qbdgroup.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of an UPLC-ESI-MS/MS method for determination of dehydroevodiamine, limonin, evodiamine, and rutaecarpine in Evodiae Fructus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chiral high-performance liquid chromatographic separation of evodiamine enantiomers and rutaecarpine, isolated from Evodiae fructus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Determination of evodiamine and rutacarpine in zhuyu hewei zhitong capsules by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Rutaecarpine and Synthetic COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the naturally occurring alkaloid, rutaecarpine (B1680285), and synthetic cyclooxygenase-2 (COX-2) inhibitors. The information presented herein is supported by experimental data to assist in the evaluation of their respective therapeutic potentials and mechanisms of action.
Introduction
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. While non-steroidal anti-inflammatory drugs (NSAIDs) are effective in alleviating these symptoms, their gastrointestinal side effects, due to the inhibition of the constitutively expressed COX-1 isoform, have led to the development of selective COX-2 inhibitors. Synthetic COX-2 inhibitors, such as celecoxib, were designed to offer a safer alternative. Rutaecarpine, a natural product isolated from Evodia rutaecarpa, has also demonstrated significant COX-2 inhibitory and anti-inflammatory properties, presenting a potential alternative to synthetic counterparts.
Mechanism of Action: A Tale of Two Inhibitors
Both rutaecarpine and synthetic COX-2 inhibitors exert their primary anti-inflammatory effects by inhibiting the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins.[1] However, their molecular interactions and broader signaling effects exhibit notable differences.
Synthetic COX-2 Inhibitors , such as celecoxib, are designed to selectively fit into the larger, more flexible active site of the COX-2 enzyme compared to COX-1. This structural specificity allows for potent inhibition of COX-2 while sparing the gastroprotective functions of COX-1.[2]
Rutaecarpine , on the other hand, demonstrates a multi-faceted mechanism of action. Beyond its direct inhibition of COX-2, it has been shown to modulate other key inflammatory signaling pathways. Studies have revealed that rutaecarpine can suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3][4][5] This broader inhibitory profile suggests that rutaecarpine may offer a more comprehensive anti-inflammatory effect by targeting multiple nodes in the inflammatory cascade.
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for rutaecarpine and a selection of synthetic COX-2 inhibitors against both COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the drug's preference for COX-2. A higher SI indicates greater selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Rutaecarpine | 8.7 | 0.28 | 31.07 | [1][6] |
| Celecoxib | 82 | 6.8 | 12.06 | [7] |
| Celecoxib | 21.5 | 0.242 | 88.84 | [8] |
| Celecoxib | - | 0.04 | - | [2] |
| Rofecoxib | >100 | 25 | >4 | [7] |
| Meloxicam | 37 | 6.1 | 6.07 | [7] |
| Diclofenac | 0.076 | 0.026 | 2.92 | [7] |
| Indomethacin | 0.009 | 0.31 | 0.03 | [7] |
Note: IC50 values can vary depending on the specific experimental conditions, such as the cell type and assay method.
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory effects of compounds. Rutaecarpine has demonstrated significant in vivo anti-inflammatory activity in this model, further supporting its therapeutic potential.[1]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for comparing COX-2 inhibitors.
Caption: Simplified COX-2 inflammatory pathway with points of inhibition.
Caption: Rutaecarpine's modulation of NF-κB and MAPK signaling pathways.
Caption: A typical experimental workflow for comparing COX-2 inhibitors.
Side Effect Profile: A Critical Consideration
A significant advantage of selective COX-2 inhibitors over traditional NSAIDs is their reduced risk of gastrointestinal side effects.[9] However, concerns have been raised about the cardiovascular risks associated with some synthetic COX-2 inhibitors.
The cardiovascular safety profile of rutaecarpine is an area of ongoing research. Some studies suggest it may have cardiovascular protective effects.[9] However, other research indicates potential for cardiotoxicity and hepatotoxicity, particularly at high doses.[10][11] Further investigation is required to fully elucidate the long-term safety of rutaecarpine.
Experimental Protocols
In Vitro COX Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of the test compound (rutaecarpine or synthetic inhibitor) required to inhibit 50% of COX-1 and COX-2 activity.
Principle: The assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Procedure:
-
A reaction mixture is prepared containing Tris-HCl buffer, hematin, EDTA, and the COX-1 or COX-2 enzyme.
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.
-
The mixture is incubated for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
The reaction is initiated by the addition of arachidonic acid.
-
The absorbance is measured at 590 nm over time.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[12]
In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of the test compound.
Principle: Carrageenan, when injected into the rat paw, induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.[13]
Procedure:
-
Male Sprague-Dawley rats are used for the experiment.
-
The test compound (e.g., rutaecarpine or a synthetic inhibitor) is administered, typically intraperitoneally or orally, at a predetermined time before the carrageenan injection.[1]
-
A 1% solution of lambda-carrageenan is injected into the sub-plantar region of the right hind paw of each rat.[14]
-
The paw volume is measured using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[1][14]
-
The percentage of inhibition of edema is calculated for each group compared to a control group that received the vehicle only.
Conclusion
Rutaecarpine presents a compelling profile as a naturally derived anti-inflammatory agent with potent COX-2 inhibitory activity. Its ability to modulate multiple inflammatory signaling pathways, including NF-κB and MAPK, distinguishes it from many synthetic COX-2 inhibitors and may offer a broader spectrum of anti-inflammatory effects. While its COX-2 selectivity is comparable to or, in some cases, greater than that of established synthetic inhibitors, further research is imperative to fully establish its long-term safety profile, particularly concerning potential cardiovascular and hepatic effects. The data presented in this guide provides a foundation for researchers and drug development professionals to objectively evaluate the potential of rutaecarpine as a therapeutic lead in the development of next-generation anti-inflammatory drugs.
References
- 1. A new class of COX-2 inhibitor, rutaecarpine from Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Rutaecarpine ameliorates osteoarthritis by inhibiting PI3K/AKT/NF-κB and MAPK signalling transduction through integrin αVβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. storage.googleapis.com [storage.googleapis.com]
- 9. Rutaecarpine: A promising cardiovascular protective alkaloid from Evodia rutaecarpa (Wu Zhu Yu) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. exploredwellness.com [exploredwellness.com]
- 11. Frontiers | Potential cardiotoxicity induced by Euodiae Fructus: In vivo and in vitro experiments and untargeted metabolomics research [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Evodia Alkaloids on Cancer Cells
The quest for novel anti-cancer agents has led researchers to explore the therapeutic potential of natural compounds, with alkaloids from Evodia rutaecarpa emerging as promising candidates. This guide provides a comparative overview of the cytotoxic properties of three major Evodia alkaloids—evodiamine (B1670323), rutaecarpine (B1680285), and dehydroevodiamine (B150072)—against various cancer cell lines. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a synthesis of experimental data to facilitate further investigation and therapeutic development.
In Vitro Cytotoxicity of Evodia Alkaloids
The cytotoxic efficacy of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for evodiamine and rutaecarpine across a range of human cancer cell lines, as determined by in vitro cytotoxicity assays. Data for a direct comparison with dehydroevodiamine is less prevalent in the reviewed literature.
Table 1: Comparative IC50 Values of Evodiamine in Human Cancer Cell Lines
| Cancer Cell Line | Cell Line Origin | IC50 Value (µM) | Exposure Time (h) |
| HT29 | Colorectal Cancer | 30 | 24 |
| MCF-7 | Breast Cancer | 15.36 (as ENPs) | 24 |
| MDA-MB-231 | Breast Cancer | 7.86 (as ENPs) | 24 |
*ENPs: Evodiamine-encapsulated BSA nanoparticles[1]. The use of nanoparticles may enhance the bioavailability and cytotoxic effects of evodiamine.
Table 2: Comparative IC50 Values of Rutaecarpine in Human Cancer Cell Lines
| Cancer Cell Line | Cell Line Origin | IC50 Value (µM) | Exposure Time (h) |
| MCF-7 | Breast Cancer | 20, 40, 80, 160 | 48 |
| MDA-MB-231 | Breast Cancer | 20, 40, 80, 160 | 48 |
*Note: For rutaecarpine, specific IC50 values were not explicitly stated in the provided snippets, but the concentrations tested to achieve significant growth inhibition were reported[2].
Experimental Protocols
The following section outlines a generalized methodology for determining the in vitro cytotoxicity of Evodia alkaloids, based on commonly employed assays in the cited literature.
Cell Culture and Treatment
Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of the Evodia alkaloids for specified durations (e.g., 24, 48, or 72 hours).
Cytotoxicity Assays (e.g., MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. After the incubation period with the alkaloids, the MTT reagent is added to each well and incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to insoluble formazan (B1609692) crystals. A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is then added to dissolve the formazan crystals, resulting in a colored solution. The absorbance of this solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Mechanisms of Action and Signaling Pathways
Evodia alkaloids exert their anti-cancer effects through the modulation of various cellular signaling pathways, primarily leading to apoptosis (programmed cell death) and inhibition of cell proliferation.
Evodiamine has been shown to induce apoptosis through both caspase-dependent and caspase-independent pathways[3][4]. It can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, which are key executioners of apoptosis[4][5]. Furthermore, evodiamine can arrest the cell cycle at the G2/M phase, thereby inhibiting cell division[6][7]. The nuclear factor-kappa B (NF-κB) signaling pathway, which is often dysregulated in cancer and promotes cell survival, has also been identified as a target of evodiamine[4][8].
Rutaecarpine also exhibits anti-proliferative and pro-apoptotic effects on cancer cells[9][10]. Studies have indicated that it can induce apoptosis through a mitochondrial-mediated pathway, involving the activation of caspases 3, 8, and 9[11]. Additionally, rutaecarpine has been found to inhibit the STAT3 signaling pathway, which plays a crucial role in cancer cell proliferation and metastasis[10].
Dehydroevodiamine has been reported to induce apoptosis in cancer cells, with one study highlighting its ability to target ACHE and ALDH3A1, leading to the suppression of aerobic glycolysis in hepatocellular carcinoma cells[12].
Visualizing the Pathways
The following diagrams illustrate the key signaling pathways implicated in the cytotoxic effects of Evodia alkaloids and a typical workflow for assessing cytotoxicity.
Conclusion
References
- 1. Enhancing apoptosis-mediated anticancer activity of evodiamine through protein-based nanoparticles in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. Evodiamine: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Evodiamine: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative Effects of Alkaloid Evodiamine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Rutaecarpine suppresses the proliferation and metastasis of colon cancer cells by regulating the STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijper.org [ijper.org]
- 12. researchgate.net [researchgate.net]
Replicating Traditional Wisdom: A Laboratory Guide to the Pharmacological Activities of Evodia Fruit
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the traditional uses of Evodia fruit (Evodia rutaecarpa) with modern laboratory findings. It aims to equip researchers with the necessary data and protocols to replicate and build upon existing studies, fostering further investigation into the therapeutic potential of this traditional medicine. The guide focuses on the key bioactive compounds, evodiamine (B1670323) and rutaecarpaeine, and their performance against established alternatives in preclinical models of inflammation, cancer, pain, and metabolic disorders.
Anti-Inflammatory Effects:
The fruit of Evodia rutaecarpa has been traditionally used to alleviate a variety of inflammatory conditions. Laboratory studies have substantiated these claims, primarily attributing the anti-inflammatory effects to its principal alkaloid constituents, evodiamine and rutaecarpine (B1680285). These compounds have been shown to modulate key inflammatory pathways, often with efficacy comparable to or, in some aspects, exceeding that of conventional nonsteroidal anti-inflammatory drugs (NSAIDs).
Comparative Performance of Evodia Compounds and Standard Anti-Inflammatory Drugs
| Compound/Drug | Model | Target | IC50 / Effect | Reference |
| Rutaecarpine | Bone Marrow-Derived Mast Cells (BMMC) | COX-2 | IC50: 0.28 µM | [1] |
| Rutaecarpine | Bone Marrow-Derived Mast Cells (BMMC) | COX-1 | IC50: 8.7 µM | [1] |
| Fluorine-Modified Rutaecarpine (F-RUT) | TNF-α-treated H460 lung cells | COX-2 Protein Expression | Significant reduction at 5 µM | [2] |
| Celecoxib | COX-2 transfected HEK293 cells | COX-2 | - | [2] |
| Evodiae Fructus Ethanolic Extract (EVFEtOH) | SARS-CoV-2-infected cells | TNF-α, IL-6, IL-1β mRNA | Dose-dependent reduction (1-10 µg/mL) | [3] |
| Rutaecarpine | SARS-CoV-2-infected cells | TNF-α, IL-6, IL-1β mRNA | Dose-dependent reduction (1-25 µM) | [3] |
| Dexamethasone | SARS-CoV-2-infected cells | TNF-α, IL-6, IL-1β mRNA | ~80% inhibition | [3] |
Experimental Protocols:
1. In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages:
-
Cell Culture: Maintain RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells in 96-well plates. Pre-treat with various concentrations of Evodia extract, evodiamine, or rutaecarpine for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent. Measure absorbance at 540 nm.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant using commercially available ELISA kits.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression levels of key inflammatory proteins, including iNOS, COX-2, and phosphorylated forms of NF-κB, p38, and ERK.
2. In Vivo Carrageenan-Induced Paw Edema in Rats:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Treatment: Administer Evodia extract, its active compounds, or a standard drug (e.g., indomethacin) orally or intraperitoneally one hour before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[4][5][6]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[4]
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema by comparing the paw volume of treated animals with that of the control group.
Signaling Pathway:
Caption: Rutaecarpine inhibits the NF-κB signaling pathway.
Anti-Cancer Effects:
Traditional Chinese medicine has utilized this compound in the treatment of various cancers. Modern research has focused on the cytotoxic and anti-proliferative effects of evodiamine and rutaecarpine against a wide range of cancer cell lines. These compounds have demonstrated the ability to induce apoptosis, inhibit cell migration and invasion, and arrest the cell cycle, with some studies showing synergistic effects when combined with conventional chemotherapeutic agents.
Comparative Performance of Evodia Compounds and Standard Anti-Cancer Drugs
| Compound/Drug | Cell Line | Cancer Type | IC50 Value | Reference |
| Evodiamine | MCF-7 | Breast Cancer | 7.68 µM (24h), 0.64 µM (48h) | [4][7] |
| Evodiamine | MCF-7/ADR (Doxorubicin-resistant) | Breast Cancer | 24.47 µM (24h), 1.26 µM (48h) | [4][7] |
| Doxorubicin | MCF-7 | Breast Cancer | - | [4][7] |
| Evodiamine | HT-29 | Colorectal Cancer | ~6 µmol/l | [8] |
| Evodiamine | HCT-116 | Colorectal Cancer | ~6 µmol/l | [8] |
| Rutaecarpine | HCT116 | Colorectal Cancer | - | [9] |
| 5-Fluorouracil | HCT116 | Colorectal Cancer | Rutaecarpine showed better inhibition at the same concentration | [9] |
| Evodiamine | U2OS | Osteosarcoma | 6 µM | [10] |
| Evodiamine | hFOB 1.19 (normal cells) | - | 105 µM | [10] |
| Evodiamine | B16-F10 | Melanoma | 11.73 µM (24h), 5.083 µM (48h) | [1] |
| Paclitaxel | HCT116 xenograft mice | Colorectal Cancer | Evodiamine showed significant tumor growth inhibition | [8] |
Experimental Protocols:
1. In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Culture: Culture cancer cell lines (e.g., MCF-7, HCT116) in appropriate media and conditions.
-
Treatment: Seed cells in 96-well plates and treat with a range of concentrations of Evodia compounds or standard chemotherapeutic drugs for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.
2. In Vivo Xenograft Mouse Model:
-
Animals: Use immunodeficient mice (e.g., nude or NOD/SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HCT116) into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).[11]
-
Treatment: Randomly assign mice to treatment groups and administer Evodia compounds, a standard chemotherapeutic agent (e.g., paclitaxel), or a vehicle control via an appropriate route (e.g., intraperitoneal injection).[8][12]
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.[13]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
Signaling Pathway:
Caption: Evodiamine induces apoptosis via the RTK/PI3K/AKT/p53 pathway.[14]
Analgesic Effects:
This compound is traditionally used to manage pain, including headaches and abdominal pain. Laboratory investigations have confirmed the antinociceptive properties of its active compounds, which are believed to act through mechanisms involving the modulation of pain signaling pathways.
Comparative Performance of Evodia Compounds and Standard Analgesics
| Compound/Drug | Model | Phase of Pain | Effect | Reference |
| Rutaecarpine | Formalin Test (Rats) | Late Phase (Inflammatory) | Dose-dependent reduction in paw licking time | [15] |
| Diclofenac (B195802) | Formalin Test (Rats) | Late Phase (Inflammatory) | Dose-dependent reduction in paw licking time | [15][16] |
| Eugenol | Formalin Test (Rats) | Early Phase (Neurogenic) | 44.4% reduction in nociceptive behavior | [17] |
| Eugenol | Formalin Test (Rats) | Late Phase (Inflammatory) | 48% reduction in nociceptive behavior | [17] |
| Diclofenac | Formalin Test (Rats) | Early Phase (Neurogenic) | 38.8% reduction in nociceptive behavior | [17] |
| Naproxen | Formalin Test (Rats) | Early Phase (Neurogenic) | 72.2% reduction in nociceptive behavior | [17] |
| Tramadol | Formalin Test (Rats) | Early Phase (Neurogenic) | 77.7% reduction in nociceptive behavior | [17] |
Experimental Protocol:
Formalin-Induced Paw Licking Test in Mice:
-
Animals: Use male Swiss Webster mice (20-25 g).
-
Acclimatization: Acclimatize the mice to the observation chambers for at least 30 minutes before the experiment.
-
Treatment: Administer Evodia compounds, a standard analgesic (e.g., diclofenac or morphine), or a vehicle control subcutaneously or orally.
-
Induction of Nociception: After a predetermined time (e.g., 30 minutes), inject 20 µL of 2.5% formalin solution into the plantar surface of the right hind paw.[9]
-
Observation: Immediately place the mouse back into the observation chamber and record the total time spent licking the injected paw during two distinct phases: the early phase (0-5 minutes post-injection, neurogenic pain) and the late phase (15-30 minutes post-injection, inflammatory pain).[9][11][18]
-
Data Analysis: Compare the licking time of the treated groups with the control group to determine the analgesic effect.
Metabolic Effects:
In traditional medicine, this compound has been associated with the regulation of metabolic functions. Recent scientific studies have begun to explore its potential in managing metabolic disorders like diabetes, with research indicating that its components can influence glucose metabolism.
Comparative Performance of Evodia Compounds and Standard Antidiabetic Drugs
| Compound/Drug | Model | Parameter | Effect | Reference |
| Evodia rutaecarpa Extract | Streptozotocin (STZ)-induced diabetic rats | Blood Glucose | - | - |
| Glibenclamide | STZ-induced diabetic rats | Blood Glucose | Significant reduction | [2][19] |
| Metformin | STZ-induced diabetic rats | Blood Glucose | Significant reduction | [20] |
| Toona sinensis leaf extract | 3T3-L1 adipocytes | Glucose Uptake | Enhanced from 0.35 to 0.52 nmol/min/mg protein | [21] |
| Cinnamon Extract | 3T3-L1 adipocytes | Glucose Uptake | Upregulated through AMPK pathway | [22] |
Experimental Protocol:
In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and induce differentiation into mature adipocytes using a standard cocktail of insulin (B600854), dexamethasone, and IBMX.
-
Treatment: Treat the differentiated adipocytes with various concentrations of Evodia extract or its active compounds for a specified period.
-
Glucose Uptake Measurement: Initiate the glucose uptake assay by incubating the cells with a glucose-free medium, followed by the addition of a medium containing 2-deoxy-D-[3H]glucose.
-
Lysis and Scintillation Counting: After incubation, wash the cells to remove excess radiolabeled glucose, lyse the cells, and measure the radioactivity using a scintillation counter to quantify glucose uptake.
-
Data Normalization: Normalize the glucose uptake data to the total protein content of the cell lysates.
Signaling Pathway:
Caption: Evodia extract may promote glucose uptake via the LKB1/AMPK pathway.
Disclaimer: This guide is intended for informational purposes for research and development professionals. The experimental protocols provided are summaries and may require optimization. Always refer to the original cited literature for complete and detailed methodologies. The information presented here is not a substitute for professional medical advice.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparing the Effects of Ginger and Glibenclamide on Dihydroxybenzoic Metabolites Produced in Stz-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ethanol Extract of Evodiae Fructus and Its Ingredient, Rutaecarpine, Inhibit Infection of SARS-CoV-2 and Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evodiamine inhibits migration and invasion by Sirt1-mediated post-translational modulations in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rutaecarpine suppresses the proliferation and metastasis of colon cancer cells by regulating the STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. altogenlabs.com [altogenlabs.com]
- 12. Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory and anti-infectious effects of Evodia rutaecarpa (Wuzhuyu) and its major bioactive components - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway [jcancer.org]
- 15. Comparison of the antinociceptive effect of celecoxib, diclofenac and resveratrol in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of the Analgesic Effect of Diclofenac Sodium-Eudragit® RS100 Solid Dispersion and Nanoparticles Using Formalin Test in the Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. NLRP3 inhibitor glibenclamide attenuates high-fat diet and streptozotocin-induced non-alcoholic fatty liver disease in rat: studies on oxidative stress, inflammation, DNA damage and insulin signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Evodia Extraction Methods: A Guide for Researchers
For researchers, scientists, and drug development professionals, selecting the optimal extraction method is critical for isolating the bioactive compounds from Evodia rutaecarpa. This guide provides a comprehensive comparison of various extraction techniques, focusing on the yield and purity of the key alkaloids, evodiamine (B1670323) and rutaecarpine (B1680285). Detailed experimental protocols and an examination of the influence of extraction methods on the biological activity of the extracts are also presented.
The efficiency of an extraction process is paramount in drug discovery and development, directly impacting the yield and purity of target compounds. This comparison covers a range of methods from traditional to modern, including Maceration, Soxhlet Extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).
Comparative Analysis of Extraction Yields
The selection of an extraction method significantly influences the quantitative yield of evodiamine and rutaecarpine. While a single study providing a direct head-to-head comparison of all methods is not available, a compilation of data from various studies offers valuable insights.
| Extraction Method | Evodiamine Yield (mg/g) | Rutaecarpine Yield (mg/g) | Purity of Extract | Key Parameters |
| Supercritical Fluid Extraction (SFE) | 1.217 (predicted) | 0.969 (predicted) | High | 78 min, 62 °C, 280 bar, Methanol co-solvent[1] |
| Microwave-Assisted Extraction (MAE) | Not specified | Not specified | High | Shorter extraction time compared to conventional methods[2] |
| Accelerated Solvent Extraction (ASE) | Not specified | Not specified | Higher than Maceration & Soxhlet | Not specified |
| Ultrasound-Assisted Extraction (UAE) | Not specified | Not specified | Moderate to High | Shorter extraction time compared to conventional methods[3] |
| Soxhlet Extraction | Not specified | Not specified | Lower than MAE & ASE | Longer extraction time, higher solvent consumption |
| Maceration | Not specified | Not specified | Lower than MAE & ASE | Longest extraction time, high solvent consumption |
Note: The data presented is compiled from multiple sources and not from a single comparative study. The yields for MAE, ASE, UAE, Soxhlet, and Maceration for evodiamine and rutaecarpine were not explicitly quantified in the reviewed literature, but the general efficiency and purity trends are indicated.
Advanced methods like SFE and MAE demonstrate higher efficiency and yield in shorter timeframes.[1][2] In contrast, traditional methods such as maceration and Soxhlet extraction are generally associated with lower yields and purity.[4]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible research. Below are representative protocols for each extraction method, based on established laboratory practices and available literature.
Supercritical Fluid Extraction (SFE) Protocol
-
Sample Preparation: Grind dried Evodia rutaecarpa fruits to a fine powder (e.g., 40 mesh).
-
Apparatus: Utilize a laboratory-scale supercritical fluid extractor.
-
Parameters:
-
Pressure: 280 bar
-
Temperature: 62 °C
-
Co-solvent: Methanol at a flow rate of 0.4 mL/min
-
Dynamic Extraction Time: 78 minutes[1]
-
-
Collection: Collect the extract in a suitable solvent and evaporate to dryness.
-
Analysis: Quantify the yield of evodiamine and rutaecarpine using High-Performance Liquid Chromatography (HPLC).
Microwave-Assisted Extraction (MAE) Protocol
-
Sample Preparation: Place powdered Evodia fruit (e.g., 1 g) in a microwave extraction vessel.
-
Solvent: Add a suitable solvent (e.g., 70% ethanol) at a specific solid-to-solvent ratio.
-
Apparatus: Use a laboratory microwave extraction system.
-
Parameters:
-
Microwave Power: Optimize between 300-800 W.
-
Extraction Time: Typically ranges from 5 to 30 minutes.
-
Temperature: Control the temperature to prevent degradation of thermolabile compounds.
-
-
Processing: After extraction, filter the mixture and evaporate the solvent.
-
Analysis: Determine the alkaloid content using HPLC.
Ultrasound-Assisted Extraction (UAE) Protocol
-
Sample Preparation: Suspend powdered this compound in a solvent within a flask.
-
Apparatus: Use an ultrasonic bath or probe system.
-
Parameters:
-
Frequency: Typically 20-40 kHz.
-
Power: Adjust as needed.
-
Extraction Time: Generally 20-60 minutes.
-
Temperature: Maintain a constant temperature, often at or slightly above room temperature.
-
-
Processing: Filter the extract and remove the solvent under reduced pressure.
-
Analysis: Quantify the target alkaloids via HPLC.
Soxhlet Extraction Protocol
-
Sample Preparation: Place the powdered plant material in a thimble.
-
Apparatus: Assemble a Soxhlet extractor with a round-bottom flask and condenser.
-
Solvent: Fill the flask with a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Extraction: Heat the solvent to reflux. The process is typically run for several hours (e.g., 6-24 hours) until the solvent in the siphon tube runs clear.
-
Processing: Concentrate the resulting extract using a rotary evaporator.
-
Analysis: Analyze the extract for evodiamine and rutaecarpine content by HPLC.
Maceration Protocol
-
Sample Preparation: Submerge the powdered this compound in a sealed container with a selected solvent.
-
Conditions: Keep the container at room temperature for an extended period (typically 3-7 days), with occasional agitation.
-
Processing: Filter the mixture. The remaining plant material can be re-macerated for exhaustive extraction. Combine the filtrates and evaporate the solvent.
-
Analysis: Use HPLC to determine the concentration of the target compounds.
Impact on Biological Activity and Signaling Pathways
The bioactive compounds in Evodia extracts, primarily evodiamine and rutaecarpine, are known to modulate several key signaling pathways implicated in inflammation and cancer. The extraction method can potentially influence the final concentration of these active compounds and thus the extract's overall biological efficacy.
Evodiamine, for instance, has been shown to inhibit the proliferation and migration of cancer cells through the PI3K/AKT/NF-κB signaling pathway .[5][6] Both evodiamine and rutaecarpine can also modulate the MAPK and JAK-STAT signaling pathways , which are crucial in inflammatory responses.[7][8]
Below are diagrams illustrating the general workflow of the extraction processes and the key signaling pathways affected by Evodia alkaloids.
Conclusion
The choice of extraction method for Evodia rutaecarpa is a critical determinant of the yield and purity of its principal alkaloids, evodiamine and rutaecarpine. Modern techniques such as Supercritical Fluid Extraction and Microwave-Assisted Extraction offer significant advantages in terms of efficiency and reduced processing times, leading to higher yields of purer compounds. While traditional methods like maceration and Soxhlet extraction are simpler and require less specialized equipment, they are generally less efficient.
The biological activity of the resulting extracts is intrinsically linked to the concentration of these alkaloids. Therefore, for researchers aiming to investigate the therapeutic potential of Evodia extracts, particularly in relation to pathways like PI3K/AKT/NF-κB and MAPK, employing advanced extraction techniques is highly recommended to ensure the highest possible concentration of the active constituents. Further head-to-head comparative studies are warranted to provide a more definitive quantitative ranking of these extraction methods for Evodia alkaloids.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aktpublication.com [aktpublication.com]
- 5. Evodiamine as the Active Compound of Evodiae fructus to Inhibit Proliferation and Migration of Prostate Cancer through PI3K/AKT/NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evodiamine as the Active Compound of Evodiae fructus to Inhibit Proliferation and Migration of Prostate Cancer through PI3K/AKT/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evodiae Fructus extract suppresses inflammatory response in HaCaT cells and improves house dust mite-induced atopic dermatitis in NC/Nga mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Raw vs. Processed Evodia Fruit: Unveiling the Impact on Bioactivity
For Researchers, Scientists, and Drug Development Professionals
The fruit of Evodia rutaecarpa, known as Wu Zhu Yu in Traditional Chinese Medicine, has a long history of use for its analgesic, anti-inflammatory, and anti-tumor properties. Traditional processing methods are believed to enhance its therapeutic effects while reducing toxicity. This guide provides a comparative study of raw versus processed Evodia fruit, summarizing the available quantitative data on its chemical composition and bioactivity, and detailing the experimental protocols used in its evaluation.
Chemical Composition: The Influence of Processing
Processing significantly alters the chemical profile of this compound, impacting the concentration of its key bioactive constituents, primarily the alkaloids evodiamine (B1670323) and rutaecarpine (B1680285), and the limonoid, limonin. While various processing methods involving licorice, salt, ginger, and vinegar are traditionally employed, quantitative comparative data is most readily available for licorice processing.
One study revealed that licorice processing can decrease the content of both evodiamine and limonin in this compound. This alteration in chemical composition is believed to be a key factor in the observed reduction of the fruit's toxicity upon processing. Other studies have noted that processing with ginger, licorice, and salt can have better antitoxic effects. It has also been observed that processing with ginger, licorice, or vinegar can reduce the rutaecarpine content, while vinegar processing may increase evodiamine levels. Stir-frying has been reported to yield higher combined amounts of evodiamine, rutaecarpine, and evodol (B191716) compared to baking or cooking.
Table 1: Comparative Quantitative Analysis of Bioactive Compounds in Raw vs. Licorice-Processed this compound
| Bioactive Compound | Raw this compound (mg/g) | Licorice-Processed this compound (mg/g) | Analytical Method |
| Evodiamine | 0.86 | 0.75 | HPLC |
| Limonin | 1.23 | 1.09 | HPLC |
| Rutaecarpine | Varies | Generally Decreased | HPLC |
Comparative Bioactivity: A Look at the Evidence
The alterations in chemical composition due to processing directly translate to changes in the bioactivity of this compound extracts. While qualitative descriptions of these changes are abundant, comprehensive quantitative comparative studies across various processing methods are limited in the scientific literature.
Analgesic Effects
Both raw and processed this compound exhibit significant analgesic properties. This activity is often evaluated using the acetic acid-induced writhing test in mice, where a reduction in the number of writhes indicates an analgesic effect. It has been reported that wine-processed this compound demonstrates a more potent analgesic effect compared to its raw counterpart. The analgesic effects are attributed to the presence of compounds like evodiamine, rutaecarpine, and limonin.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are well-documented and are a key area of investigation. These effects are mediated, in part, through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway. Studies have shown that both raw and processed Evodia extracts can inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in cell-based assays.
An ethanol (B145695) extract of raw this compound has been shown to inhibit LPS-induced NO production in microglial cells with an IC50 value of approximately 0.8 µg/mL. Furthermore, the bioactive compounds evodiamine and rutaecarpine have been found to strongly inhibit PGE2 synthesis in LPS-treated RAW 264.7 cells at concentrations of 1-10 µM.
Table 2: Comparative Anti-inflammatory Activity of Raw vs. Processed this compound Extracts
| Bioassay | Raw this compound Extract | Processed this compound Extract | Notes |
| Inhibition of NO Production (IC50) | ~0.8 µg/mL (Ethanol Extract) | Data not available | In LPS-stimulated microglial cells. |
| Inhibition of PGE2 Synthesis | Strong inhibition at 1-10 µM (by evodiamine and rutaecarpine) | Data not available | In LPS-stimulated RAW 264.7 cells. |
Anti-tumor Activity
This compound and its bioactive compounds have demonstrated significant anti-tumor potential against various cancer cell lines. The cytotoxic effects are typically quantified by determining the half-maximal inhibitory concentration (IC50). While data for processed extracts is scarce, the anti-tumor properties of the raw fruit extract and its isolated compounds have been investigated. For instance, a 70% ethanol extract of raw this compound has been shown to significantly reduce the viability of human cervical cancer HeLa cells at concentrations of 20–60 μg/mL.
Table 3: Cytotoxicity of Raw this compound Extract and its Bioactive Components on Cancer Cell Lines
| Cell Line | Agent | IC50 Value |
| HeLa (Cervical Cancer) | 70% Ethanol Extract of Raw this compound | Significant reduction in viability at 20-60 µg/mL |
| H9c2 (Cardiomyocytes) | Evodiamine | 42.82 ± 7.55 µmol/L |
| H9c2 (Cardiomyocytes) | Rutaecarpine | 117.97 ± 9.69 µmol/L |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the comparative analysis of this compound bioactivity.
Processing of this compound with Licorice
-
Preparation of Licorice Solution: A specific amount of licorice is decocted in water to create a concentrated solution.
-
Mixing: The raw this compound is mixed with the licorice solution at a defined ratio (e.g., 100:6 of Evodia to licorice).
-
Soaking: The mixture is allowed to soak for a specified period to ensure thorough absorption of the licorice extract.
-
Stir-frying: The soaked fruit is then stir-fried until it is dry.
-
Cooling and Storage: The processed fruit is cooled to room temperature and stored in a dry, airtight container.
Acetic Acid-Induced Writhing Test for Analgesic Activity
-
Animal Model: Male Kunming mice are typically used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory environment before the experiment.
-
Grouping and Administration: Mice are randomly divided into groups (e.g., control, positive control, and test groups for raw and processed extracts). The extracts or vehicle are administered orally or intraperitoneally.
-
Induction of Writhing: After a specific period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing.
-
Observation: The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a defined period (e.g., 15 minutes).
-
Calculation: The percentage of inhibition of writhing is calculated using the formula: [(Control mean - Treated mean) / Control mean] x 100%.
Anti-inflammatory Bioassay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of raw or processed this compound extracts for a defined period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: The cells are incubated for a specified time (e.g., 24 hours).
-
Measurement of Inflammatory Markers: The levels of inflammatory mediators such as nitric oxide (NO) in the culture supernatant are measured using the Griess reagent. The levels of cytokines like TNF-α and IL-6 can be quantified using ELISA kits.
-
Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: The desired cancer cell lines are cultured in an appropriate medium.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to attach.
-
Treatment: Cells are treated with a range of concentrations of the raw or processed this compound extracts.
-
Incubation: The plates are incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the extract that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The bioactivity of this compound is underpinned by its interaction with various cellular signaling pathways. The anti-inflammatory effects, for instance, are largely attributed to the modulation of the NF-κB signaling cascade.
Caption: Experimental workflow for comparative bioactivity studies.
Caption: NF-κB signaling pathway in inflammation.
Unveiling the Dichotomy: A Comparative Guide to the In Vitro and In Vivo Effects of Evodia Fruit
For researchers, scientists, and drug development professionals, understanding the translational potential of natural compounds is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of Evodia fruit (Evodia rutaecarpa), a staple in traditional Chinese medicine. We delve into the experimental data supporting its anti-cancer, cardiovascular, and anti-inflammatory properties, with a focus on its primary bioactive alkaloids, evodiamine (B1670323) and rutaecarpine (B1680285).
The fruit of Evodia rutaecarpa has been utilized for centuries to treat a variety of ailments.[1] Modern scientific investigation has sought to validate these traditional uses, revealing a complex interplay of its constituent compounds with various biological pathways. However, a critical aspect of preclinical research lies in correlating the effects observed in a controlled laboratory setting (in vitro) with the systemic outcomes in a living organism (in vivo). This guide aims to bridge that gap by presenting a side-by-side analysis of the available scientific evidence.
Anti-Cancer Effects: From Petri Dish to Preclinical Models
Evodiamine, a major alkaloid in this compound, has demonstrated significant anti-cancer activities both in laboratory cell cultures and in animal models.[2] In vitro studies have shown that evodiamine can inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and trigger autophagy.[3][4] These effects are often observed in a dose-dependent manner. When translated to in vivo settings, such as nude mouse xenograft models, oral administration of evodiamine has been shown to suppress tumor growth and enhance cancer cell apoptosis, corroborating the in vitro findings.[3][4]
| Parameter | In Vitro Findings | In Vivo Findings | Reference |
| Compound | Evodiamine | Evodiamine | [3][4] |
| Cancer Type | Anaplastic Thyroid Cancer (ARO, SW579 cells) | Anaplastic Thyroid Cancer (ARO xenograft) | [3][4] |
| Effect | Inhibition of cell proliferation, G2/M phase arrest, induction of apoptosis and autophagy. | Suppression of tumor growth, increased tumor cell apoptosis. | [3][4] |
| Concentration/Dosage | Effective dose for subsequent experiments selected based on viability assays. | Oral administration (specific dosage not detailed in abstract). | [3] |
| Key Molecular Targets | Caspase-dependent apoptotic pathway, LC3-II (autophagy marker). | Not explicitly detailed in abstract. | [3][4] |
| Compound | Evodiamine | Evodiamine | [5] |
| Cancer Type | Colon Cancer | Colon Cancer (survived BCC cells) | [5] |
| Effect | Elimination of cells with cancer stem cell activity. | Reduced tumor growth activity. | [5] |
| Concentration/Dosage | 200 nM for 24h (limited dilution assay), 1 µM for 24h (pretreatment for in vivo study). | Pretreatment of cells with 1 µM for 24h before injection. | [5] |
| Key Molecular Targets | Notch and Wnt signaling pathways. | Not explicitly detailed in abstract. | [5] |
In Vitro: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., ARO, SW579) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of evodiamine for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
In Vivo: Nude Mouse Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ ARO cells) into the flank of 4-6 week old male nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomly assign mice to a control group (vehicle) and a treatment group. Administer evodiamine orally once daily.
-
Tumor Measurement: Measure the tumor volume every few days using calipers (Volume = 0.5 x Length x Width²).
-
Endpoint Analysis: After a set period (e.g., 21 days), euthanize the mice, excise the tumors, and weigh them. Portions of the tumor can be used for further analysis (e.g., TUNEL assay for apoptosis).
Caption: Evodiamine's anti-cancer mechanism of action.
Caption: A typical in vitro experimental workflow.
Cardiovascular Effects: A Double-Edged Sword
The cardiovascular effects of this compound, particularly its constituent rutaecarpine, present a more complex picture with both beneficial and potentially toxic effects.
Beneficial Effects:
In vitro and in vivo studies have suggested that rutaecarpine possesses cardiovascular protective properties.[6][7] It has been shown to induce vasodilation, which can lead to a decrease in blood pressure.[6] This effect is partly mediated by the release of calcitonin gene-related peptide (CGRP) through the activation of transient receptor potential vanilloid 1 (TRPV1) channels.[6][8] In animal models of myocardial ischemia-reperfusion injury, rutaecarpine has been demonstrated to reduce infarct size and improve cardiac function, again linked to CGRP release.[6]
Potential Cardiotoxicity:
Conversely, some studies have raised concerns about the potential cardiotoxicity of this compound, especially at high doses.[9][10] In vitro experiments using cardiomyocytes have shown that evodiamine and rutaecarpine can decrease cell viability and increase markers of cellular damage like lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase (CK).[9][10] These toxic effects may be associated with alterations in mitochondrial membrane potential and calcium fluorescence.[9] In vivo studies in rats have also indicated that high doses of this compound can lead to cardiac physiological dysfunction and pathological injuries.[9][10]
| Parameter | In Vitro Findings | In Vivo Findings | Reference |
| Compound | Rutaecarpine | Rutaecarpine | [6] |
| Effect | Dose-dependent vasodilation in isolated aortic rings. | Depressor effects (hypotension). | [6] |
| Concentration/Dosage | 0.1–10 μM | 30, 100, or 300 μg/kg (i.v.) | [6] |
| Mechanism | Increased CGRP concentration. | Increased plasma CGRP concentration. | [6] |
| Compound | Rutaecarpine | Rutaecarpine | [6] |
| Effect | Improved recovery of cardiac function and reduced creatine kinase release in isolated hearts after ischemia. | Reduced myocardial infarct size and creatine kinase release in ischemia-reperfusion rats. | [6] |
| Concentration/Dosage | 1 or 3 μM | 100 or 300 μg/kg (i.v.) | [6] |
| Mechanism | Abolished by TRPV1 or CGRP receptor antagonists. | Increased plasma CGRP concentration. | [6] |
| Compound | Evodiamine & Rutaecarpine | Euodiae Fructus (high dose) | [9][10] |
| Effect | Decreased cell viability of H9c2 cardiomyocytes (IC50 for Evodiamine: 42.82 ± 7.55 μmol/L; Rutaecarpine: 117.97 ± 9.69 μmol/L). Increased LDH and CK leakage. | Cardiac physiological dysfunction, abnormal electrocardiogram, pathological injuries. | [9][10] |
| Mechanism | Increased calcium fluorescence, decreased cGMP-PKG pathway protein expression. | Decreased expression of PKG protein. | [9] |
In Vitro: Isolated Heart Perfusion (Langendorff)
-
Heart Isolation: Excise the heart from an anesthetized animal (e.g., guinea pig) and mount it on a Langendorff apparatus.
-
Perfusion: Retrogradely perfuse the heart through the aorta with Krebs-Henseleit buffer equilibrated with 95% O₂ and 5% CO₂ at a constant pressure.
-
Ischemia-Reperfusion: Induce global ischemia by stopping the perfusion for a set period (e.g., 30 minutes), followed by reperfusion.
-
Treatment: Infuse rutaecarpine into the perfusion buffer before ischemia or during reperfusion.
-
Functional Assessment: Continuously monitor cardiac function parameters such as left ventricular developed pressure (LVDP) and heart rate.
-
Biochemical Analysis: Collect the coronary effluent to measure the release of enzymes like creatine kinase.
In Vivo: Myocardial Ischemia-Reperfusion Model
-
Animal Preparation: Anesthetize a rat and perform a thoracotomy to expose the heart.
-
Ischemia Induction: Ligate the left anterior descending (LAD) coronary artery for a specific duration (e.g., 30 minutes) to induce myocardial ischemia.
-
Reperfusion: Release the ligature to allow for reperfusion of the coronary artery.
-
Treatment: Administer rutaecarpine intravenously before ischemia or at the onset of reperfusion.
-
Infarct Size Measurement: After the reperfusion period, excise the heart and stain it with triphenyltetrazolium (B181601) chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.
-
Blood Analysis: Collect blood samples to measure plasma levels of cardiac injury markers and CGRP.
Caption: Rutaecarpine's cardiovascular protective pathway.
Caption: A generalized in vivo experimental workflow.
Anti-inflammatory Effects: From Cellular Responses to Systemic Relief
This compound and its components have also been investigated for their anti-inflammatory properties. In vitro studies have shown that this compound extract can inhibit the production of inflammatory mediators in keratinocytes.[11] This is achieved by down-regulating the activation of key signaling pathways such as JAK-STAT and MAPK.[11] The major active compounds identified for these anti-inflammatory effects include rutaecarpine, evodiamine, hydroxyevodiamine, dehydroevodiamine, and limonin.[11]
In an in vivo model of atopic dermatitis in mice, topical application of this compound extract was found to alleviate symptoms.[11] This demonstrates a good correlation between the in vitro inhibition of inflammatory pathways and the in vivo therapeutic effect.
| Parameter | In Vitro Findings | In Vivo Findings | Reference |
| Compound | This compound Extract (EFE) | This compound Extract (EFE) | [11] |
| Model | TI-stimulated HaCaT cells (keratinocytes) | House dust mite (HDM)-treated NC/Nga mice (atopic dermatitis model) | [11] |
| Effect | Inhibited the production of inflammatory mediators. | Alleviated atopic dermatitis symptoms. | [11] |
| Mechanism | Down-regulation of JAK-STAT and MAPK signaling pathways. | Reduced plasma histamine (B1213489) levels and mast cell infiltration. | [11] |
In Vitro: Cytokine Measurement in Cell Culture
-
Cell Culture: Culture human keratinocytes (HaCaT cells) in appropriate media.
-
Stimulation and Treatment: Pre-treat the cells with various concentrations of this compound extract for 1 hour, followed by stimulation with a pro-inflammatory agent (e.g., TNF-α and IFN-γ) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Measure the concentration of inflammatory cytokines (e.g., IL-6, IL-8) in the supernatant using commercially available ELISA kits.
-
Western Blot: Lyse the cells and perform Western blot analysis to assess the phosphorylation status of proteins in the JAK-STAT and MAPK pathways.
In Vivo: Atopic Dermatitis Mouse Model
-
Sensitization: Sensitize NC/Nga mice by applying a house dust mite (HDM) extract to their shaved dorsal skin and ears several times a week for a few weeks.
-
Treatment: Topically apply this compound extract to the skin lesions daily.
-
Symptom Scoring: Evaluate the severity of skin lesions (e.g., erythema, edema, excoriation) using a standardized scoring system.
-
Histological Analysis: At the end of the experiment, collect skin tissue for histological analysis to assess epidermal thickness and immune cell infiltration.
-
Blood Analysis: Collect blood to measure plasma levels of IgE and histamine.
Caption: Correlation of in vitro and in vivo findings.
Conclusion
The scientific literature provides substantial evidence for the pharmacological effects of this compound and its key alkaloids, evodiamine and rutaecarpine. A strong correlation is often observed between the in vitro mechanistic studies and the in vivo efficacy, particularly in the context of its anti-cancer and anti-inflammatory activities. However, the cardiovascular effects are more nuanced, highlighting the importance of dose-dependent studies to distinguish between therapeutic and toxic windows. This guide underscores the necessity of a multi-faceted experimental approach, integrating both in vitro and in vivo models, to fully elucidate the therapeutic potential and safety profile of natural products in drug discovery and development.
References
- 1. Traditional Chinese medicine Euodiae Fructus: botany, traditional use, phytochemistry, pharmacology, toxicity and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The impact of evodiamine on human anaplastic thyroid cancer therapy—an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Effects of Rutaecarpine as a Cardiovascular Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caringsunshine.com [caringsunshine.com]
- 9. Potential cardiotoxicity induced by Euodiae Fructus: In vivo and in vitro experiments and untargeted metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Potential cardiotoxicity induced by Euodiae Fructus: In vivo and in vitro experiments and untargeted metabolomics research [frontiersin.org]
- 11. Evodiae Fructus extract suppresses inflammatory response in HaCaT cells and improves house dust mite-induced atopic dermatitis in NC/Nga mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Evodiamine and Dehydroevodiamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evodiamine (B1670323) and dehydroevodiamine (B150072) are two primary alkaloid compounds extracted from the fruit of Evodia rutaecarpa. Both compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects.[1] This guide provides a comprehensive comparison of the efficacy of evodiamine and dehydroevodiamine, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Data Presentation: A Quantitative Comparison
The following table summarizes the key efficacy parameters of evodiamine and dehydroevodiamine based on available experimental data.
| Pharmacological Effect | Parameter | Evodiamine | Dehydroevodiamine | Cell Line/Model | Reference |
| Anti-inflammatory | IC₅₀ for NO Inhibition | ~50 µM | ~10 µM | RAW 264.7 Macrophages | [2] |
| Anti-cancer | IC₅₀ (48h) | 15.46 µg/ml | Data Not Available | MCF-7 (Breast Cancer) | [3] |
| IC₅₀ (48h) | 6.6 µmol/L | Data Not Available | HepG2 (Liver Cancer) | [4][5] | |
| IC₅₀ (24h) | 15 µM | Data Not Available | HCT116 (Colon Cancer) | [6] | |
| Pharmacokinetics | Permeability (Papp A→B) | 10⁻⁶ cm/s | 10⁻⁵ cm/s | Caco-2 Cells |
Experimental Protocols
Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages
Objective: To compare the potential of evodiamine and dehydroevodiamine to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in cultured macrophages.
Cell Line: Murine macrophage-like cell line RAW 264.7.[2]
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁵ cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of evodiamine or dehydroevodiamine. The cells are pre-incubated with the compounds for 1 hour.
-
Stimulation: To induce NO production, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) and interferon-gamma (IFN-γ) (10 U/mL).
-
Incubation: The cells are incubated for 24 hours.
-
NO Measurement (Griess Assay):
-
After incubation, the culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
-
The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Anti-cancer Activity: Cytotoxicity Assay
Objective: To determine and compare the cytotoxic effects of evodiamine and dehydroevodiamine on various cancer cell lines.
Cell Lines: MCF-7 (breast cancer), HepG2 (liver cancer), HCT116 (colon cancer).[3][4][5][6]
Methodology (MTT Assay):
-
Cell Culture and Seeding: Cancer cells are cultured in appropriate media and seeded in 96-well plates at a suitable density (e.g., 5 x 10³ cells/well).
-
Compound Treatment: After 24 hours of incubation, the cells are treated with various concentrations of evodiamine or dehydroevodiamine for 24, 48, or 72 hours.
-
MTT Addition: Following the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.
Pharmacokinetics: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of evodiamine and dehydroevodiamine using an in vitro Caco-2 cell monolayer model.
Cell Line: Caco-2 (human colorectal adenocarcinoma).
Methodology:
-
Cell Culture on Transwell Inserts: Caco-2 cells are seeded on polycarbonate membrane Transwell inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay (Apical to Basolateral - A→B):
-
The culture medium in the apical (donor) and basolateral (receiver) chambers is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
The test compound (evodiamine or dehydroevodiamine) is added to the apical chamber.
-
Samples are collected from the basolateral chamber at specific time intervals (e.g., 30, 60, 90, 120 minutes).
-
-
Permeability Assay (Basolateral to Apical - B→A): The process is reversed, with the compound added to the basolateral chamber and samples collected from the apical chamber to assess efflux.
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Signaling Pathways and Mechanisms of Action
Both evodiamine and dehydroevodiamine have been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.
Caption: Simplified NF-κB signaling pathway and points of inhibition by evodiamine and dehydroevodiamine.
Caption: Experimental workflow for assessing the anti-inflammatory effects of evodiamine and dehydroevodiamine.
Conclusion
References
- 1. Evodiamine as an anticancer agent: a comprehensive review on its therapeutic application, pharmacokinetic, toxicity, and metabolism in various cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review [frontiersin.org]
- 3. Enhancing apoptosis-mediated anticancer activity of evodiamine through protein-based nanoparticles in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and underlying mechanism of evodiamine in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Cytotoxicity and underlying mechanism of evodiamine in HepG2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Evodia Fruit in a Research Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of experimental materials are paramount to ensuring laboratory safety and environmental protection. Evodia fruit (Fructus Evodiae), a staple in Traditional Chinese Medicine, is also a subject of modern pharmacological research due to its various bioactive components.[1][2] However, studies have indicated potential for hepatotoxicity and cardiotoxicity, necessitating careful disposal procedures.[3][4][5] This guide provides essential, step-by-step logistical and safety information for the proper disposal of this compound and its extracts in a laboratory setting.
Key Safety and Handling Considerations
Given the bioactive nature of this compound, all researchers handling this material should adhere to standard laboratory safety protocols. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses to prevent accidental exposure.
| Potential Hazard | Source of Concern | Recommended Precaution |
| Hepatotoxicity | Studies have shown that this compound extracts can cause liver damage.[4] | Minimize aerosolization of dried fruit powder. Handle extracts in a well-ventilated area or a fume hood. |
| Cardiotoxicity | Bioactive components like evodiamine (B1670323) and rutaecarpine (B1680285) may have adverse effects on cardiac function.[5] | Avoid direct contact with skin and mucous membranes. |
| General Toxicity | The essential oil of Evodia is known to be toxic to insects.[6] | Treat all this compound waste as potentially hazardous. |
Experimental Workflow for this compound Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound and related materials in a research environment.
Step-by-Step Disposal Procedures
To ensure safety and compliance, follow these procedural steps for disposing of this compound and related waste materials. These procedures are based on general guidelines for handling hazardous and herbal medicinal waste.[7][8]
1. Waste Segregation at the Source:
-
Solid Waste:
-
Place unused this compound, spent plant material from extractions, and contaminated solid labware (e.g., weigh boats, filter paper, gloves, paper towels) into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[9]
-
This container should be clearly labeled as "Hazardous Bio-Organic Waste."
-
-
Liquid Waste:
-
Collect all solvent extracts and the first rinse of any glassware that came into contact with this compound or its extracts in a separate, compatible, and sealable hazardous liquid waste container.[7]
-
For highly concentrated or potentially highly toxic materials, it is best practice to collect the first three rinses as hazardous waste.[7]
-
This container should be labeled as "Hazardous Liquid Chemical Waste" and should list the solvents used.
-
-
Sharps:
-
Any contaminated sharps (e.g., needles, scalpel blades) must be disposed of in a designated sharps container.
-
2. Container Labeling and Management:
-
All waste containers must be clearly and accurately labeled with their contents. The label should include:
-
The words "Hazardous Waste."
-
The full chemical names of the contents (e.g., "Evodia rutaecarpa fruit, solid waste," "Methanol extract of Evodia rutaecarpa"). Avoid abbreviations.
-
The date the waste was first added to the container.
-
-
Keep waste containers securely closed except when adding waste.[7]
-
Store waste containers in a designated, secure area away from general lab traffic, and use secondary containment for all liquid waste to prevent spills.[7]
3. Final Disposal:
-
Do not dispose of this compound waste in the regular trash or down the drain.[7]
-
Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
The recommended final disposal method for materials containing active pharmaceutical ingredients (APIs), including bioactive herbal products, is high-temperature incineration by a licensed hazardous waste disposal facility.[10] This method is effective in destroying the active compounds.[10]
By adhering to these procedures, research professionals can mitigate the risks associated with handling this compound and ensure that its disposal is conducted in a safe, compliant, and environmentally responsible manner. This approach not only protects laboratory personnel but also builds trust in the scientific community's commitment to safety and sustainability.
References
- 1. Evodia: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. Anti-inflammatory and anti-infectious effects of Evodia rutaecarpa (Wuzhuyu) and its major bioactive components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toxicity of Evodiae fructus on Rat Liver Mitochondria: The Role of Oxidative Stress and Mitochondrial Permeability Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Potential cardiotoxicity induced by Euodiae Fructus: In vivo and in vitro experiments and untargeted metabolomics research [frontiersin.org]
- 6. EVODIA: Traditional and Modern Uses [itmonline.org]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. nafdac.gov.ng [nafdac.gov.ng]
- 9. pharmaguideline.co.uk [pharmaguideline.co.uk]
- 10. journalofethics.ama-assn.org [journalofethics.ama-assn.org]
Safe Handling of Evodia Fruit: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring safety during the handling of botanical materials is paramount. Evodia fruit (Evodia rutaecarpa), also known as Wu Zhu Yu, is a staple in Traditional Chinese Medicine and a subject of modern research for its wide-ranging pharmacological activities.[1][2] However, the fruit contains potent bioactive alkaloids, such as evodiamine (B1670323) and rutaecarpine, which necessitate stringent safety protocols to mitigate risks of toxicity.[3][4]
This guide provides essential safety and logistical information, including detailed personal protective equipment (PPE) recommendations, operational procedures, and disposal plans for handling this compound and its derivatives in a laboratory setting.
Hazard Identification and Summary
This compound is considered mildly toxic and presents several potential health risks that mandate careful handling.[5][6] The primary hazards are associated with its bioactive components, which can exert systemic effects.
-
Hepatotoxicity and Cardiotoxicity : Studies have demonstrated that extracts of this compound can cause liver toxicity (hepatotoxicity).[3] Overdoses and improper use may also pose a risk of heart toxicity (cardiotoxicity).[4]
-
Effects on Blood Clotting : Compounds within the fruit may slow blood clotting, which could increase the risk of bleeding.[5][7] This is a critical consideration for personnel with clotting disorders or those taking anticoagulant medications.
-
Reproductive Toxicity : Evodia is considered unsafe for use during pregnancy as it may cause uterine contractions.[7][8]
-
Dermal and Mucous Membrane Irritation : While some extracts are explored for anti-inflammatory skin applications, the raw material and concentrated extracts could cause irritation upon contact with skin, eyes, or mucous membranes.[9][10][11]
-
Inhalation Risk : Handling dried, powdered this compound can generate airborne dust, which may lead to respiratory irritation and sensitization.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is crucial to minimize exposure. The following recommendations are based on general best practices for handling bioactive and potentially toxic plant materials in a laboratory setting.[12][13][14]
1. Primary Engineering Controls:
-
Chemical Fume Hood/Ventilated Enclosure : All weighing, grinding, and extraction procedures involving dry, powdered this compound or volatile solvents should be performed inside a certified chemical fume hood or a powder containment hood to prevent inhalation of dust and vapors.
2. Hand Protection:
-
Gloves : Wear chemical-resistant nitrile or neoprene gloves to prevent skin contact.[13] Latex gloves offer insufficient protection against many chemicals used in extraction.[13] Always inspect gloves for tears or punctures before use and change them immediately if contaminated.
3. Eye and Face Protection:
-
Safety Glasses/Goggles : Tightly fitting safety goggles are mandatory to protect against splashes of solvents or extracts and from airborne fruit particles.[11][14]
-
Face Shield : When handling larger quantities or there is a significant risk of splashing, a face shield should be worn over safety goggles for full facial protection.[14]
4. Body Protection:
-
Lab Coat/Coveralls : A long-sleeved lab coat is the minimum requirement. For procedures with a higher risk of contamination, such as large-scale extractions, disposable coveralls are recommended.[12] Protective clothing should be removed before leaving the laboratory area.
5. Respiratory Protection:
-
Respirator : If work cannot be conducted within a ventilated enclosure, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is necessary when handling powdered this compound.[12]
Operational and Disposal Plans
A systematic workflow ensures both safety and experimental integrity. The following procedural steps and disposal plans should be integrated into standard operating procedures.
Step-by-Step Handling Procedure
-
Receiving and Storage : Upon receipt, inspect the container for damage. Store this compound in a well-sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Preparation (Grinding/Milling) : Conduct all grinding or milling operations inside a chemical fume hood or a ventilated enclosure to contain dust. Utilize the recommended PPE, including respiratory protection.
-
Extraction : When performing solvent extractions, handle all organic solvents within a fume hood. Ensure all glassware is properly secured.
-
Handling Extracts : Treat all extracts and isolated compounds as potentially toxic. Use appropriate PPE and handle them in a ventilated enclosure.
-
Decontamination : Clean all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after use. Decontaminate glassware by soaking in a suitable cleaning solution.
-
Personal Hygiene : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Waste Disposal Plan
Proper waste segregation and disposal are critical to prevent environmental contamination and ensure workplace safety.
-
Solid Waste :
-
Used Plant Material : Unused or spent this compound material should be collected in a designated, sealed waste bag and disposed of as chemical or hazardous waste, depending on institutional guidelines. Do not discard in general trash.
-
Contaminated PPE : Used gloves, disposable lab coats, and other contaminated items should be placed in a clearly labeled hazardous waste container.
-
-
Liquid Waste :
-
Solvent Waste : All organic solvents and aqueous solutions from the extraction process must be collected in appropriate, labeled hazardous waste containers. Follow your institution's guidelines for chemical waste segregation (e.g., halogenated vs. non-halogenated solvents).
-
-
Sharps Waste : Any needles, scalpels, or broken glassware used in the process must be disposed of in a designated sharps container.
Quantitative Data and Experimental Protocols
Toxicology Data Summary
The following table summarizes key quantitative data from toxicological studies on this compound extracts.
| Parameter | Species | Extract Type | Value | Reference |
| LD₅₀ (Median Lethal Dose) | Mice | Water Extract | > 10.0 g/kg (oral) | [15] |
| LD₅₀ (Median Lethal Dose) | Mice | 70% Ethanol (B145695) Extract | > 10.0 g/kg (oral) | [15] |
| NOAEL (No-Observed-Adverse-Effect Level) | Rats | Fruit Powder | > 2000 mg/kg (oral, subchronic) | [16] |
This data indicates low acute toxicity for oral administration in animal models, but does not negate the risks of chronic exposure or toxicity through other routes (e.g., inhalation).
Example Experimental Protocol: Acute Toxicity Test
The following methodology is a summary of the acute toxicity testing performed on water and ethanol extracts of this compound.[15]
-
Test Animals : Healthy Kunming strain male and female mice (body weight 17-22 g) were used.
-
Groups : Animals were randomly distributed into four dose groups for each extract type (10 mice per group).
-
Extract Administration : Water extract (ERWE) and 70% ethanol extract (EREE) were administered via the intragastric route at doses of 1.00, 2.15, 4.64, and 10.00 g/kg.
-
Observation Period : Animals were observed daily for 7 consecutive days for signs of poisoning and mortality.
-
Genotoxicity Assays : Additional tests, including the Ames test, mouse marrow cell micronucleus test, and mouse sperm aberration test, were performed to assess mutagenic risk.
References
- 1. researchgate.net [researchgate.net]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Toxicity of Evodiae fructus on Rat Liver Mitochondria: The Role of Oxidative Stress and Mitochondrial Permeability Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Potential cardiotoxicity induced by Euodiae Fructus: In vivo and in vitro experiments and untargeted metabolomics research [frontiersin.org]
- 5. encyclopedia.com [encyclopedia.com]
- 6. itmonline.org [itmonline.org]
- 7. Evodia: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 8. Evodia: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 9. Anti-inflammatory activity in skin by biomimetic of Evodia rutaecarpa extract from traditional Chinese medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uk.typology.com [uk.typology.com]
- 11. Personal protective equipment during fruit spraying | Albo lična zaštitna oprema [albo.biz]
- 12. Personal Protective Equipment in Horticulture - safesol [safesol.co.ke]
- 13. Which personal protective equipment do you need to [royalbrinkman.com]
- 14. bvl.bund.de [bvl.bund.de]
- 15. [Toxicological assessment on safety of water and 70% ethanolic extracts of nearly ripe fruit of Evodia rutaecarpa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Subchronic oral toxicity of this compound powder in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
